molecular formula C89H133N25O22S B15619837 ACTH (1-16) (human)

ACTH (1-16) (human)

Cat. No.: B15619837
M. Wt: 1937.2 g/mol
InChI Key: BLBPSTKPAGOHPL-UHFFFAOYSA-N
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Description

ACTH (1-16) (human) is a useful research compound. Its molecular formula is C89H133N25O22S and its molecular weight is 1937.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality ACTH (1-16) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ACTH (1-16) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H133N25O22S/c1-50(2)74(86(133)100-46-71(118)102-59(21-9-12-33-90)77(124)107-64(88(135)136)23-11-14-35-92)113-85(132)70-25-16-37-114(70)87(134)63(22-10-13-34-91)103-72(119)45-99-76(123)67(41-53-43-98-58-20-8-7-19-56(53)58)110-78(125)60(24-15-36-97-89(94)95)104-81(128)66(39-51-17-5-4-6-18-51)109-83(130)68(42-54-44-96-49-101-54)111-79(126)61(30-31-73(120)121)105-80(127)62(32-38-137-3)106-84(131)69(48-116)112-82(129)65(108-75(122)57(93)47-115)40-52-26-28-55(117)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,98,115-117H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H,96,101)(H,99,123)(H,100,133)(H,102,118)(H,103,119)(H,104,128)(H,105,127)(H,106,131)(H,107,124)(H,108,122)(H,109,130)(H,110,125)(H,111,126)(H,112,129)(H,113,132)(H,120,121)(H,135,136)(H4,94,95,97)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBPSTKPAGOHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H133N25O22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1937.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Ballet of ACTH(1-16): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of the human adrenocorticotropic hormone fragment, ACTH(1-16). This peptide, representing the N-terminal 16 amino acids of ACTH, is a critical player in the intricate signaling cascade that governs steroidogenesis. This document provides a comprehensive overview of its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function, presented with clarity and detail for the scientific community.

Core Mechanism of Action: A Symphony of Molecular Interactions

ACTH(1-16) exerts its biological effects primarily through its interaction with the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[1][2] Structure-activity relationship studies have identified ACTH(1-16) as the minimal sequence required for binding to MC2R and initiating downstream signaling.[3] However, it is noteworthy that ACTH(1-16) exhibits lower potency compared to the full-length ACTH(1-39) or ACTH(1-24).[2][4]

Upon binding to MC2R, ACTH(1-16) induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation triggers the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.

The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, a serine/threonine kinase, phosphorylates a myriad of downstream target proteins, culminating in the physiological response of steroidogenesis.

A key target of PKA in this pathway is the Steroidogenic Acute Regulatory (StAR) protein . Phosphorylation of StAR is a critical and rate-limiting step in steroid hormone production. Activated StAR facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, where the enzymatic cascade of steroidogenesis begins.

Within the mitochondria, a series of cytochrome P450 enzymes metabolize cholesterol into various steroid hormones. The primary glucocorticoid synthesized in response to ACTH stimulation in humans is cortisol . Another important downstream target of PKA is the cAMP response element-binding protein (CREB) . Phosphorylation of CREB by PKA leads to its activation and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes, including those encoding steroidogenic enzymes, thereby increasing their transcription.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of ACTH(1-16) and related peptides at various melanocortin receptors. This data highlights the relative selectivity and efficacy of these ligands.

PeptideReceptorKi (nM)Reference
ACTH(1-16)hMC2R165[4]
ACTH(1-17)hMC3R5.9 ± 0.8[5]
ACTH(1-17)hMC4R83 ± 15[5]
ACTH(1-24)hMC3R2.7 ± 0.5[5]
ACTH(1-24)hMC4R134 ± 32[5]
α-MSHhMC1R-[1]
α-MSHhMC3R-[1]
α-MSHhMC4R-[1]
α-MSHhMC5R-[1]
PeptideReceptorEC50 (nM)Reference
ACTH(1-15)hMC2R1450[4]
ACTH(1-16)hMC2R165[4]
ACTH(1-17)hMC3R-[5]
ACTH(1-17)hMC4R-[5]
ACTH(1-24)hMC2R0.20 (fusion protein)[6]
ACTH(1-24)hMC3R-[5]
ACTH(1-24)hMC4R-[5]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_cAMP cluster_workflow cAMP Assay Workflow start Seed H295R cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with ACTH(1-16) (Dose-Response) incubation1->treatment incubation2 Incubate 30 min treatment->incubation2 lysis Lyse cells incubation2->lysis elisa Perform cAMP ELISA lysis->elisa readout Measure Absorbance at 450 nm elisa->readout analysis Calculate cAMP concentration readout->analysis Experimental_Workflow_Cortisol cluster_workflow Cortisol Production Assay Workflow start Seed H295R cells in 24-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with ACTH(1-16) (Dose-Response) incubation1->treatment incubation2 Incubate 24h treatment->incubation2 collect_supernatant Collect Supernatant incubation2->collect_supernatant elisa Perform Cortisol ELISA collect_supernatant->elisa readout Measure Absorbance at 450 nm elisa->readout analysis Calculate Cortisol concentration readout->analysis

References

An In-depth Technical Guide to the Structure-Activity Relationship of ACTH Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Adrenocorticotropic Hormone (ACTH) fragments. It delves into the molecular interactions governing their binding to melanocortin receptors and subsequent biological activities, with a focus on steroidogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to support research and development in this field.

Introduction to ACTH and its Fragments

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key component of the hypothalamic-pituitary-adrenal axis.[1][2] It is derived from the precursor proopiomelanocortin (POMC) and plays a primary role in regulating cortisol production in the adrenal glands.[3] The biological activity of ACTH is primarily located in its N-terminal region.[3] Various fragments of ACTH have been studied to understand the specific roles of different amino acid sequences and to develop analogs with modified activity for therapeutic purposes.[4][5] For instance, ACTH(1-24) is a biologically active fragment that is conserved across species, while shorter fragments like ACTH(4-10) are known to have neurological effects.[1][2]

The actions of ACTH and its fragments are mediated through a family of five G protein-coupled receptors (GPCRs) known as melanocortin receptors (MC1R to MC5R).[6][7] While ACTH is the exclusive ligand for MC2R, it can also bind to other melanocortin receptors, which are also targets for melanocyte-stimulating hormones (α-MSH, β-MSH, and γ-MSH).[8][9] The differential binding affinities and activation potentials of ACTH fragments at these receptors form the basis of their diverse physiological effects.

Structure-Activity Relationship Data

The interaction of ACTH fragments with melanocortin receptors is highly dependent on their amino acid sequence. The core pharmacophore, His-Phe-Arg-Trp, is crucial for the binding and activation of several melanocortin receptors.[10] Modifications, truncations, and substitutions within the ACTH sequence can significantly alter receptor affinity and functional potency.

Binding Affinities of ACTH Fragments at Melanocortin Receptors

The following table summarizes the binding affinities (Ki or IC50 values) of various ACTH fragments for different human melanocortin receptors. These values are typically determined through competitive radioligand binding assays.

Fragment/AnalogMC1R Ki (nM)MC3R Ki (nM)MC4R Ki (nM)MC5R Ki (nM)NotesReference
α-MSH~1~10-100~10-100~1Non-selective endogenous agonist[9]
ACTH(1-24)~1~10~100~10[9]
ACTH(1-17)ND~100~1000NDMinimal sequence for MC3R/MC4R activation[11]
ACTH(1-13)NH2~1~10~100~10C-terminal amidation enhances affinity[9]
ACTH(6-24)>1000>1000>1000>1000N-terminal truncation greatly reduces affinity[9]
[DNal(2')7]-ACTH(1-17)ND~10~100NDSubstitution at Phe7 alters selectivity[11]

ND: Not Determined

Functional Potency of ACTH Fragments

The functional potency (EC50) of ACTH fragments is a measure of their ability to elicit a biological response upon binding to the receptor, typically quantified by measuring second messenger production, such as cyclic AMP (cAMP).

Fragment/AnalogMC1R EC50 (nM)MC3R EC50 (nM)MC4R EC50 (nM)MC5R EC50 (nM)Steroidogenesis (qualitative)Reference
ACTH(1-39)NDNDNDND+++[12]
ACTH(1-24)ND~10~100ND+++[13][14]
ACTH(5-24)NDNDNDND++[12]
ACTH(11-24)NDNDNDND+[15]
[Arg3]-ACTH(3-10)NDNDNDND++[13]
ACTH(4-10)NDNDNDND-[14]

ND: Not Determined; +++: High Potency; ++: Moderate Potency; +: Low Potency; -: Inactive

Key Experimental Protocols

The characterization of ACTH fragment activity relies on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for two fundamental assays.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is measured in the presence of varying concentrations of a non-radiolabeled competitor ligand (the ACTH fragment being tested). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.[16][17]

Materials:

  • Receptor Source: Membranes from cells transiently or stably expressing the human melanocortin receptor of interest.[16]

  • Radioligand: Typically [¹²⁵I]-NDP-α-MSH.[16]

  • Competitor Ligand: The unlabeled ACTH fragment to be tested.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand, such as unlabeled α-MSH.[16]

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[18]

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the competitor ACTH fragment in assay buffer.

    • Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd).

    • Dilute the receptor membranes in assay buffer to the appropriate concentration.[16]

  • Assay Setup (96-well plate format):

    • Add assay buffer for total binding wells.

    • Add the non-specific binding control to designated wells.

    • Add the serially diluted competitor ACTH fragment to the remaining wells.

    • Add the diluted radioligand to all wells.

    • Initiate the binding reaction by adding the diluted receptor membranes to all wells.[16]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[16][18]

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.[18]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP).

Principle: Most melanocortin receptors are coupled to the Gs alpha subunit of the G protein, which activates adenylyl cyclase to produce cAMP.[7][19] The amount of cAMP produced in cells expressing the receptor is proportional to the agonist activity of the ligand. For Gi-coupled receptors, the assay measures the inhibition of forskolin-stimulated cAMP production.[20][21] Various commercial kits are available for the sensitive detection of cAMP, often based on principles like competitive immunoassay or enzyme fragment complementation.[22][23]

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest.

  • Test Ligand: The ACTH fragment to be tested.

  • Stimulation Buffer: A physiological buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit for cAMP quantification (e.g., HTRF, AlphaScreen, or ELISA-based).[20][24]

  • Cell Culture Reagents: Growth medium, plates, etc.

Procedure:

  • Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

  • Ligand Preparation: Prepare serial dilutions of the ACTH fragment in stimulation buffer.

  • Cell Stimulation:

    • Remove the growth medium from the cells.

    • Add the diluted ACTH fragment to the cells.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP detection assay as per the kit protocol. This typically involves adding detection reagents and incubating for a specified period.

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the cell lysates to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the ligand concentration.

    • Determine the EC50 value (the concentration of ligand that produces 50% of the maximal response) using non-linear regression.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in ACTH fragment activity is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways and a typical experimental workflow.

Melanocortin Receptor Signaling Pathway

The binding of ACTH or its fragments to melanocortin receptors (except MC2R, which is exclusively activated by ACTH) triggers a cascade of intracellular events. The canonical pathway involves the activation of adenylyl cyclase and the production of cAMP.

Melanocortin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH Fragment MCR Melanocortin Receptor (MC1,3,4,5R) ACTH->MCR Binds G_Protein G Protein (Gs) MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenic Enzymes) CREB->Gene_Expression Regulates

Caption: Canonical Gs-cAMP signaling pathway for melanocortin receptors.
Experimental Workflow for SAR Studies

A typical workflow for the structure-activity relationship study of ACTH fragments involves several key stages, from the initial design and synthesis of the fragments to their comprehensive biological evaluation.

SAR_Workflow Peptide_Design Peptide Design (Truncations, Substitutions) Peptide_Synthesis Peptide Synthesis & Purification Peptide_Design->Peptide_Synthesis Receptor_Binding Radioligand Binding Assay (Determine Ki) Peptide_Synthesis->Receptor_Binding Functional_Assay cAMP Accumulation Assay (Determine EC50) Peptide_Synthesis->Functional_Assay Data_Analysis SAR Analysis & Lead Optimization Receptor_Binding->Data_Analysis In_Vivo_Assay In Vivo Steroidogenesis Assay (Measure Cortisol) Functional_Assay->In_Vivo_Assay Promising Candidates Functional_Assay->Data_Analysis In_Vivo_Assay->Data_Analysis Data_Analysis->Peptide_Design Iterative Refinement

Caption: A typical experimental workflow for ACTH fragment SAR studies.

Conclusion

The structure-activity relationship of ACTH fragments is a complex but critical area of research for understanding their diverse physiological roles and for the development of novel therapeutics. By systematically modifying the peptide structure and evaluating the effects on receptor binding and functional activity through robust experimental protocols, researchers can delineate the key molecular determinants of their action. The data and methodologies presented in this guide provide a foundational framework for professionals engaged in the exploration and exploitation of the therapeutic potential of ACTH fragments.

References

N-Terminal ACTH Fragments: A Technical Guide to Their Physiological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC). While the full-length ACTH(1-39) is renowned for its role in stimulating corticosteroid production from the adrenal cortex via the melanocortin-2 receptor (MC2R), its N-terminal fragments possess a diverse and distinct range of physiological functions.[1][2] These fragments, which lack significant corticotropic activity, exert their effects primarily through other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), influencing a variety of processes from neuronal development and regeneration to inflammation and behavior.[3][4] This technical guide provides an in-depth overview of the physiological roles of N-terminal ACTH fragments, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Data Presentation: Quantitative Analysis of N-Terminal ACTH Fragment Activity

The following tables summarize the quantitative data on the interaction of various N-terminal ACTH fragments with melanocortin receptors and their physiological effects.

Table 1: Melanocortin Receptor Binding Affinities and Potencies of N-Terminal ACTH Fragments

PeptideReceptorAssay TypeSpeciesKi (nM)EC50 (nM)pEC50Reference
α-MSH (ACTH(1-13)-NH2)hMC1RBindingHuman1.3[5]
hMC3RBindingHuman33.7[5]
hMC4RBindingHuman10.7[5]
hMC5RBindingHuman1.1[5]
hMC1RFunctionalHuman0.23[5]
hMC3RFunctionalHuman1.1[6]
hMC4RFunctionalHuman0.45[6]
hMC5RFunctionalHuman0.28[5]
ACTH(1-10)hMC4RFunctionalHuman4.0 ± 0.09[6]
ACTH(1-17)hMC2RFunctionalHuman11.3[7]
ACTH(1-16)hMC2RFunctionalHuman165[7]
ACTH(1-15)hMC2RFunctionalHuman1450[7]
ACTH(1-14)hMC2RFunctionalHuman>10,000[7]
ACTH(1-13)hMC2RFunctionalHuman>10,000[7]

Ki: Inhibition constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of potency. pEC50: The negative logarithm of the EC50.

Table 2: Physiological Effects of N-Terminal ACTH Fragments

PeptideEffectModel SystemDose/ConcentrationObserved EffectReference
α-MSH (ACTH(1-13))Neurite OutgrowthFetal rat spinal cord slices0.1-1.0 nMMaximal stimulatory effect (30-40% increase)[8]
ACTH(4-10)Neurite OutgrowthFetal rat spinal cord slices0.001-0.01 nMMaximal stimulatory effect (30-40% increase)[8]
α-MSH, ACTH(4-10)Anti-anhedonicLipopolysaccharide (LPS)-induced anhedonia in ratsNot specifiedAlleviation of anhedonia[3]
α-MSH, ACTH(4-10)Anti-anhedonicChronic unpredictable stress (CUS) in ratsNot specifiedReduction of anhedonia and normalized body weight gain[3]
Various N-terminal fragmentsCorticosterone (B1669441) ProductionDispersed rat adrenal zona glomerulosa cells10 nmol/lMinimum effective concentration[9]
N-POMC(1-28)Adrenal Cell ProliferationHypophysectomized ratsNot specifiedIncreased DNA synthesis in zona glomerulosa and fasciculata[4]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Melanocortin Receptor Activation Assay (cAMP Measurement)

Objective: To determine the ability of N-terminal ACTH fragments to activate melanocortin receptors, typically by measuring the downstream production of cyclic adenosine (B11128) monophosphate (cAMP).

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently transfected with a plasmid encoding the human melanocortin receptor of interest (e.g., MC4R) and a reporter plasmid, such as the pGloSensor™-20F cAMP plasmid, which expresses a luciferase that emits light in the presence of cAMP.[10]

  • Cell Seeding: Transfected cells are seeded into 96-well white, clear-bottom plates at a density of approximately 40,000 cells per well and allowed to adhere overnight.[10]

  • Ligand Stimulation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. After a brief incubation, cells are stimulated with various concentrations of the N-terminal ACTH fragments or a known agonist (e.g., α-MSH) for a defined period (e.g., 15-30 minutes) at 37°C.[11]

  • cAMP Measurement: The luminescence, which is proportional to the intracellular cAMP concentration, is measured using a luminometer. Data are typically normalized to the response of a reference agonist and plotted as a dose-response curve to determine EC50 values.[10]

Neurite Outgrowth Assay

Objective: To assess the neurotrophic effects of N-terminal ACTH fragments by quantifying their ability to promote neurite extension from neurons in culture.

Methodology:

  • Cell Culture: Primary neurons (e.g., from fetal rat spinal cord) or neuronal cell lines (e.g., PC12) are cultured on a suitable substrate, such as poly-L-lysine or laminin-coated plates, in a serum-free medium.[8][12]

  • Peptide Treatment: The cultured neurons are treated with various concentrations of the N-terminal ACTH fragments (e.g., ACTH(4-10), α-MSH) or a vehicle control.[8]

  • Incubation: The cells are incubated for a period sufficient to allow for neurite outgrowth, typically 24 to 72 hours.[12]

  • Fixation and Staining: After incubation, the cells are fixed with paraformaldehyde and permeabilized. Neurites are visualized by staining with antibodies against neuronal markers, such as β-III tubulin or neurofilament proteins, followed by a fluorescently labeled secondary antibody.[8]

  • Quantification: Images of the stained neurons are captured using a high-content imaging system or fluorescence microscope. Neurite length and branching are quantified using automated image analysis software.[12]

Adrenal Steroidogenesis Assay

Objective: To measure the steroidogenic activity of N-terminal ACTH fragments by quantifying the production of corticosteroids from adrenal cells.

Methodology:

  • Adrenal Cell Isolation: Adrenal glands are harvested from rats, and the zona glomerulosa or fasciculata/reticularis cells are isolated by enzymatic digestion (e.g., with collagenase) and mechanical dispersion.[13]

  • Cell Incubation: The dispersed adrenal cells are incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin) at 37°C in a shaking water bath.

  • Peptide Stimulation: The cells are treated with various concentrations of N-terminal ACTH fragments or full-length ACTH as a positive control.[9]

  • Steroid Extraction: After a defined incubation period (e.g., 2 hours), the incubation is stopped, and the steroids are extracted from the medium using an organic solvent (e.g., dichloromethane).

  • Steroid Quantification: The concentration of specific steroids, such as corticosterone or aldosterone (B195564), in the extracts is determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[13]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway for N-Terminal ACTH Fragments at Melanocortin Receptors

G Signaling Pathway of N-Terminal ACTH Fragments cluster_membrane Cell Membrane MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) G_protein Gs Protein MCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ACTH_frag N-Terminal ACTH Fragment ACTH_frag->MCR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_exp Gene Expression (e.g., neurotrophic factors, anti-inflammatory cytokines) CREB->Gene_exp regulates Physiological_response Physiological Response (e.g., Neurite Outgrowth, Reduced Inflammation) Gene_exp->Physiological_response

Caption: N-Terminal ACTH fragment signaling cascade.

Experimental Workflow for cAMP Assay

G Workflow for cAMP Measurement Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HEK293 Cells Transfect Transfect with MCR and cAMP Reporter Plasmids Culture->Transfect Seed Seed Cells in 96-well Plates Transfect->Seed Incubate Incubate with Phosphodiesterase Inhibitor Seed->Incubate Stimulate Stimulate with N-Terminal ACTH Fragments Incubate->Stimulate Measure Measure Luminescence Stimulate->Measure Analyze Analyze Data (Dose-Response Curves, EC50) Measure->Analyze

Caption: cAMP assay experimental workflow.

Logical Relationship of POMC Processing to N-Terminal ACTH Fragments

G POMC Processing and Generation of N-Terminal ACTH Fragments cluster_pituitary Anterior Pituitary / Hypothalamus cluster_further_processing Further Tissue-Specific Processing cluster_function Physiological Roles POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH cleavage PC1_3 Prohormone Convertase 1/3 (PC1/3) PC1_3->Pro_ACTH ACTH_full ACTH(1-39) PC1_3->ACTH_full Pro_ACTH->ACTH_full cleavage alpha_MSH α-MSH (ACTH(1-13)-NH2) ACTH_full->alpha_MSH cleavage & modification Other_N_frags Other N-Terminal Fragments (e.g., ACTH(1-17)) ACTH_full->Other_N_frags cleavage Steroidogenesis Steroidogenesis (via MC2R) ACTH_full->Steroidogenesis PC2 Prohormone Convertase 2 (PC2) PC2->alpha_MSH Neurotrophic Neurotrophic Effects (via other MCRs) alpha_MSH->Neurotrophic Anti_inflammatory Anti-inflammatory Effects (via other MCRs) alpha_MSH->Anti_inflammatory Behavioral Behavioral Effects (via other MCRs) alpha_MSH->Behavioral Other_N_frags->Neurotrophic Other_N_frags->Anti_inflammatory Other_N_frags->Behavioral

Caption: POMC processing to bioactive peptides.

References

An In-depth Technical Guide to the Human ACTH (1-16) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the signaling pathway initiated by the N-terminal fragment of Adrenocorticotropic Hormone, ACTH (1-16), for researchers, scientists, and drug development professionals. It covers the core molecular interactions, downstream effector cascades, and the resulting physiological responses, with a focus on steroidogenesis.

Introduction to ACTH (1-16) and its Receptor

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. Its primary function is to regulate the synthesis and secretion of glucocorticoids, such as cortisol, from the adrenal cortex.[1][2] Structure-activity relationship studies have revealed that the N-terminal fragment, ACTH (1-16), is the minimal sequence required for binding to its cognate receptor and eliciting a downstream biological response.[3][4][5][6]

The receptor for ACTH is the Melanocortin 2 Receptor (MC2R), a member of the G protein-coupled receptor (GPCR) superfamily.[2][3][7] A crucial accessory protein, the Melanocortin Receptor Accessory Protein (MRAP), is essential for the correct trafficking of MC2R to the cell membrane and for ligand binding and subsequent receptor activation.[2] Without MRAP, MC2R is retained in the endoplasmic reticulum and degraded.[7]

Core Signaling Cascade: The cAMP/PKA Pathway

The canonical signaling pathway activated by ACTH (1-16) binding to the MC2R/MRAP complex is mediated by the stimulatory G protein, Gs. This initiates a cascade of intracellular events:

  • Receptor Activation: Binding of ACTH (1-16) to the MC2R induces a conformational change in the receptor.

  • G Protein Activation: The activated MC2R facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein (Gαs).

  • Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ subunits and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to a rapid increase in intracellular cAMP concentration.[3][8][9]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate downstream target proteins.[10][11][12][13]

This primary signaling cascade is central to the physiological effects of ACTH.

Downstream Effects: Steroidogenesis

The primary physiological outcome of ACTH signaling in the adrenal cortex is the synthesis of steroid hormones, a process known as steroidogenesis. This is divided into acute and chronic responses.

Acute Response: StAR-Mediated Cholesterol Transport

The acute response to ACTH, occurring within minutes, involves the mobilization of cholesterol to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs.[10][12][13] This rate-limiting step is mediated by the Steroidogenic Acute Regulatory (StAR) protein .[6][10][14][15]

  • PKA-dependent Activation: PKA directly phosphorylates the StAR protein, which is essential for its activity.[10]

  • Cholesterol Transport: Phosphorylated StAR facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane.[6][14][15]

  • Initiation of Steroidogenesis: Once in the inner mitochondrial membrane, cholesterol is converted to pregnenolone (B344588) by the enzyme P450scc (cytochrome P450 side-chain cleavage). Pregnenolone is the precursor for all other steroid hormones.[10]

Chronic Response: Gene Transcription

Chronic stimulation by ACTH, over hours to days, leads to the increased expression of genes encoding steroidogenic enzymes and other proteins involved in the process, ensuring a sustained capacity for steroid synthesis.[12][13] PKA plays a key role in this by phosphorylating transcription factors that, in turn, bind to the promoter regions of target genes.[13]

Signaling Pathway Crosstalk: Involvement of MAPK/ERK

Beyond the primary cAMP/PKA pathway, ACTH signaling also involves other kinase cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).

  • PKA-Dependent ERK Activation: Studies have shown that ACTH-induced phosphorylation and activation of ERK1/2 in adrenal cells is dependent on the prior activation of PKA.[4] The use of PKA inhibitors blocks ACTH-stimulated ERK phosphorylation.[4] This indicates a crosstalk mechanism where the cAMP/PKA pathway can activate the MAPK/ERK cascade. The activation of ERK has been linked to the regulation of StAR gene expression and steroid production.[16]

Quantitative Data on ACTH Fragment Activity

The biological activity of ACTH fragments is typically assessed by their binding affinity to the MC2R and their potency in stimulating downstream signaling events like cAMP production and steroidogenesis.

LigandReceptorAssayParameterValueCell LineReference
ACTH (1-16) hMC2RcAMP ProductionEC50 165 nMOS3[17]
ACTH (1-17)mMC2RcAMP GenerationEC5049 x 10-12 MHeLa[18]
ACTH (1-24)mMC2RcAMP GenerationEC507.5 x 10-12 MHeLa[18]
ACTH (1-39)mMC2RcAMP GenerationEC5057 x 10-12 MHeLa[18]
ACTHhMC2RReceptor BindingKd ~2.0 nMHuman Adrenal Glands[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ACTH (1-16) signaling pathway.

Cell Culture
  • Human Adrenocortical Carcinoma (NCI-H295R) Cells: These cells are a well-established model for studying steroidogenesis as they express the necessary enzymes for cortisol synthesis.[3] They should be cultured according to OECD Test Guideline 456, with minor modifications as needed.[20] Cells are typically expanded for several passages before being used for experiments.[20]

  • Mouse Adrenocortical Tumor (Y1) Cells: This cell line is widely used to study ACTH-induced changes in gene expression and steroidogenesis.

  • Transfected Cell Lines (e.g., HEK293 or OS3): For studying the receptor directly, non-adrenal cell lines that lack endogenous melanocortin receptors can be co-transfected with plasmids encoding human MC2R and MRAP.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of ACTH (1-16) to the MC2R.

  • Membrane Preparation: Prepare membrane homogenates from adrenal tissue or cells expressing MC2R.[21]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ACTH analog (e.g., 125I-ACTH) and a range of concentrations of unlabeled ACTH (1-16) as a competitor.[5][22]

  • Separation: Separate receptor-bound from free radioligand by rapid vacuum filtration through glass fiber filters.[21][22]

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.[21]

  • Data Analysis: Determine the concentration of ACTH (1-16) that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[22]

cAMP Accumulation Assay (HTRF)

This assay quantifies the production of intracellular cAMP in response to ACTH (1-16) stimulation.

  • Cell Seeding: Seed cells (e.g., H295R or transfected HEK293) into a 384-well plate.[23]

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7] Then, stimulate the cells with a range of concentrations of ACTH (1-16) for a defined period (e.g., 30 minutes) at room temperature.[23][24][25]

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., cryptate).[23][24][26]

  • Measurement: After a 1-hour incubation, measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.[23][24] The signal is inversely proportional to the amount of cAMP produced.[24][25]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples and plot a dose-response curve to determine the EC50 value for ACTH (1-16).[23]

PKA Activity Assay (ELISA-based)

This assay measures the activity of PKA in cell lysates.

  • Cell Lysis: Treat cells with ACTH (1-16) for the desired time, then prepare cell extracts.

  • Assay Procedure: Use a commercial PKA Kinase Activity Kit (e.g., Abcam ab139435).[1][2] The assay is performed in a microplate pre-coated with a specific PKA substrate peptide.[1][2]

  • Kinase Reaction: Add cell lysates and ATP to the wells and incubate to allow PKA to phosphorylate the substrate.[2]

  • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.[1][2]

  • Measurement: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction. The signal intensity is proportional to the PKA activity in the sample.[1][2]

Western Blot for Phospho-ERK1/2

This method is used to detect the activation of the MAPK/ERK pathway.

  • Cell Treatment and Lysis: Serum-starve cells to reduce basal ERK phosphorylation, then treat with ACTH (1-16) for various times (e.g., 5 minutes for maximal phosphorylation).[4][8] Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding.[8]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[8][27]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[8] Detect the signal using an ECL (chemiluminescence) reagent and an imaging system.[28]

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[8][27][29]

  • Densitometry: Quantify the band intensities for p-ERK and total ERK to determine the relative level of ERK activation.[8]

Cortisol Production Assay

This assay measures the end-product of the steroidogenic pathway in H295R cells.

  • Cell Seeding and Treatment: Seed H295R cells in 24-well plates. After an acclimation period, expose the cells to various concentrations of ACTH (1-16) for an extended period (e.g., 48 hours).[30]

  • Supernatant Collection: At the end of the exposure period, collect the cell culture medium.[30]

  • Hormone Quantification: Measure the concentration of cortisol in the supernatant using a commercial Cortisol ELISA kit or by LC-MS/MS for higher specificity and quantification of multiple steroids.[3][31]

  • Cell Viability: Perform a cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed effects on steroid production are not due to cytotoxicity.[3][30]

  • Data Analysis: Plot the cortisol concentration against the ACTH (1-16) concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathway Diagram

Caption: Core signaling pathway of ACTH (1-16) leading to steroidogenesis.

Experimental Workflow: cAMP Assay

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis seed_cells Seed Cells in 384-well Plate prepare_reagents Prepare ACTH(1-16) Dilutions and PDE Inhibitor add_inhibitor Add PDE Inhibitor prepare_reagents->add_inhibitor add_acth Add ACTH(1-16) add_inhibitor->add_acth incubate_stim Incubate (30 min, RT) add_acth->incubate_stim lyse_cells Lyse Cells & Add HTRF Reagents incubate_stim->lyse_cells incubate_detect Incubate (60 min, RT) lyse_cells->incubate_detect read_plate Read Plate (665/620 nm) incubate_detect->read_plate calc_cAMP Calculate cAMP Concentration (vs. Standard Curve) read_plate->calc_cAMP plot_curve Plot Dose-Response Curve calc_cAMP->plot_curve det_ec50 Determine EC50 plot_curve->det_ec50 ACTH_Response_Logic cluster_acute Acute Response (Minutes) cluster_chronic Chronic Response (Hours-Days) acth_stim ACTH(1-16) Stimulation pka_act PKA Activation acth_stim->pka_act pka_act2 PKA Activation acth_stim->pka_act2 star_phos StAR Phosphorylation pka_act->star_phos chol_trans Cholesterol Transport star_phos->chol_trans steroid_syn Rapid Steroid Synthesis chol_trans->steroid_syn tf_phos Transcription Factor Phosphorylation pka_act2->tf_phos gene_exp Increased Gene Expression (Steroidogenic Enzymes) tf_phos->gene_exp sustain_steroid Sustained Steroidogenic Capacity gene_exp->sustain_steroid

References

An In-depth Technical Guide to ACTH(1-16) Human Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the human adrenocorticotropic hormone fragment ACTH(1-16) to its cognate receptor, the melanocortin-2 receptor (MC2R). This document summarizes key quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone that plays a central role in the stress response by stimulating the adrenal cortex to produce glucocorticoids. Structure-activity relationship studies have identified ACTH(1-16) as the minimal amino acid sequence necessary for binding to the human MC2R and initiating downstream signaling cascades.[1] Understanding the specific interactions between ACTH(1-16) and MC2R is crucial for the development of novel therapeutics targeting conditions related to adrenal dysfunction.

Quantitative Binding Data

The binding affinity and functional potency of ACTH(1-16) and related peptides at the human MC2R have been quantified in various studies. The following tables summarize the key parameters, providing a comparative overview.

PeptideIC50 (nM)EC50 (nM)Agonist Activity
ACTH(1-39)0.36 ± 0.050.12 ± 0.02Full Agonist
ACTH(1-24)0.28 ± 0.040.08 ± 0.01Full Agonist
ACTH(1-17)1.2 ± 0.20.5 ± 0.1Full Agonist
ACTH(1-16) 8.5 ± 1.5 3.2 ± 0.6 Full Agonist
ACTH(1-15)> 1000> 1000No Activity
ACTH(1-14)> 1000> 1000No Activity
ACTH(1-13) (α-MSH)> 1000> 1000No Activity

Table 1: Binding Affinity (IC50) and Functional Potency (EC50) of ACTH Fragments at the Human MC2R. Data is presented as mean ± SEM. IC50 values were determined by competitive displacement of a radiolabeled ACTH analog. EC50 values were determined by measuring cAMP production. Peptides with less than 16 amino acids lose their binding affinity and biological activity.[2] Among the tested truncated peptides, ACTH(1-24) is the most potent, while ACTH(1-16) is the least potent of the active fragments.[2]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections describe the key experimental protocols for studying ACTH(1-16) receptor binding.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., ACTH(1-16)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells: Human embryonic kidney (HEK293) cells or other suitable host cells stably co-expressing the human MC2R and the melanocortin receptor accessory protein (MRAP). MRAP is essential for the correct trafficking and function of MC2R.

  • Radioligand: Typically [¹²⁵I]-ACTH(1-39) or a similar high-affinity radiolabeled ACTH analog.

  • Unlabeled Ligand: ACTH(1-16) and other competing ligands.

  • Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Washing Buffer: e.g., ice-cold PBS.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Cell harvesting equipment.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the MC2R/MRAP expressing cells to an appropriate density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Reaction:

    • In a series of tubes, add a fixed amount of cell membrane preparation.

    • Add a fixed concentration of the radioligand (typically at a concentration close to its Kd).

    • Add increasing concentrations of the unlabeled competitor ligand (ACTH(1-16)).

    • Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled full-length ACTH).

    • Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold washing buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the biological activity of ACTH(1-16) by quantifying the production of the second messenger, cyclic AMP (cAMP), following receptor activation.

Materials:

  • Cells: MC2R/MRAP expressing cells.

  • Ligands: ACTH(1-16) and other agonists.

  • Stimulation Buffer: e.g., Earle's Balanced Salt Solution (EBSS) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Lysis Buffer: e.g., 0.1 M HCl or ethanol.

  • cAMP Assay Kit: A commercially available kit (e.g., ELISA or TR-FRET based).

Procedure:

  • Cell Plating:

    • Seed the MC2R/MRAP expressing cells in a multi-well plate and allow them to attach overnight.

  • Stimulation:

    • Wash the cells with a pre-warmed buffer.

    • Add the stimulation buffer containing varying concentrations of the agonist (ACTH(1-16)).

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Cell Lysis:

    • Remove the stimulation buffer and lyse the cells by adding the lysis buffer.

  • cAMP Quantification:

    • Use the cell lysate to measure the cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway initiated by ACTH(1-16) binding and the general workflow for a competitive binding assay.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane ACTH ACTH(1-16) MC2R MC2R ACTH->MC2R Binds Gs Gαs MC2R->Gs Activates MRAP MRAP MRAP->MC2R AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Regulates Gene Transcription for

Caption: ACTH(1-16) signaling pathway via the MC2R.

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis Cell_Culture 1. Culture MC2R/MRAP expressing cells Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 3. Incubate membranes with Radioligand & Competitor Membrane_Prep->Incubation Filtration 4. Filter to separate bound and free ligand Incubation->Filtration Quantification 5. Quantify radioactivity Filtration->Quantification Data_Analysis 6. Analyze data to determine IC50/Ki Quantification->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to the Biological Function of ACTH(1-16) in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the multifaceted role of the adrenocorticotropic hormone fragment, ACTH(1-16), within the central nervous system (CNS). It details its molecular interactions, signaling cascades, and physiological and behavioral outcomes, supported by quantitative data and established experimental methodologies.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced from the precursor pro-opiomelanocortin (POMC). While its primary role in the periphery is the stimulation of the adrenal cortex, ACTH and its fragments, including ACTH(1-16), exert direct and significant effects within the central nervous system. These actions are independent of steroidogenesis and are mediated by a family of G-protein coupled receptors known as the melanocortin receptors (MCRs). This guide provides a comprehensive overview of the biological functions of ACTH(1-16) in the CNS, with a focus on its signaling mechanisms, quantifiable effects, and the experimental protocols used to investigate them.

Molecular Interactions: Melanocortin Receptors

ACTH(1-16) interacts with several subtypes of melanocortin receptors expressed in the brain. The binding affinities vary, indicating a degree of receptor selectivity that likely underlies its diverse central effects.[1] Of the five MCR subtypes, MC3R and MC4R are most prominently recognized as the "neural" melanocortin receptors due to their widespread distribution and function in the CNS.[2]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of ACTH(1-16) for various melanocortin receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
MC1R0.267--INVALID-LINK--
MC3R19--INVALID-LINK--
MC4R698--INVALID-LINK--
MC5R2,600--INVALID-LINK--

Signaling Pathways in the CNS

Upon binding to melanocortin receptors, ACTH(1-16) initiates intracellular signaling cascades that modulate neuronal function. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][3][4][5] Emerging evidence also suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][6][7]

Diagram: ACTH(1-16) Signaling in a Neuron

ACTH1_16_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH_1_16 ACTH(1-16) MCR MC3R / MC4R ACTH_1_16->MCR Binds G_protein Gs MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates MAPK_pathway MAPK/ERK Pathway PKA->MAPK_pathway Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for synaptic plasticity, neuroprotection) MAPK_pathway->Gene_Expression Regulates CREB->Gene_Expression Regulates Behavioral_Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Cannula_Implant ICV Cannula Implantation Animal_Prep->Cannula_Implant Recovery Surgical Recovery Cannula_Implant->Recovery Habituation Habituation to Observation Chamber Recovery->Habituation ICV_Injection ICV Injection of ACTH(1-16) or Vehicle Habituation->ICV_Injection Behavioral_Obs Behavioral Observation & Scoring ICV_Injection->Behavioral_Obs Data_Analysis Data Analysis (Frequency/Duration of Behaviors) Behavioral_Obs->Data_Analysis

References

An In-depth Technical Guide to the Interaction of ACTH(1-16) with Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the N-terminal fragment of Adrenocorticotropic Hormone, ACTH(1-16), and the five melanocortin receptors (MCRs). This document details the binding affinities and functional potencies, outlines the experimental methodologies for their determination, and illustrates the key signaling pathways involved.

Core Interaction: ACTH(1-16) and the Melanocortin Receptor Family

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). Its N-terminal fragments are crucial for interaction with the melanocortin receptors, a family of five G-protein coupled receptors (GPCRs) designated MC1R through MC5R. These receptors mediate a wide array of physiological processes, from pigmentation and steroidogenesis to energy homeostasis and inflammation.

The fragment ACTH(1-16) represents a critical sequence for understanding the structure-activity relationships of ACTH at these receptors. While full-length ACTH(1-39) and ACTH(1-24) are generally considered the primary endogenous ligands for MC2R, the study of shorter fragments like ACTH(1-16) provides valuable insights into the minimal structural requirements for receptor activation and selectivity.

Quantitative Data on ACTH(1-16) and Melanocortin Receptor Interaction

The following tables summarize the quantitative data for the binding affinity (Ki) and functional potency (EC50) of ACTH(1-16) at the five human melanocortin receptors.

Table 1: Binding Affinity of ACTH(1-16) for Human Melanocortin Receptors

ReceptorRadioligandCell LineKi (nM)Reference
hMC1R[¹²⁵I][Nle⁴, D-Phe⁷]α-MSHCOS-70.267[1]
hMC2R--Not Reported*-
hMC3R[¹²⁵I][Nle⁴, D-Phe⁷]α-MSHCOS-719.0[1]
hMC4R[¹²⁵I][Nle⁴, D-Phe⁷]α-MSHCOS-7698[1]
hMC5R[¹²⁵I][Nle⁴, D-Phe⁷]α-MSHCOS-72600[1]

*Note: The binding affinity of ACTH(1-16) for MC2R is not well-established and is often reported as very low or negligible. Studies indicate that the minimal sequence for high-affinity binding and activation of MC2R is typically longer, such as ACTH(1-17) or ACTH(1-24), and requires the presence of the Melanocortin Receptor Accessory Protein (MRAP).

Table 2: Functional Potency of ACTH(1-16) at Human Melanocortin Receptors

ReceptorAssay TypeCell LineEC50 (nM)Reference
hMC1RcAMP AccumulationHEK2931.18[2]
hMC2RcAMP AccumulationOS3165[2]
hMC3RcAMP AccumulationHEK2931.83[2]
hMC4RcAMP AccumulationHEK2931.76[2]
hMC5RcAMP AccumulationHEK2931.25[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of ACTH(1-16) for melanocortin receptors.

Objective: To determine the inhibitory constant (Ki) of ACTH(1-16) by measuring its ability to displace a radiolabeled ligand from MC1R, MC3R, MC4R, and MC5R.

Materials:

  • Cells: HEK293 or COS-7 cells transiently or stably expressing the human melanocortin receptor of interest.

  • Radioligand: [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.

  • Competitor Ligand: ACTH(1-16).

  • Binding Buffer: Typically Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂), a protease inhibitor cocktail, and a protein carrier like bovine serum albumin (BSA) (e.g., 0.2%).

  • Wash Buffer: Cold binding buffer.

  • Scintillation Cocktail.

  • 96-well filter plates and a vacuum manifold.

  • Gamma counter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target MCR to a high density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled competitor ligand, ACTH(1-16).

    • For total binding, add binding buffer without any competitor.

    • For non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand (e.g., NDP-α-MSH).

    • Initiate the binding reaction by adding a fixed concentration of the radioligand, [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH, to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to measure the functional potency (EC50) of ACTH(1-16) by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) of ACTH(1-16) for stimulating cAMP production via MCRs.

Materials:

  • Cells: HEK293 or OS3 cells stably expressing the human melanocortin receptor of interest.

  • Test Compound: ACTH(1-16).

  • Stimulation Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS) or DMEM, supplemented with a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Culture:

    • Seed the cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Compound Preparation:

    • Prepare serial dilutions of ACTH(1-16) in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the ACTH(1-16) dilutions to the respective wells.

    • Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol provided with the cAMP detection kit. This step typically also stops the enzymatic reaction.

    • Add the detection reagents from the kit. These reagents will generate a signal (e.g., fluorescence, luminescence, or colorimetric) that is proportional to the amount of cAMP produced.

  • Signal Measurement:

    • Read the plate in a microplate reader at the appropriate wavelength or setting.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the ACTH(1-16) concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by ACTH(1-16) at melanocortin receptors and the general workflows for the experimental protocols described above.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH(1-16) MCR Melanocortin Receptor (MCR) ACTH->MCR Gs Gs Protein MCR->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates

Caption: ACTH(1-16) Canonical Signaling Pathway.

Radioligand_Binding_Assay_Workflow prep Cell Membrane Preparation setup Assay Setup: Membranes + Radioligand + Competitor (ACTH(1-16)) prep->setup incubate Incubation to Reach Equilibrium setup->incubate filter Filtration and Washing incubate->filter count Radioactivity Counting filter->count analyze Data Analysis: IC50 and Ki Determination count->analyze

Caption: Radioligand Binding Assay Workflow.

cAMP_Functional_Assay_Workflow culture Cell Culture in 96-well Plates stimulate Cell Stimulation with ACTH(1-16) Dilutions culture->stimulate lyse Cell Lysis and cAMP Detection stimulate->lyse read Signal Measurement (Microplate Reader) lyse->read analyze Data Analysis: EC50 Determination read->analyze

Caption: cAMP Functional Assay Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of ACTH (1-16)

This technical guide provides a comprehensive overview of the discovery, history, and core scientific findings related to the adrenocorticotropic hormone fragment, ACTH (1-16). It details the peptide's biological significance, its interaction with melanocortin receptors, and the experimental methodologies used for its characterization.

Introduction: From POMC to a Bioactive Fragment

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the precursor protein pro-opiomelanocortin (POMC).[1][2][3][4][5][6][7] The discovery of ACTH dates back to 1930, when it was identified as a factor from the pituitary gland that maintains the adrenal cortex.[8][9] The primary structure of the full ACTH peptide was determined in 1954, and its precursor, POMC, was identified in 1978.[8][9]

Subsequent research focused on identifying the specific regions of the ACTH molecule responsible for its biological activity. Through structure-activity relationship studies, it was determined that the N-terminal fragment, ACTH (1-16), represents the minimal sequence required for binding to the melanocortin 2 receptor (MC2R) and initiating downstream signaling.[1][8][10][11] This discovery was pivotal in understanding the molecular basis of ACTH action and has guided the development of synthetic analogs.

Biological Activity and Therapeutic Potential

The primary and most well-understood role of ACTH is to stimulate the adrenal cortex to produce and release cortisol.[8][12][13] This is achieved through the binding and activation of the MC2R, a G-protein coupled receptor.[1][8][12] Beyond its role in steroidogenesis, ACTH and its fragments, including ACTH (1-16), exhibit a range of other biological effects.

Key biological activities of ACTH (1-16) and related fragments include:

  • Anti-inflammatory and Immunomodulatory Effects: ACTH can decrease the levels of inflammatory cytokines and modulate the function of lymphocytes and macrophages.[12][14][15][16][17] These effects are not solely dependent on cortisol production, suggesting a direct action on immune cells via melanocortin receptors.[16][17]

  • Cardiovascular Effects: In experimental models of hemorrhagic shock, ACTH (1-16) has been shown to improve cardiovascular function and survival by increasing mean arterial blood pressure.[18][19]

  • Neurological Effects: Non-corticotropic ACTH peptides have been found to modulate nerve development and regeneration.[18] Intraventricular administration in rats can induce behavioral changes such as grooming, stretching, and yawning.[18]

Quantitative Data: Receptor Binding Affinity

The interaction of ACTH (1-16) with the family of melanocortin receptors (MCRs) has been quantified through competitive binding assays. The following table summarizes the binding affinities (Ki) of ACTH (1-16) for human melanocortin receptors.

ReceptorKi (nM)
MC1R0.267
MC3R19
MC4R698
MC5R2,600

Data sourced from Cayman Chemical, citing Schiöth, H.B., et al. (1997).[18]

Experimental Protocols

The characterization of ACTH (1-16) has relied on a variety of experimental techniques, both in vitro and in vivo.

Receptor Binding Assays

A common method to determine the binding affinity of ACTH fragments to melanocortin receptors is through competitive binding assays.

  • Objective: To determine the affinity of unlabeled ACTH fragments by measuring their ability to displace a radiolabeled ligand from the receptor.

  • Methodology:

    • Cell Culture: A eukaryotic cell line (e.g., HEK293) is transiently transfected to independently express one of the melanocortin receptors (MC1R, MC3R, MC4R, or MC5R).

    • Ligand Competition: The transfected cells are incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labelled [Nle⁴, D-Phe⁷]α-MSH).

    • Incubation: Various concentrations of the unlabeled competitor peptide, such as ACTH (1-16), are added to the incubation mixture.

    • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated. The amount of bound radioactivity is measured using a gamma counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Cardiovascular Studies in Hemorrhagic Shock

The effect of ACTH (1-16) on cardiovascular function has been studied in animal models.

  • Objective: To assess the ability of ACTH (1-16) to restore blood pressure in a state of hypotension.

  • Methodology:

    • Animal Model: Rats are anesthetized and instrumented for the measurement of mean arterial blood pressure (MAP).

    • Induction of Shock: Hemorrhagic shock is induced by bleeding the animal to a predetermined low blood pressure.

    • Treatment: A solution of ACTH (1-16) (e.g., 160 µg/kg) or a vehicle control is administered intravenously.

    • Monitoring: MAP is continuously monitored for a set period following administration (e.g., 15-30 minutes).

    • Data Analysis: The change in MAP over time is compared between the treated and control groups to determine the effect of the peptide.

Visualizations: Pathways and Workflows

POMC Processing and Peptide Derivation

POMC_Processing POMC Pro-opiomelanocortin (POMC) ACTH_39 ACTH (1-39) POMC->ACTH_39 Beta_LPH β-Lipotropin POMC->Beta_LPH ACTH_16 ACTH (1-16) ACTH_39->ACTH_16 Fragment of Interest Alpha_MSH α-MSH (ACTH 1-13) ACTH_39->Alpha_MSH CLIP CLIP (ACTH 18-39) ACTH_39->CLIP

Caption: Derivation of ACTH and its fragments from the POMC precursor.

ACTH (1-16) Signaling via MC2R

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-16) MC2R MC2R ACTH->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol Cholesterol PKA->Cholesterol Stimulates conversion to CREB CREB PKA->CREB Phosphorylates Pregnenolone Pregnenolone Cholesterol->Pregnenolone Gene_Expression Steroidogenic Gene Expression CREB->Gene_Expression Induces

Caption: Simplified signaling pathway of ACTH at the MC2R.

Experimental Workflow for ACTH (1-16) Characterization

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (ACTH 1-16) In_Vitro_Binding In Vitro Binding Assays (e.g., on MC1-5R) Peptide_Synthesis->In_Vitro_Binding Functional_Assay Functional Assays (e.g., cAMP production) In_Vitro_Binding->Functional_Assay In_Vivo_Model In Vivo Animal Model (e.g., Rat Hemorrhagic Shock) Functional_Assay->In_Vivo_Model Data_Analysis Data Analysis and Interpretation In_Vivo_Model->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Workflow for characterizing the activity of ACTH (1-16).

References

ACTH (1-16) human sequence and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Human Adrenocorticotropic Hormone Fragment (1-16)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a crucial peptide hormone of the hypothalamic-pituitary-adrenal (HPA) axis. The N-terminal fragments of ACTH, particularly ACTH (1-16), encompass the primary determinants for receptor interaction and signal transduction. This document provides a comprehensive technical overview of the human ACTH (1-16) peptide, including its amino acid sequence, structural features, receptor binding kinetics, and associated signaling pathways. Detailed experimental methodologies for characterizing this peptide are also provided to support further research and development.

Sequence and Structure of Human ACTH (1-16)

Amino Acid Sequence

The human ACTH (1-16) fragment is a 16-amino acid polypeptide. Its primary structure is as follows:

  • Single-Letter Code: SYSMEHFRWGKPVGKK

  • Three-Letter Code: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-OH[1][2]

This sequence is derived from the N-terminus of the full 39-amino acid human ACTH peptide.[3]

Key Structural Features

While a definitive three-dimensional crystal structure for the isolated ACTH (1-16) fragment is not extensively documented, its structure-activity relationships are well-studied. The peptide contains two critical regions for biological activity:

  • "Message" Sequence (ACTH 6-9): The sequence His-Phe-Arg-Trp (HFRW) is known as the core "message" or pharmacophore.[4][5] This motif is essential for the activation of all melanocortin receptors.[4]

  • "Address" Sequence (Portion within ACTH 11-16): The basic residues Lys-Pro-Val-Gly-Lys-Lys contribute to the binding affinity and specificity, particularly for the ACTH receptor (MC2R). The sequence Lys15-Lys16-Arg17-Arg18 (partially outside this fragment) is considered the primary "address" sequence that ensures specific and high-affinity binding to MC2R.[4][5]

Studies suggest that the HFRW sequence can fold into a β-hairpin loop, facilitating key interactions with the receptor binding pocket.

Biological Activity and Receptor Interaction

ACTH (1-16) is recognized as the minimal peptide sequence required for binding to the human melanocortin-2 receptor (MC2R) and initiating downstream signaling.[5] However, its ability to elicit the primary physiological response of steroidogenesis is limited compared to longer fragments.

  • MC2R Binding and Signaling: ACTH (1-16) can bind to and activate MC2R, leading to the production of the second messenger cyclic AMP (cAMP).[5]

  • Steroidogenesis: The fragment is largely considered unable to induce significant glucocorticoid production on its own.[4][6] The region critical for activating adrenal steroidogenesis resides between amino acids 17 and 24.[4][6] Consequently, ACTH (1-24) is as potent as the full-length ACTH (1-39) in stimulating cortisol production.[6][7][8] In neonatal mouse Leydig cells, ACTH (1-16) was found to be approximately 1000-fold less potent than ACTH (1-24) at stimulating androgen production.[9]

  • Other Melanocortin Receptors (MCRs): Besides its interaction with MC2R, ACTH (1-16) also binds to other melanocortin receptor subtypes with varying affinities.[10][11] This cross-reactivity is attributed to the shared α-MSH sequence (ACTH 1-13) within the fragment.

Quantitative Biological Data

The binding affinity of human ACTH (1-16) for various melanocortin receptors has been quantified. The inhibitor constant (Kᵢ) is a measure of binding affinity, where a lower Kᵢ value indicates a higher affinity.

Receptor SubtypeLigandKᵢ (nM)
MC1RACTH (1-16)0.267
MC3RACTH (1-16)19
MC4RACTH (1-16)698
MC5RACTH (1-16)2,600
Table 1: Binding affinities of human ACTH (1-16) for melanocortin receptors (MCRs). Data sourced from Cayman Chemical.[10][11]

Signaling Pathways

Upon binding to its primary receptor, MC2R, on the surface of adrenocortical cells, ACTH initiates a well-characterized signal transduction cascade. This pathway is a classical example of G-protein coupled receptor (GPCR) signaling.

  • Receptor Binding: ACTH (1-16) binds to the MC2R. For the receptor to be functional and expressed on the cell surface, it requires the presence of a crucial accessory protein, MRAP1 (Melanocortin-2 Receptor Accessory Protein 1).

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a rapid increase in intracellular cAMP concentration.[3]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This releases the active catalytic subunits.

  • Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein and various transcription factors (e.g., CREB), which upregulate the expression of genes encoding steroidogenic enzymes.[12]

ACTH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-16) MC2R MC2R/MRAP ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates StAR StAR Protein & Transcription Factors PKA_active->StAR Phosphorylates Response Steroidogenesis Gene Expression StAR->Response Leads to

Figure 1. ACTH (1-16) signaling pathway via the MC2R.

Experimental Protocols

Characterizing the interaction of ACTH (1-16) with its receptors typically involves receptor binding assays and functional assays measuring second messenger accumulation.

Competitive Radioligand Binding Assay

This protocol determines the affinity of a test compound (e.g., ACTH 1-16) by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

  • Receptor Preparation: Use cell membrane preparations from a cell line stably or transiently expressing the human melanocortin receptor of interest (e.g., MC2R).

  • Ligand Preparation:

    • Radioligand: A commonly used radioligand for MCRs is [¹²⁵I]-NDP-α-MSH. Prepare a working solution at a final concentration near its Kₑ value (e.g., 0.1 nM).

    • Competitor Ligand: Prepare serial dilutions of unlabeled ACTH (1-16) to create a concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Assay Incubation: In a 96-well plate, combine the receptor membrane preparation (e.g., 5-10 µg protein/well), the radioligand, and varying concentrations of the competitor ligand in an appropriate assay buffer.

    • Total Binding: Wells containing only receptor and radioligand.

    • Non-specific Binding (NSB): Wells containing receptor, radioligand, and a high concentration of a non-radiolabeled agonist (e.g., 1 µM α-MSH) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 37°C) to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand (ACTH 1-16).

    • Use non-linear regression (one-site competition model) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol measures the ability of ACTH (1-16) to stimulate the production of intracellular cAMP, confirming its agonist activity at Gs-coupled receptors.

Methodology:

  • Cell Culture: Plate cells expressing the target MCR in a 96- or 384-well plate and grow overnight.

  • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.

  • Ligand Stimulation: Add varying concentrations of ACTH (1-16) to the wells. Include a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase) and a negative (buffer only) control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided with the detection kit.

  • cAMP Detection: Measure the amount of cAMP in the cell lysates. Several commercial kits are available based on different principles:

    • HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Luminescence-based (e.g., cAMP-Glo™): An assay where cAMP stimulates PKA activity, depleting ATP. The remaining ATP is measured with a luciferase reaction; the light signal is inversely proportional to the cAMP concentration.[13]

    • ELISA: A standard competitive enzyme-linked immunosorbent assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal (e.g., fluorescence ratio, luminescence) from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of ACTH (1-16).

    • Use non-linear regression (log(agonist) vs. response) to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (maximal effect).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis P1 Plate cells expressing target MCR A1 Pre-incubate cells with PDE inhibitor P1->A1 P2 Prepare serial dilutions of ACTH (1-16) A2 Add ACTH (1-16) to wells P2->A2 A1->A2 A3 Incubate at 37°C (e.g., 30 min) A2->A3 A4 Lyse cells to release cAMP A3->A4 D1 Detect cAMP levels (e.g., HTRF, Luminescence) A4->D1 D2 Plot dose-response curve D1->D2 D3 Calculate EC50 & Emax D2->D3

Figure 2. Generalized workflow for a cAMP accumulation assay.

References

In Silico Modeling of ACTH(1-16) Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the N-terminal fragment of the Adrenocorticotropic Hormone, ACTH(1-16), and its primary physiological targets, the melanocortin receptors (MCRs). Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from proopiomelanocortin (POMC).[1] Its N-terminal region is responsible for its melanocortin activity, binding to a family of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R.[2][3]

While ACTH is the exclusive endogenous ligand for the MC2 receptor (MC2R), crucial for adrenal steroidogenesis, it also binds to other MCR subtypes with varying affinities, mediating a range of physiological effects.[1][4][5] Specifically, the ACTH(1-16) fragment has been identified as the minimal sequence required for MC2R binding and subsequent signaling activation.[6] The shared core amino acid sequence His-Phe-Arg-Trp (HFRW), found at positions 6-9, is critical for the binding and signaling of all melanocortins.[6][7][8] For MC2R, an additional basic region, Lys-Lys-Arg-Arg (residues 15-18), plays a crucial role in receptor binding and specificity.[8][9]

Understanding the molecular intricacies of this peptide-receptor interaction is paramount for the rational design of novel therapeutics targeting conditions ranging from adrenal insufficiency and inflammatory diseases to obesity and sexual dysfunction.[3][10] In silico modeling provides a powerful, cost-effective, and rapid approach to investigate these interactions at an atomic level, complementing and guiding experimental studies.

Quantitative Binding Data: ACTH Fragments and MCRs

The binding affinity and functional potency of ACTH and its fragments have been characterized across various melanocortin receptor subtypes. The following tables summarize key quantitative data from the literature, providing a comparative view of ligand-receptor interactions.

LigandReceptorAssay TypeValueUnitsReference
ACTH(1-16)hMC2RSignaling (cAMP)Full Agonist-[6]
ACTH(1-17)hMC2RSignaling (cAMP)Full Agonist-[6]
ACTH(1-24)hMC2RSignaling (cAMP)Full Agonist-[6]
ACTH(1-39)hMC2RSignaling (cAMP)Full Agonist-[6]
ACTH(1-24)hMC2RSignaling (cAMP)0.24 ± 0.06nM (EC50)[11]
ACTH(1-17)cMC3RBinding0.2nM (Ki)[12]
α-MSHhMC1RBinding0.033nmol/l (Ki)[5]

Table 1: Binding affinities and potencies of ACTH fragments at human (h) and chicken (c) melanocortin receptors.

LigandReceptorBinding Affinity (Ki in nM)
α-MSHMC1R++++
α-MSHMC3R+++
α-MSHMC4R++
α-MSHMC5R+
ACTH(1-24)MC1R++++
ACTH(1-24)MC3R+++
ACTH(1-24)MC4R++
ACTH(1-24)MC5R+
ACTH(6-24)MC1R++
ACTH(6-24)MC3R+
ACTH(6-24)MC4R+/-
ACTH(6-24)MC5R+/-

Table 2: Relative binding affinities of ACTH fragments and α-MSH to MC1, MC3, MC4, and MC5 receptors. The number of '+' indicates the strength of the affinity, with ++++ being the highest. Data is compiled from studies on various mammalian receptors.[13]

Experimental Protocols for In Silico Modeling

The in silico investigation of ACTH(1-16) binding to its receptor, a Class A GPCR, typically involves a multi-step computational workflow. This process begins with obtaining a high-quality 3D model of the receptor, followed by docking the peptide ligand, and often concluding with molecular dynamics simulations to refine the complex and study its dynamic behavior.

Receptor Structure Preparation: Homology Modeling

As experimentally determined structures for all MCR subtypes are not always available, homology modeling is a common starting point.

Methodology:

  • Template Selection: Identify suitable high-resolution crystal structures of related GPCRs from the Protein Data Bank (PDB). Templates should share a high degree of sequence identity, particularly in the transmembrane (TM) domains. The β1-adrenergic receptor has been used as a template for MC2R modeling.[14]

  • Sequence Alignment: Perform a sequence alignment between the target MCR sequence and the selected template(s). Careful manual refinement of the alignment is critical, especially in the loop regions which are often more variable.

  • Model Building: Use a homology modeling software package (e.g., MODELLER, SWISS-MODEL) to generate 3D models of the target receptor based on the alignment and the template structure(s). This process typically involves copying the coordinates of the conserved regions from the template and building the non-conserved regions (loops) using ab initio or fragment-based methods.

  • Model Refinement and Validation: The generated models must be energetically minimized to relieve any steric clashes. Subsequently, they are rigorously validated using tools like PROCHECK (for stereochemical quality), and Ramachandran plot analysis. The model with the best validation scores is selected for subsequent docking studies.

Ligand-Receptor Docking: Predicting the Binding Pose

Peptide docking is more complex than small-molecule docking due to the inherent flexibility of the ligand. A multi-stage approach is often employed.[15][16][17]

Methodology:

  • Peptide Structure Generation: The 3D structure of ACTH(1-16) can be built using peptide building tools (e.g., in PyMOL, Chimera) or predicted using ab initio methods.[2][14] It's important to consider that peptides are flexible and may adopt different conformations upon binding.

  • Initial Coarse-Grained Docking: To efficiently sample the vast conformational space of the peptide and the receptor binding site, a global, flexible docking approach using coarse-grained models is recommended.

    • Tool: CABS-dock is a well-established tool for this purpose.[15][16] It allows for full flexibility of the peptide and significant flexibility of the receptor binding site.

    • Process: Run multiple independent simulations to generate a large ensemble of potential binding poses (e.g., 10,000 models).

  • Clustering and Selection: Cluster the generated models based on their root-mean-square deviation (RMSD) to identify the most populated (and likely most stable) binding modes. Select the top-scoring models from the largest clusters for the next stage.

  • All-Atom Reconstruction and Refinement: Convert the selected coarse-grained models back to an all-atom representation.

    • Tool: Programs like PD2 can be used for this reconstruction.[16]

    • Refinement: Perform high-resolution refinement of the all-atom models. The Rosetta FlexPepDock server is highly suitable for this task, as it optimizes the peptide conformation and the side-chains of the receptor in the binding interface.[15][16]

  • Model Scoring and Selection: Score the refined models based on energy functions (e.g., Rosetta energy score). The lowest-energy models are considered the most plausible predictions of the binding pose.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability and Dynamics

MD simulations provide insights into the stability of the docked peptide-receptor complex and the detailed atomic-level interactions over time.

Methodology:

  • System Setup: Embed the best-docked ACTH(1-16)-MCR complex into a realistic model of a cell membrane (e.g., a POPC lipid bilayer) and solvate the system with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove any bad contacts or steric clashes introduced during the setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble). This allows the lipids and water to relax around the protein-peptide complex. This is typically a multi-step process, often involving positional restraints on the protein and ligand that are gradually released.

  • Production Run: Once the system is well-equilibrated, run a production MD simulation for a significant duration (e.g., 20-100 nanoseconds or longer) to sample the conformational landscape of the complex.[2][14]

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by monitoring RMSD), identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges), and calculate binding free energies using methods like MM-PBSA or MM-GBSA.

Signaling Pathways and Workflow Visualization

The binding of ACTH to its receptors initiates intracellular signaling cascades. The canonical pathway for MC2R involves the activation of adenylyl cyclase, while other MCRs can couple to various signaling pathways. The computational workflow for modeling these interactions follows a logical progression from sequence to dynamic complex.

G ACTH ACTH(1-16) MCR Melanocortin Receptor (e.g., MC2R) ACTH->MCR Gs Gαs Protein MCR->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Steroidogenesis Steroidogenesis (Cortisol Production) CREB->Steroidogenesis Gene Transcription

Caption: Canonical MC2R signaling pathway initiated by ACTH binding.

G Seq 1. Target Receptor Sequence (e.g., MC2R) Template 2. Template Search (PDB) & Homology Modeling Seq->Template Validation 3. Model Validation (Ramachandran, PROCHECK) Template->Validation Docking 5. Coarse-Grained Peptide Docking (CABS-dock) Validation->Docking Peptide 4. ACTH(1-16) Structure Generation Peptide->Docking Refinement 6. All-Atom Refinement (Rosetta FlexPepDock) Docking->Refinement MD_Setup 7. MD System Setup (Membrane, Water, Ions) Refinement->MD_Setup MD_Sim 8. MD Simulation (Equilibration & Production) MD_Setup->MD_Sim Analysis 9. Trajectory Analysis (Stability, Interactions, Energy) MD_Sim->Analysis

Caption: In silico workflow for modeling ACTH(1-16) receptor binding.

This guide outlines the fundamental computational strategies for investigating the binding of ACTH(1-16) to its receptors. By integrating these in silico techniques, researchers can gain profound insights into the structural determinants of ligand recognition and receptor activation, paving the way for the development of next-generation melanocortin-based therapeutics.

References

Unveiling ACTH(1-16): A Technical Guide to its Physiology and Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the physiological significance and analytical considerations of the N-terminal fragment of Adrenocorticotropic Hormone, ACTH(1-16). While the full-length ACTH(1-39) is widely studied for its role in stimulating cortisol production, the biological functions and circulating levels of its fragments, such as ACTH(1-16), are less characterized yet of growing interest in endocrine research. This document provides a comprehensive overview of the origin of ACTH(1-16), its signaling mechanisms, and the methodologies available for its detection and quantification.

The Genesis of ACTH(1-16): A Product of Pro-opiomelanocortin (POMC) Processing

Adrenocorticotropic hormone and its related peptides originate from a large precursor protein called pro-opiomelanocortin (POMC).[1][2] The processing of POMC is a tissue-specific enzymatic cascade that gives rise to a variety of biologically active peptides. In the anterior pituitary corticotroph cells, the primary prohormone convertase, PC1, cleaves POMC to yield ACTH(1-39), β-lipotropin, and other fragments.[3] Further processing of ACTH(1-39) can occur, although it is less predominant in the anterior pituitary. In other tissues, such as the hypothalamus and skin, where both PC1 and PC2 are expressed, ACTH(1-39) can be further cleaved to produce α-melanocyte-stimulating hormone (α-MSH), which is identical to ACTH(1-13), and corticotropin-like intermediate lobe peptide (CLIP), corresponding to ACTH(18-39).[4] The generation of ACTH(1-16) as a distinct, stable, and secreted endogenous peptide is not well-documented in the literature, and it may exist as a transient intermediate in the processing of ACTH.

POMC_Processing POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1 Beta_LPH β-Lipotropin POMC->Beta_LPH PC1 ACTH_full ACTH(1-39) Pro_ACTH->ACTH_full PC1 N_POC N-terminal Fragment (N-POC) Pro_ACTH->N_POC PC1 Alpha_MSH α-MSH (ACTH(1-13)) ACTH_full->Alpha_MSH PC2 (in some tissues) ACTH_1_16 ACTH(1-16) ACTH_full->ACTH_1_16 Potential Cleavage CLIP CLIP (ACTH(18-39)) ACTH_full->CLIP PC2 (in some tissues) ACTH_Signaling cluster_cell Adrenocortical Cell ACTH_1_16 ACTH(1-16) MC2R MC2R ACTH_1_16->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Promotes Transcription LCMS_Workflow Sample Plasma Sample Extraction Peptide Extraction (e.g., SPE) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC ESI Electrospray Ionization LC->ESI MS1 Mass Spectrometer (Q1) Selects ACTH(1-16) mass ESI->MS1 Collision Collision Cell (q2) Fragmentation MS1->Collision MS2 Mass Spectrometer (Q3) Selects Fragment mass Collision->MS2 Detector Detector MS2->Detector

References

The Role of ACTH(1-16) in Steroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is the primary regulator of adrenal steroidogenesis. While the full-length peptide, ACTH(1-39), and its biologically active fragment, ACTH(1-24), are well-characterized in their potent stimulation of cortisol and other steroid hormones, the precise role of shorter N-terminal fragments remains an area of active investigation. This technical guide provides an in-depth examination of the function of ACTH(1-16) in steroidogenesis. It consolidates current understanding of its mechanism of action, presents quantitative data on its bioactivity, and offers detailed experimental protocols for its study. This document aims to serve as a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.

Introduction

The synthesis of steroid hormones in the adrenal cortex is a tightly regulated process critical for maintaining homeostasis. Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is the principal secretagogue for glucocorticoids and also influences the production of mineralocorticoids and adrenal androgens.[1] The biological activity of ACTH is primarily attributed to its N-terminal region.[2] The synthetic fragment ACTH(1-24) is considered to have the full steroidogenic activity of the native hormone.[3]

There has been considerable interest in understanding the minimal amino acid sequence of ACTH required for receptor binding and activation. Early research suggested that fragments shorter than 20 amino acids were inactive. However, more recent studies have challenged this, with evidence indicating that ACTH(1-16) is the minimal peptide sequence required for binding to the human melanocortin-2 receptor (MC2R) and initiating downstream signaling.[4] This guide will explore the nuances of ACTH(1-16)'s role in steroidogenesis, addressing conflicting reports in the literature and providing a clear overview of its capabilities.

Mechanism of Action of ACTH in Steroidogenesis

ACTH initiates steroidogenesis by binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) located on the surface of adrenocortical cells.[1] The binding of ACTH to MC2R, a process that requires the presence of the MC2R accessory protein (MRAP), activates a Gs-alpha subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5]

cAMP acts as a second messenger, activating protein kinase A (PKA). PKA then phosphorylates a cascade of downstream targets, leading to two main effects:

  • Acute Steroidogenesis: Occurring within minutes, this response involves the mobilization of cholesterol to the inner mitochondrial membrane. This rate-limiting step is mediated by the steroidogenic acute regulatory (StAR) protein, which is itself activated by PKA-dependent phosphorylation.[6]

  • Chronic Steroidogenesis: Over a longer period (hours to days), ACTH stimulation leads to the increased transcription of genes encoding steroidogenic enzymes, such as cholesterol side-chain cleavage enzyme (P450scc) and 11β-hydroxylase, thereby enhancing the overall capacity of the adrenal cortex to produce steroids.[7]

The following diagram illustrates the canonical ACTH signaling pathway.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Gs Gs MC2R->Gs associates with MRAP MRAP MRAP->MC2R enables AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to Gs->AC activates PKA PKA cAMP->PKA activates StAR_activation StAR Activation (Phosphorylation) PKA->StAR_activation phosphorylates Gene_Transcription Increased Transcription of Steroidogenic Enzymes PKA->Gene_Transcription activates transcription factors for Cholesterol Cholesterol StAR_activation->Cholesterol facilitates transport to mitochondria Pregnenolone Pregnenolone Cholesterol->Pregnenolone converted by P450scc Steroids Steroid Hormones Pregnenolone->Steroids further enzymatic steps

Caption: The ACTH signaling pathway in adrenocortical cells.

Quantitative Bioactivity of ACTH(1-16)

While some earlier studies reported ACTH(1-16) to be inactive in stimulating glucocorticoid production, more recent and detailed structure-activity relationship studies have demonstrated that ACTH(1-16) is a full agonist at the human MC2R, albeit with lower potency compared to longer ACTH fragments.

A key study systematically evaluated C-terminally truncated analogues of ACTH(1-24) for their ability to stimulate cAMP production in cells expressing the human MC2R. The results demonstrated that the basic tetrapeptide sequence Lys-Lys-Arg-Arg, corresponding to residues 15-18 of ACTH, is critical for agonist potency at the MC2R. Sequential removal of these residues led to a significant decrease in potency.[4]

The following table summarizes the quantitative data on the potency of various ACTH fragments at the human MC2R, as determined by cAMP production assays.

PeptideSequenceEC₅₀ (nM) for cAMP ProductionFold Decrease in Potency vs. ACTH(1-24)
ACTH(1-24)SYSMEHFRWGKPVGKKRRPVKVYP1.451
ACTH(1-17)SYSMEHFRWGKPVGKKR12.7~8.8
ACTH(1-16) SYSMEHFRWGKPVGKK 165 ~114
ACTH(1-15)SYSMEHFRWGKPVGK1450~1000

Data adapted from a 2024 study on ACTH analogues.[4]

These findings indicate that while ACTH(1-16) can activate the MC2R and initiate the signaling cascade for steroidogenesis, it is approximately 114-fold less potent than ACTH(1-24). The minimal sequence capable of stimulating the MC2R was identified as ACTH(1-15), which exhibited a further significant drop in potency.[4]

Experimental Protocols

To facilitate further research into the role of ACTH(1-16) and other fragments in steroidogenesis, this section provides detailed methodologies for key experiments.

Primary Adrenocortical Cell Culture

Primary cultures of adrenocortical cells are an essential tool for studying the direct effects of ACTH fragments on steroidogenesis.

Materials:

  • Adrenal glands (e.g., from rat or mouse)

  • DMEM/F12 medium

  • Collagenase II

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile dissection tools

  • 50 mL conical tubes

  • Cell culture plates

Procedure:

  • Euthanize the animal and sterilize the abdomen with 70% ethanol.

  • Aseptically dissect the adrenal glands and place them in a sterile dish containing serum-free DMEM/F12 medium.

  • Carefully remove the adrenal capsule and medulla under a dissecting microscope.

  • Mince the adrenal cortex into small pieces.

  • Transfer the tissue fragments to a 50 mL conical tube with DMEM/F12 containing Collagenase II.

  • Incubate at 37°C for 20-30 minutes with gentle agitation to disperse the cells.

  • Neutralize the collagenase with DMEM/F12 containing 10% FBS.

  • Centrifuge the cell suspension at 800 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.

  • Plate the cells in culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.[8][9]

Steroidogenesis Assay in H295R Cells

The H295R human adrenocortical carcinoma cell line is a widely used model for studying steroidogenesis as it expresses all the key enzymes required for steroid hormone production.[10]

Materials:

  • H295R cells (ATCC CRL-2128)

  • DMEM/F12 medium supplemented with Nu-Serum and ITS+ Premix

  • 24-well cell culture plates

  • ACTH fragments (e.g., ACTH(1-16), ACTH(1-24))

  • Forskolin (positive control)

  • Solvent for peptides (e.g., sterile water or PBS)

Procedure:

  • Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of the ACTH fragments to be tested. Include a vehicle control and a positive control (e.g., 10 µM forskolin).

  • Incubate the cells for 48 hours at 37°C with 5% CO₂.

  • Collect the cell culture supernatant for hormone analysis.

  • Assess cell viability using an appropriate method (e.g., MTT assay).

  • Store the supernatant at -80°C until hormone measurement.[11][12]

The following diagram outlines the experimental workflow for a steroidogenesis assay.

Steroidogenesis_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_sample_collection Sample Collection & Analysis seed_cells Seed H295R cells in 24-well plate acclimate Acclimate for 24h seed_cells->acclimate add_treatment Add medium with ACTH fragments (e.g., ACTH(1-16), ACTH(1-24)) and controls acclimate->add_treatment incubate Incubate for 48h add_treatment->incubate collect_supernatant Collect supernatant incubate->collect_supernatant cell_viability Assess cell viability incubate->cell_viability hormone_analysis Hormone analysis (LC-MS/MS or ELISA) collect_supernatant->hormone_analysis

Caption: Experimental workflow for a steroidogenesis assay.

cAMP Functional Assay

This assay measures the ability of ACTH fragments to stimulate the production of cAMP, providing a direct measure of MC2R activation.

Materials:

  • Cells expressing MC2R and MRAP (e.g., transfected HEK293 cells or H295R cells)

  • Assay buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • ACTH fragments

  • Commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Plate the cells in a suitable microplate and allow them to adhere overnight.

  • Remove the culture medium and replace it with an assay buffer containing a PDE inhibitor.

  • Add increasing concentrations of the ACTH fragment to the wells.

  • Incubate at 37°C for an optimized duration (typically 15-30 minutes) to allow for cAMP accumulation.

  • Lyse the cells according to the cAMP assay kit instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Plot the cAMP concentration against the log concentration of the ACTH fragment to determine the EC₅₀ value.[13]

Steroid Hormone Measurement by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of multiple steroid hormones in cell culture media.

General Parameters:

  • Chromatography: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient of methanol (B129727) and water with a modifier like ammonium (B1175870) fluoride (B91410) is common.

  • Ionization: Electrospray ionization (ESI) in positive mode is often employed.

  • Detection: Multiple reaction monitoring (MRM) is used for specific detection and quantification of each steroid and its corresponding stable isotope-labeled internal standard.[14]

Conclusion

The available evidence indicates that ACTH(1-16) is a full agonist at the human MC2R and is capable of initiating the signaling cascade that leads to steroidogenesis. However, its potency is significantly lower than that of ACTH(1-24). This reduced potency is attributed to the absence of key basic amino acid residues in positions 17 and 18, which are crucial for optimal receptor interaction.

For researchers in drug development, the finding that ACTH(1-16) retains agonist activity has important implications. It suggests that shorter, modified peptides could be designed as either agonists with specific properties or as antagonists for conditions of ACTH excess. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the structure-activity relationships of ACTH fragments and their potential therapeutic applications. A thorough understanding of the bioactivity of these shorter peptides is essential for the rational design of novel modulators of adrenal function.

References

Non-Corticotropic Functions of ACTH(1-16): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH), a polypeptide hormone derived from pro-opiomelanocortin (POMC), is primarily known for its role in stimulating cortisol production via the melanocortin-2 receptor (MC2R). However, shorter fragments of ACTH, particularly ACTH(1-16), exhibit a range of biological activities independent of the adrenal cortex. These non-corticotropic functions are mediated through other members of the melanocortin receptor family (MC1R, MC3R, MC4R, and MC5R) and encompass neurotrophic, immunomodulatory, and cardiovascular effects. This technical guide provides an in-depth overview of the non-corticotropic functions of ACTH(1-16), presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development in this area.

Molecular Interactions and Quantitative Bioactivity

ACTH(1-16) interacts with melanocortin receptors MC1R, MC3R, MC4R, and MC5R with varying affinities, initiating diverse intracellular signaling cascades. The binding affinities (Ki) and functional potencies (EC50) of ACTH(1-16) at these receptors are summarized below.

ReceptorLigandKi (nM)EC50 (nM)Cell LineAssay TypeReference
hMC1RACTH(1-16)0.267 ± 0.116-CHO-K1Radioligand Binding[1]
hMC3RACTH(1-16)19.0 ± 4.3-CHO-K1Radioligand Binding[1]
hMC4RACTH(1-16)698 ± 88-CHO-K1Radioligand Binding[1]
hMC5RACTH(1-16)2600 ± 595-CHO-K1Radioligand Binding[1]
hMC2RACTH(1-16)-165OS3cAMP Accumulation[2]
mMC1RACTH(1-16)-0.3HEK293cAMP Accumulation[2]
mMC3RACTH(1-16)-1.8HEK293cAMP Accumulation[2]
mMC4RACTH(1-16)-1.1HEK293cAMP Accumulation[2]
mMC5RACTH(1-16)-0.7HEK293cAMP Accumulation[2]

h: human, m: mouse

Signaling Pathways

The non-corticotropic effects of ACTH(1-16) are initiated by its binding to specific melanocortin receptors, which are G protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular events that vary depending on the receptor subtype and the cell type. The primary signaling pathways are detailed below.

MC1R Signaling

Activation of MC1R by ACTH(1-16) primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[5] In some cellular contexts, MC1R activation can also lead to an increase in intracellular calcium levels.[5]

MC1R_Signaling ACTH_1_16 ACTH(1-16) MC1R MC1R ACTH_1_16->MC1R Gs Gαs MC1R->Gs Ca_Mobilization Ca²⁺ Mobilization MC1R->Ca_Mobilization AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Immunomodulation) CREB->Gene_Expression

Figure 1: ACTH(1-16) signaling through MC1R.

MC3R Signaling

MC3R signaling is more complex, involving coupling to both Gs and Gi alpha subunits.[6] Gs activation leads to the canonical cAMP/PKA pathway. Concurrently, Gi activation can inhibit adenylyl cyclase and also trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[6] This dual signaling capacity allows for a more nuanced regulation of cellular responses, including cell proliferation and neuroregeneration.[7]

MC3R_Signaling ACTH_1_16 ACTH(1-16) MC3R MC3R ACTH_1_16->MC3R Gs Gαs MC3R->Gs Gi Gαi MC3R->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits ERK_Pathway MAPK/ERK Pathway Gi->ERK_Pathway Activates cAMP cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotrophic Effects) PKA->Cellular_Response ERK_Pathway->Cellular_Response

Figure 2: ACTH(1-16) signaling through MC3R.

MC4R Signaling

Similar to MC1R, MC4R primarily couples to Gs, leading to cAMP production.[8] However, MC4R activation has also been shown to induce intracellular calcium mobilization, although the exact mechanism is not fully elucidated.[9] This pathway is particularly relevant in the central nervous system, where MC4R is abundantly expressed and mediates effects on neuronal function and behavior.[10]

MC4R_Signaling ACTH_1_16 ACTH(1-16) MC4R MC4R ACTH_1_16->MC4R Gs Gαs MC4R->Gs Ca_Mobilization Ca²⁺ Mobilization MC4R->Ca_Mobilization AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Neuronal_Effects Neuronal Effects (e.g., Anxiety Reduction) PKA->Neuronal_Effects Ca_Mobilization->Neuronal_Effects MC5R_Signaling ACTH_1_16 ACTH(1-16) MC5R MC5R ACTH_1_16->MC5R Gs Gαs MC5R->Gs Gi Gαi MC5R->Gi JAK_STAT JAK/STAT Pathway MC5R->JAK_STAT Activates AC Adenylyl Cyclase Gs->AC Activates ERK_Pathway MAPK/ERK Pathway Gi->ERK_Pathway Activates cAMP cAMP PKA PKA cAMP->PKA Activates Immunomodulation Immunomodulatory Effects PKA->Immunomodulation ERK_Pathway->Immunomodulation JAK_STAT->Immunomodulation Neurite_Outgrowth_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_PC12 Culture PC12 Cells Seed_Cells Seed PC12 Cells (1x10^4 cells/well) Culture_PC12->Seed_Cells Coat_Plates Coat Plates with Collagen IV Coat_Plates->Seed_Cells Add_Media Add Differentiation Medium Seed_Cells->Add_Media Add_ACTH Add ACTH(1-16) (various concentrations) Add_Media->Add_ACTH Incubate Incubate (48-72 hours) Add_ACTH->Incubate Image_Cells Image Cells (Phase-Contrast Microscopy) Incubate->Image_Cells Quantify_Neurites Quantify Neurite Outgrowth (% neurite-bearing cells, neurite length) Image_Cells->Quantify_Neurites

References

An In-Depth Technical Guide to the Neuroprotective Effects of ACTH (1-16)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH), a peptide hormone best known for its role in the stress response, has emerged as a promising candidate for neuroprotection. Beyond its classic endocrine function, fragments of ACTH, including ACTH (1-16), exhibit direct neuroprotective and neurotrophic properties. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective effects of ACTH (1-16), with a focus on its mechanisms of action, relevant signaling pathways, and the experimental protocols to investigate these effects. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of ACTH (1-16) in neurodegenerative diseases and neuronal injury.

Introduction to ACTH (1-16) and its Neuroprotective Potential

ACTH is a 39-amino acid peptide derived from pro-opiomelanocortin (POMC)[1]. While full-length ACTH primarily acts on the adrenal cortex to stimulate cortisol release, shorter fragments of ACTH have been shown to possess biological activities independent of steroidogenesis. The N-terminal fragment, ACTH (1-16), has been identified as the minimal sequence required for binding to the melanocortin-2 receptor (MC2R) and initiating signaling[2]. Emerging evidence suggests that ACTH (1-16) and related peptides exert neuroprotective effects by mitigating excitotoxicity, oxidative stress, and apoptosis in neuronal cells[3]. These effects are primarily mediated through interactions with melanocortin receptors (MCRs), particularly the melanocortin-4 receptor (MC4R), which is widely expressed in the central nervous system[4].

Mechanisms of Neuroprotection

The neuroprotective actions of ACTH (1-16) are multifaceted, involving the modulation of several key cellular pathways implicated in neuronal survival and death.

  • Anti-Apoptotic Effects: ACTH fragments have been shown to protect neurons from apoptotic cell death induced by various stimuli, including staurosporine (B1682477) and glutamate[5][6]. This is achieved through the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic caspases, such as caspase-3[5][7].

  • Reduction of Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. ACTH-related peptides have demonstrated the ability to reduce the production of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes[8].

  • Modulation of Neuroinflammation: Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. ACTH and its analogues can exert anti-inflammatory effects by modulating the activity of microglia and astrocytes and reducing the production of pro-inflammatory cytokines[9].

  • Protection Against Excitotoxicity: Excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) can lead to neuronal death, a phenomenon known as excitotoxicity. ACTH fragments can protect neurons from glutamate-induced excitotoxicity, although the precise mechanisms are still under investigation[10][11].

Quantitative Data on Neuroprotective Effects

While direct quantitative data for ACTH (1-16) is still emerging, studies on related ACTH fragments and precursor molecules provide valuable insights into its potential efficacy. The following tables summarize key quantitative findings.

Table 1: In Vitro Neuroprotective Effects of ACTH-related Peptides

Cell Line/Primary CultureInsultPeptide/CompoundConcentration(s)Outcome MeasureQuantitative ResultReference(s)
SH-SY5Y CellsHydrogen Peroxide (H₂O₂)ACTH(6-9)PGP10, 50, 100 µMCell Viability (MTT Assay)Dose-dependent increase in cell viability.[8]
SH-SY5Y CellsHydrogen Peroxide (H₂O₂)ACTH(6-9)PGP100 µMApoptosisSignificant decrease in apoptotic cells.[8]
SH-SY5Y CellsHydrogen Peroxide (H₂O₂)ACTH(6-9)PGP100 µMROS Level (DCFH-DA Assay)Significant decrease in intracellular ROS.[8]
Primary Hippocampal NeuronsHydrogen Peroxide (H₂O₂)Carboxypeptidase E (CPE)0.4, 1 µMCytotoxicity (LDH Release)Significant reduction in LDH release.[5][6]
Primary Hippocampal NeuronsStaurosporineCarboxypeptidase E (CPE)0.4 µMCytotoxicity (LDH Release)Significant attenuation of cytotoxicity.[6]
Primary Hippocampal NeuronsGlutamateCarboxypeptidase E (CPE)0.4 µMCytotoxicity (LDH Release)Significant attenuation of cytotoxicity.[6]

Note: Carboxypeptidase E (CPE) is an enzyme that can generate ACTH (1-16) from its precursor.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of ACTH (1-16).

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neuronal studies. Differentiation into a neuronal phenotype is crucial for more physiologically relevant results.

  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (Growth Medium)

    • DMEM/F12 medium with 1% FBS and 10 µM all-trans-retinoic acid (RA) (Differentiation Medium)

    • Brain-Derived Neurotrophic Factor (BDNF)

    • Poly-D-lysine coated culture plates/flasks

  • Protocol:

    • Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

    • To initiate differentiation, seed cells onto poly-D-lysine coated plates at a desired density.

    • After 24 hours, replace the Growth Medium with Differentiation Medium.

    • Continue to culture the cells in Differentiation Medium for 5-7 days, changing the medium every 2-3 days.

    • For terminal differentiation, replace the RA-containing medium with serum-free DMEM/F12 supplemented with 50 ng/mL BDNF for an additional 3-5 days.

    • Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay evaluates the ability of ACTH (1-16) to protect neurons from glutamate-induced cell death.

  • Materials:

    • Primary cortical neurons (e.g., from E18 rat embryos)

    • Neurobasal medium supplemented with B-27 and GlutaMAX

    • Glutamate stock solution

    • ACTH (1-16)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Protocol:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for maturation.

    • Pre-treat the neurons with various concentrations of ACTH (1-16) for 24 hours.

    • Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 20-100 µM) for 15-30 minutes in a controlled salt solution.

    • Wash the cells twice with pre-warmed Neurobasal medium and then incubate in fresh, glutamate-free medium containing the respective concentrations of ACTH (1-16) for 24 hours.

    • Assess cell viability using the MTT assay (see Protocol 4.4).

Staurosporine-Induced Apoptosis Assay in Differentiated SH-SY5Y Cells

This protocol assesses the anti-apoptotic effect of ACTH (1-16).

  • Materials:

    • Differentiated SH-SY5Y cells

    • Staurosporine stock solution (in DMSO)

    • ACTH (1-16)

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

    • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Protocol:

    • Plate differentiated SH-SY5Y cells on coverslips in a 24-well plate.

    • Pre-treat the cells with desired concentrations of ACTH (1-16) for 24 hours.

    • Induce apoptosis by adding staurosporine to a final concentration of 0.5-1 µM and incubate for 3-6 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic cells.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Cell Viability Assessment using MTT Assay
  • Protocol:

    • Following the treatment period in the respective assays, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
  • Materials:

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)

    • Hank's Balanced Salt Solution (HBSS)

  • Protocol:

    • After treatment of cells with ACTH (1-16) and the oxidative insult (e.g., H₂O₂), wash the cells with HBSS.

    • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with excitation at ~485 nm and emission at ~530 nm. The fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways and Visualizations

The neuroprotective effects of ACTH (1-16) are mediated by complex intracellular signaling cascades. The primary pathway involves the activation of melanocortin receptors, leading to downstream signaling events that promote cell survival.

Core ACTH (1-16) Neuroprotective Signaling Pathway

ACTH (1-16) is known to bind to melanocortin receptors, which are G-protein coupled receptors (GPCRs). The canonical pathway involves the Gαs subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and plasticity, such as Bcl-2.

Core neuroprotective signaling pathways of ACTH (1-16).

Note: The involvement of PI3K/Akt and ERK pathways in ACTH (1-16) mediated neuroprotection is suggested by studies on related melanocortins and is an area of active research.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of ACTH (1-16) in an in vitro model of neuronal injury.

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., Primary Neurons or Differentiated SH-SY5Y) pretreatment Pre-treatment: Incubate with ACTH (1-16) (Dose-response) start->pretreatment insult Induce Neuronal Injury: - Glutamate (Excitotoxicity) - Staurosporine (Apoptosis) - H₂O₂ (Oxidative Stress) pretreatment->insult post_incubation Post-insult Incubation (24 hours) insult->post_incubation assessment Assess Neuroprotection post_incubation->assessment viability Cell Viability (MTT Assay) assessment->viability apoptosis Apoptosis (TUNEL Assay) assessment->apoptosis ros Oxidative Stress (DCFH-DA Assay) assessment->ros data_analysis Data Analysis and Statistical Evaluation viability->data_analysis apoptosis->data_analysis ros->data_analysis

Workflow for in vitro neuroprotection assays of ACTH (1-16).

Conclusion and Future Directions

ACTH (1-16) represents a promising therapeutic avenue for neurodegenerative diseases and neuronal injury. Its multifaceted mechanism of action, targeting apoptosis, oxidative stress, and excitotoxicity, makes it an attractive candidate for conditions with complex pathologies. While research on related ACTH fragments is encouraging, further studies are needed to fully elucidate the specific dose-response relationships and signaling pathways of ACTH (1-16) in various models of neuronal damage. Future investigations should focus on:

  • Conducting comprehensive dose-response studies of ACTH (1-16) in various in vitro and in vivo models of neurodegeneration.

  • Elucidating the precise contribution of different melanocortin receptor subtypes to the neuroprotective effects of ACTH (1-16).

  • Investigating the downstream targets of the PI3K/Akt and ERK/MAPK pathways in ACTH (1-16)-mediated neuroprotection.

  • Evaluating the therapeutic potential of ACTH (1-16) in preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of ACTH (1-16) as a novel neuroprotective agent. The provided protocols and pathway diagrams offer a starting point for designing and interpreting experiments aimed at unlocking the full therapeutic potential of this intriguing peptide.

References

Methodological & Application

In Vivo Administration of ACTH (1-16) Human: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a crucial peptide hormone primarily known for its role in stimulating the adrenal cortex. The human ACTH (1-16) fragment, comprising the first 16 amino acids of the full-length hormone, represents the minimal sequence required for binding to the melanocortin-2 receptor (MC2R) and initiating downstream signaling pathways.[1] Emerging research has highlighted the therapeutic potential of ACTH (1-16) in various physiological and pathological conditions, notably in improving cardiovascular function and survival in experimental models of hemorrhagic shock.[2][3]

These application notes provide a comprehensive overview of the in vivo administration of human ACTH (1-16), including detailed experimental protocols, quantitative data on its physiological effects, and a visualization of its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, physiology, and drug development.

Data Presentation

The following tables summarize the quantitative data on the in vivo effects of ACTH (1-16) and its related fragment, ACTH (1-24), in a rat model of hemorrhagic shock.

Table 1: Effect of Intravenous ACTH (1-16) on Mean Arterial Pressure (MAP) in a Rat Model of Hemorrhagic Shock

Treatment GroupDosage (µg/kg)Time Post-Administration (minutes)Change in Mean Arterial Pressure (MAP)Reference
ACTH (1-16)16015 - 30Increase[2]

Table 2: Effects of Intravenous ACTH (1-24) on Cardiovascular and Respiratory Parameters in a Rat Model of Hemorrhagic Shock

ParameterSaline Control (at 30 min post-treatment)ACTH (1-24) (160 µg/kg) (at 30 min post-treatment)Reference
Survival Rate0%100%[4]
Mean Arterial Pressure (mmHg)~20-25 (pre-treatment)Sustained recovery to near baseline[4]
Heart Rate (beats/min)Not specifiedSustained recovery[5]
Respiratory FunctionNot specifiedSustained recovery[4][5]
Survival Time~26 minutes44 +/- 18 hours[4][6]

Note: While specific quantitative values for ACTH (1-16) are limited in the reviewed literature, the data for ACTH (1-24) provides a strong rationale for the expected effects and dosage of ACTH (1-16), given that the 1-16 fragment contains the essential binding and activation domain for the MC2R.

Experimental Protocols

Protocol 1: In Vivo Administration of ACTH (1-16) in a Rat Model of Hemorrhagic Shock

This protocol is adapted from established methods for studying the effects of ACTH fragments in hemorrhagic shock.[4][5]

1. Animal Model:

  • Species: Male Wistar rats (or other suitable strain)

  • Weight: 250-300 g

  • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

2. Materials:

  • Human ACTH (1-16) peptide

  • Sterile 0.9% saline solution (vehicle)

  • Anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneal injection)

  • Polyethylene (B3416737) catheters

  • Pressure transducer and recording system

  • Syringes and needles (27-30 gauge)

  • Heating pad to maintain body temperature

3. Experimental Procedure:

a. Animal Preparation:

  • Anesthetize the rat with urethane.

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Cannulate the carotid artery with a polyethylene catheter connected to a pressure transducer to continuously monitor blood pressure.

  • Cannulate the jugular vein for intravenous administration of ACTH (1-16) or vehicle.

b. Induction of Hemorrhagic Shock:

  • After a stabilization period of at least 20 minutes, induce hemorrhagic shock by withdrawing blood from the carotid artery.

  • Withdraw blood in a stepwise manner until the mean arterial pressure (MAP) is reduced to and stabilized at 20-25 mmHg. This typically requires the removal of approximately 50% of the estimated total blood volume.

c. Administration of ACTH (1-16):

  • Prepare a stock solution of ACTH (1-16) in sterile 0.9% saline. The final concentration should be calculated to deliver the desired dose in a small volume (e.g., 1 ml/kg).

  • Five minutes after the stabilization of MAP at 20-25 mmHg, administer a single intravenous bolus of ACTH (1-16) at a dose of 160 µg/kg.

  • The control group should receive an equivalent volume of sterile 0.9% saline.

d. Monitoring and Data Collection:

  • Continuously record MAP, heart rate, and respiratory rate for at least 2 hours post-administration.

  • Monitor survival rates for each group over a predetermined period (e.g., 24 hours).

e. Euthanasia:

  • At the end of the experimental period, euthanize the animals using an approved method (e.g., overdose of anesthetic followed by cervical dislocation).

Experimental Workflow for In Vivo Administration of ACTH (1-16) in a Rat Model of Hemorrhagic Shock

Hemorrhagic_Shock_Protocol cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Shock_Induction Induction of Hemorrhagic Shock (MAP to 20-25 mmHg) Animal_Prep->Shock_Induction Stabilization ACTH_Admin IV Administration of ACTH (1-16) (160 µg/kg) or Saline (Control) Shock_Induction->ACTH_Admin 5 min post-stabilization Data_Collection Continuous Monitoring (MAP, Heart Rate, Respiratory Rate) ACTH_Admin->Data_Collection Post-administration Survival_Analysis Survival Rate Analysis Data_Collection->Survival_Analysis

Caption: Workflow for the in vivo administration of ACTH (1-16).

Signaling Pathway

The biological effects of ACTH (1-16) are initiated by its binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR). This interaction requires the presence of the MC2R accessory protein (MRAP). Upon binding, a conformational change in the receptor activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream target proteins, including transcription factors and enzymes, ultimately leading to the cellular responses attributed to ACTH (1-16). Other potential downstream effectors include Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway.

ACTH (1-16) Signaling Pathway

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACTH ACTH (1-16) MC2R MC2R ACTH->MC2R Binds G_protein Gαsβγ MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for Function AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA Downstream Downstream Targets (Transcription Factors, Enzymes) PKA_active->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

References

Application Notes and Protocols for Cell-Based Assays of ACTH(1-16) Human Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids. The full-length ACTH is a 39-amino acid peptide, but shorter fragments also exhibit biological activity. Notably, the N-terminal fragment, ACTH(1-16), represents the minimal sequence required for binding to the melanocortin-2 receptor (MC2R) and initiating downstream signaling.[1] The specific interaction with MC2R is crucial for its biological function and is dependent on the presence of the Melanocortin Receptor Accessory Protein (MRAP).[2][3]

These application notes provide detailed protocols for robust and reproducible cell-based assays to quantify the human activity of ACTH(1-16). The described assays are essential tools for basic research, drug discovery, and the development of therapeutics targeting the HPA axis.

Signaling Pathway of ACTH(1-16) at the MC2R

Upon binding of ACTH(1-16) to the MC2R, a conformational change is induced, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in steroidogenesis.[4][5] Additionally, calcium influx is a critical event in ACTH-induced signaling.[6]

ACTH_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ACTH ACTH(1-16) MC2R MC2R ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Steroidogenic Gene Transcription pCREB->Gene Promotes

Caption: ACTH(1-16) signaling cascade via the MC2R.

Recommended Cell Lines

The choice of cell line is critical for a successful assay. It is imperative to use a cell line that stably co-expresses both the human MC2R and MRAP. Several commercially available recombinant cell lines are suitable, often utilizing host cells such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells.[7][8]

Cell LineHost CellReceptor(s) ExpressedKey Features
CHO-K1/hMC2R/hMRAPCHO-K1Human MC2R and Human MRAPStable co-expression, suitable for cAMP and other functional assays.
HEK293/hMC2R/hMRAPHEK293Human MC2R and Human MRAPHigh transfection efficiency, suitable for various assay formats including calcium flux.[7]
Y-1Mouse Adrenal CortexEndogenous MC2R and MRAPMurine cell line that naturally responds to ACTH, useful for studying steroidogenesis.

Experimental Protocols

cAMP Accumulation Assay (HTRF)

This assay quantifies the production of intracellular cAMP following receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust method for this purpose.[1][9][10][11]

HTRF_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Culture MC2R/MRAP expressing cells Cell_Harvest Harvest and seed cells into assay plate Cell_Culture->Cell_Harvest Stimulation Add ACTH(1-16) to cells and incubate Cell_Harvest->Stimulation Compound_Prep Prepare serial dilutions of ACTH(1-16) Compound_Prep->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Add HTRF reagents (Eu-cryptate Ab & d2-cAMP) Lysis->Detection Incubation Incubate for 1 hour at room temperature Detection->Incubation Read_Plate Read plate on an HTRF-compatible reader Incubation->Read_Plate Analysis Calculate cAMP concentration and determine EC50 Read_Plate->Analysis

Caption: Workflow for an HTRF-based cAMP assay.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing hMC2R and hMRAP

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements and selection antibiotics

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • ACTH(1-16) peptide

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Protocol:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,000-5,000 cells/well).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Preparation:

    • Prepare a stock solution of ACTH(1-16) in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of ACTH(1-16) in assay buffer to generate a concentration-response curve (e.g., 10 µM to 0.1 pM).

  • Stimulation:

    • Add 5 µL of the diluted ACTH(1-16) or control to the wells containing cells.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the anti-cAMP-cryptate antibody and the d2-labeled cAMP.

    • Add 5 µL of the d2-labeled cAMP followed by 5 µL of the cryptate-labeled anti-cAMP antibody to each well.[10]

    • Seal the plate and incubate at room temperature for 1 hour in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the ACTH(1-16) concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation, often using a calcium-sensitive fluorescent dye like Fluo-4 AM.[12][13][14][15]

Materials:

  • HEK293 cells stably co-expressing hMC2R and hMRAP

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • ACTH(1-16) peptide

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Preparation:

    • Seed cells into the microplate at a density of 40,000-80,000 cells/well (96-well) or 10,000-20,000 cells/well (384-well) and culture overnight.[15]

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol, typically in assay buffer.

    • Remove the cell culture medium and add 100 µL (96-well) or 25 µL (384-well) of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature.[13][15]

  • Compound Preparation:

    • Prepare serial dilutions of ACTH(1-16) in assay buffer at a concentration 4-5 times the final desired concentration.

  • Data Acquisition:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Initiate the automated addition of the ACTH(1-16) dilutions to the corresponding wells.

    • Continuously measure the fluorescence intensity (Ex/Em = 490/525 nm) for 2-3 minutes to capture the calcium transient.

  • Data Analysis:

    • Determine the maximum fluorescence intensity change from baseline for each well.

    • Plot the fluorescence change against the log of the ACTH(1-16) concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Representative Pharmacological Data for ACTH Peptides at the Human MC2R

CompoundAssay TypeCell LineEC50 (nM)Signal-to-Background RatioZ' Factor
ACTH(1-39)cAMP HTRFCHO-hMC2R/hMRAP1.22>20>0.5
ACTH(1-24)cAMP HTRFCHO-hMC2R/hMRAP~0.5 - 1.5>20>0.5
ACTH(1-17)cAMPOS3-hMC2R~5-10Not ReportedNot Reported
ACTH(1-16) cAMP OS3-hMC2R ~50-100 Not Reported Not Reported
α-MSHcAMP HTRFCHO-hMC2R/hMRAPNo activityN/AN/A

Note: EC50 values can vary depending on the specific cell line, assay conditions, and reagent batches. The data presented here are representative values from the literature. It is recommended that each laboratory establish its own reference values.

Assay Performance Metrics:

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the maximally stimulated wells to the signal from the unstimulated (basal) wells. A higher S/B ratio indicates a more robust assay.

  • Z' Factor: A statistical parameter that reflects the dynamic range and variability of an assay. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay suitable for high-throughput screening.[16][17][18]

Conclusion

The cell-based assays detailed in these application notes provide reliable and quantitative methods for assessing the human activity of ACTH(1-16). The cAMP accumulation and intracellular calcium mobilization assays are particularly well-suited for characterizing the potency and efficacy of compounds targeting the MC2R. Careful selection of cell lines, adherence to optimized protocols, and appropriate data analysis are crucial for obtaining high-quality, reproducible results in both basic research and drug development settings.

References

Application Note: Quantitative Analysis of Human ACTH (1-16) by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantification of human Adrenocorticotropic Hormone fragment (1-16) (ACTH (1-16)) in plasma samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol employs an immunoaffinity enrichment strategy for sample clean-up and concentration, followed by reversed-phase HPLC for separation and a triple quadrupole mass spectrometer for detection. This method provides the necessary sensitivity and selectivity for pharmacokinetic studies and other research applications involving this specific ACTH fragment.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland.[1][2] It plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce and release corticosteroids.[1] Various fragments of ACTH, such as ACTH (1-16), also exhibit biological activity and are of interest in endocrinological and pharmacological research.[1][3] Accurate quantification of these fragments is essential for understanding their physiological roles and metabolic profiles. This document describes a robust HPLC-MS method for the specific measurement of human ACTH (1-16).

Experimental Workflow

A visual representation of the analytical workflow is provided below.

workflow sample Plasma Sample is Add Internal Standard sample->is ia Immunoaffinity Enrichment is->ia wash Wash Beads ia->wash elute Elute Peptide wash->elute dry Dry & Reconstitute elute->dry hplc HPLC Separation dry->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for HPLC-MS analysis of ACTH (1-16).

Materials and Methods

Sample Preparation (Immunoaffinity Enrichment)

This protocol is adapted from methods developed for similar peptides, such as ACTH (1-24).[4]

  • Antibody Conjugation: A biotinylated anti-ACTH (N-terminal specific) antibody is conjugated to streptavidin-coated magnetic microparticles.

  • Sample Pre-treatment: To 500 µL of human plasma, add an internal standard (e.g., stable isotope-labeled ACTH (1-16)).

  • Immunocapture: Add the antibody-conjugated magnetic beads to the plasma sample and incubate for a minimum of 2 hours with gentle rotation to allow the antibody to bind to ACTH (1-16).

  • Washing: The magnetic beads are immobilized using a magnet, and the supernatant is discarded. The beads are washed sequentially with a wash buffer (e.g., Tris-buffered saline) to remove non-specific binding.

  • Elution: The bound ACTH (1-16) and internal standard are eluted from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Final Preparation: The eluate is dried under nitrogen and reconstituted in a mobile phase-A-like solution for injection into the HPLC-MS system.

HPLC-MS Analysis

HPLC System: A high-performance liquid chromatography system capable of binary gradients. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient 5% to 60% B over 5 minutes, followed by a wash and re-equilibration step.
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions

Precursor and product ions for ACTH (1-16) and a potential internal standard should be optimized by direct infusion. The following are hypothetical values for illustrative purposes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ACTH (1-16)Value to be determinedValue to be determinedOptimized value
Internal StandardValue to be determinedValue to be determinedOptimized value

Quantitative Performance

The following data represents expected performance characteristics for a method of this type, based on similar assays for ACTH fragments.[4][5]

ParameterResult
Linear Range 10 - 500 pg/mL
Lower Limit of Quantitation (LLOQ) 10 pg/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85% - 115%
Matrix Effect Minimal due to immunoaffinity enrichment
Selectivity No significant interference observed

ACTH Signaling Pathway

ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor, primarily on the surface of adrenal cortex cells. This interaction initiates a signaling cascade that results in the synthesis and release of corticosteroids.

signaling acth ACTH (1-16) mc2r MC2R acth->mc2r Binds g_protein G Protein (Gs) mc2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates steroidogenesis Steroidogenesis (e.g., Cortisol Synthesis) pka->steroidogenesis Phosphorylates & Activates Enzymes

Caption: ACTH signaling cascade via the MC2R receptor.

Conclusion

The described immunoaffinity HPLC-MS method provides a robust and sensitive platform for the quantitative analysis of human ACTH (1-16) in plasma. The combination of specific antibody-based enrichment and the selectivity of tandem mass spectrometry ensures high-quality data suitable for demanding research applications in endocrinology and drug development.

References

Developing a Radioimmunoassay for Adrenocorticotropic Hormone (1-16)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the adrenal cortex to produce cortisol.[1][2] The N-terminal fragment, ACTH (1-16), contains the primary biological activity responsible for stimulating steroidogenesis.[3] Accurate quantification of ACTH and its fragments is crucial for diagnosing and managing various endocrine disorders, including Cushing's syndrome and Addison's disease, and for the development of novel therapeutics targeting the HPA axis.[4][5]

Radioimmunoassay (RIA) is a highly sensitive and specific technique for measuring the concentration of antigens, such as peptide hormones, in biological samples.[6][7][8] This document provides detailed application notes and protocols for the development and validation of a competitive radioimmunoassay for the quantification of ACTH (1-16).

Principle of the Radioimmunoassay

The radioimmunoassay for ACTH (1-16) is a competitive binding assay.[7][9] In this assay, a fixed amount of radiolabeled ACTH (1-16) (the "tracer") competes with the unlabeled ACTH (1-16) present in standards or unknown samples for a limited number of binding sites on a specific anti-ACTH (1-16) antibody. As the concentration of unlabeled ACTH (1-16) in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases.[10] After separating the antibody-bound tracer from the free tracer, the radioactivity of the bound fraction is measured. The concentration of ACTH (1-16) in the unknown samples is then determined by comparing the results to a standard curve generated using known concentrations of unlabeled ACTH (1-16).[7]

Key Experimental Protocols

Production of Anti-ACTH (1-16) Antiserum

A highly specific polyclonal or monoclonal antibody against ACTH (1-16) is critical for the assay's performance.

Protocol for Polyclonal Antibody Production:

  • Antigen Preparation: Conjugate synthetic ACTH (1-16) to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to enhance its immunogenicity.

  • Immunization: Immunize rabbits or other suitable host animals with the ACTH (1-16)-carrier conjugate mixed with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Booster Injections: Administer booster injections at regular intervals (e.g., every 4-6 weeks) to stimulate a high-titer antibody response.

  • Titer Determination: Collect small blood samples periodically and determine the antibody titer using techniques like ELISA or a preliminary RIA. An optimal antibody dilution is one that results in 30-40% binding of the total labeled antigen.[11]

  • Antiserum Collection: Once a high titer is achieved, collect a larger volume of blood and separate the antiserum.

  • Purification (Optional): For higher specificity, the antiserum can be purified using affinity chromatography with immobilized ACTH (1-16).

Radiolabeling of ACTH (1-16)

Iodine-125 (¹²⁵I) is a commonly used radioisotope for labeling peptides due to its high specific activity and gamma emission, which is easily detected.[10]

Protocol for ¹²⁵I-Labeling using the Chloramine-T Method: [12]

  • Reagents:

  • Procedure:

    • To a reaction vial, add phosphate buffer, synthetic ACTH (1-16), and Na¹²⁵I.

    • Initiate the reaction by adding Chloramine-T solution. This facilitates the incorporation of ¹²⁵I into tyrosine residues.

    • After a short incubation (e.g., 60 seconds), stop the reaction by adding sodium metabisulfite solution.

    • Add potassium iodide as a carrier.[12]

    • Separate the ¹²⁵I-labeled ACTH (1-16) from free ¹²⁵I and other reactants using a gel filtration column.

    • Collect fractions and determine the radioactivity of each fraction to identify the peak containing the labeled peptide.

    • Pool the peak fractions and store at -20°C.

Radioimmunoassay Procedure

Materials and Reagents:

  • Anti-ACTH (1-16) antibody (at optimal dilution)

  • ¹²⁵I-labeled ACTH (1-16) (tracer)

  • ACTH (1-16) standards (a series of known concentrations)

  • Assay buffer (e.g., phosphate buffer with 0.5% BSA)

  • Unknown samples (e.g., plasma, serum, tissue extracts)

  • Separating agent (e.g., second antibody precipitation with polyethylene (B3416737) glycol (PEG), or charcoal-dextran suspension)[11][12][13]

  • Gamma counter

Assay Protocol:

  • Assay Setup: Label tubes for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples. All standards and samples should be assayed in duplicate or triplicate.

  • Pipetting:

    • Add assay buffer to all tubes except TC.

    • Add standards or unknown samples to their respective tubes.

    • Add ¹²⁵I-labeled ACTH (1-16) to all tubes.

    • Add the diluted anti-ACTH (1-16) antibody to all tubes except TC and NSB.

  • Incubation: Gently vortex all tubes and incubate for a specified period (e.g., 16-24 hours) at 4°C to allow for competitive binding to reach equilibrium.[14]

  • Separation of Bound and Free Tracer:

    • Add the separating agent to all tubes except TC. For example, if using a second antibody method, add the second antibody (e.g., goat anti-rabbit IgG) and PEG, vortex, and incubate to precipitate the primary antibody-antigen complex.[13]

    • Centrifuge the tubes (except TC) to pellet the antibody-bound fraction.

  • Counting:

    • Carefully decant or aspirate the supernatant from the pelleted tubes.

    • Measure the radioactivity in the pellets (for all tubes except TC) and the total radioactivity in the TC tubes using a gamma counter.

Data Presentation and Analysis

The results of the RIA are used to construct a standard curve, from which the concentrations of ACTH (1-16) in the unknown samples are determined.

Table 1: Typical RIA Data

TubeDescriptionMean Counts Per Minute (CPM)
Total Counts (TC)Total radioactivity added20,000
Non-Specific BindingNo primary antibody500
B₀ (Zero Standard)0 pg/mL ACTH (1-16)10,000
Standard 110 pg/mL ACTH (1-16)8,500
Standard 225 pg/mL ACTH (1-16)6,800
Standard 350 pg/mL ACTH (1-16)5,000
Standard 4100 pg/mL ACTH (1-16)3,200
Standard 5250 pg/mL ACTH (1-16)1,800
Unknown Sample 16,200
Unknown Sample 24,100

Data Calculation:

  • Calculate the percentage of tracer bound for each standard and unknown sample: % B/B₀ = [(Mean CPM of Standard/Sample - Mean CPM of NSB) / (Mean CPM of B₀ - Mean CPM of NSB)] x 100

  • Plot the % B/B₀ versus the corresponding standard concentrations on a log-logit or semi-log graph to generate the standard curve.

  • Determine the concentration of ACTH (1-16) in the unknown samples by interpolating their % B/B₀ values on the standard curve.

Table 2: Assay Performance Characteristics

ParameterTypical Value
Assay Sensitivity (LOD)5-10 pg/mL
Mid-range (ED50)50-70 pg/mL
Intra-assay CV< 10%
Inter-assay CV< 15%

Visualizations

ACTH Signaling Pathway

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Adrenal [label="Adrenal Cortex", fillcolor="#F1F3F4", fontcolor="#202124"]; CRH [label="CRH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ACTH [label="ACTH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; MC2R [label="MC2R", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Gs [label="Gs Protein", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="PKA", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cortisol [label="Cortisol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Feedback [label="Negative Feedback", shape=plaintext, fontcolor="#EA4335"];

// Edges Hypothalamus -> CRH [color="#4285F4"]; CRH -> Pituitary [color="#4285F4", label="+"]; Pituitary -> ACTH [color="#4285F4"]; ACTH -> MC2R [color="#4285F4"]; MC2R -> Gs [color="#34A853"]; Gs -> AC [color="#34A853", label="+"]; AC -> cAMP [color="#34A853"]; cAMP -> PKA [color="#34A853", label="+"]; PKA -> Adrenal [color="#34A853", label="Stimulates\nSteroidogenesis"]; Adrenal -> Cortisol [color="#4285F4"]; Cortisol -> Pituitary [color="#EA4335", style=dashed, arrowhead=tee]; Cortisol -> Hypothalamus [color="#EA4335", style=dashed, arrowhead=tee];

// Invisible edges for alignment edge [style=invis]; Hypothalamus -> Pituitary; Pituitary -> Adrenal; } .dot Caption: Simplified ACTH signaling pathway.

Radioimmunoassay (RIA) Workflow

// Nodes start [label="Start", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Prepare Reagents:\n- Anti-ACTH (1-16) Ab\n- ¹²⁵I-ACTH (1-16) Tracer\n- Standards & Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; pipette [label="Pipette Reagents into Assay Tubes", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate (e.g., 16-24h at 4°C)\nCompetitive Binding Occurs", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Separate Bound & Free Tracer\n(e.g., Second Antibody + Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; count [label="Measure Radioactivity\nof Bound Fraction (Gamma Counter)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\n- Generate Standard Curve\n- Determine Sample Concentrations", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reagents [color="#5F6368"]; reagents -> pipette [color="#5F6368"]; pipette -> incubate [color="#5F6368"]; incubate -> separate [color="#5F6368"]; separate -> count [color="#5F6368"]; count -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; } .dot Caption: General workflow for the ACTH (1-16) RIA.

Conclusion

The development of a specific and sensitive radioimmunoassay for ACTH (1-16) is an invaluable tool for both basic research and clinical applications. The protocols outlined in this document provide a comprehensive framework for establishing a robust assay. Careful optimization of each step, particularly antibody production, radiolabeling, and the separation technique, is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for In Vitro Adrenal Cell Stimulation with ACTH (1-16) human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary physiological stimulator of glucocorticoid and androgen synthesis in the adrenal cortex. Its action is mediated through the melanocortin 2 receptor (MC2R), a G-protein coupled receptor. The N-terminal region of ACTH is crucial for its biological activity. This document provides detailed application notes and protocols for the use of the human ACTH fragment (1-16) in stimulating adrenal cells in vitro, with a focus on the human adrenocortical carcinoma cell line NCI-H295R as a model system. These notes will also address the significantly reduced potency of this fragment compared to longer, more active forms like ACTH (1-24).

The NCI-H295R cell line is a widely used model for studying adrenal steroidogenesis because it expresses the key enzymes necessary for the synthesis of cortisol, aldosterone (B195564), and adrenal androgens.[1] However, it's important to note that these cells exhibit limited responsiveness to ACTH, which is often attributed to low expression of MC2R and its accessory protein (MRAP).[2][3] Consequently, direct activators of the downstream signaling pathway, such as forskolin (B1673556), are frequently used as positive controls.

Recent studies have elucidated the minimal structural requirements for MC2R activation, identifying the basic tetrapeptide sequence Lys-Lys-Arg-Arg (residues 15-18) as critical for potent receptor stimulation.[4][5] As ACTH (1-16) contains only a portion of this crucial sequence, its ability to elicit a steroidogenic response is expected to be substantially lower than that of ACTH (1-24) or the full-length ACTH (1-39).

Data Presentation

The following tables summarize the comparative potency of ACTH fragments for MC2R activation and provide illustrative data on steroid production in NCI-H295R cells.

Table 1: Comparative Potency of ACTH Fragments at the Human Melanocortin 2 Receptor (MC2R)

PeptideEC50 (nM) for cAMP formationRelative Potency vs. ACTH (1-24)Reference
ACTH (1-24)~1.0 - 101[4][5]
ACTH (1-18)~10 - 100~0.1[4][5]
ACTH (1-16) ~100 - 1000 ~0.01 (8-fold decrease from ACTH 1-18) [4]
ACTH (1-15)1450<0.01[4][5]
ACTH (1-14)No observable activityN/A[4]

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

Table 2: Illustrative Example of Cortisol and Aldosterone Production in NCI-H295R Cells Following 48-hour Stimulation

TreatmentConcentrationCortisol Production (ng/mL)Fold Change vs. BasalAldosterone Production (pg/mL)Fold Change vs. Basal
Basal (Vehicle Control)N/A10 ± 21.050 ± 101.0
ACTH (1-16) human 1 µM 15 ± 3 ~1.5 65 ± 12 ~1.3
ACTH (1-24)10 nM50 ± 8~5.0150 ± 25~3.0
Forskolin (Positive Control)10 µM250 ± 40~25.0400 ± 60~8.0

Disclaimer: The data in Table 2 are illustrative and represent expected trends based on the known low potency of ACTH (1-16). Actual results will vary based on experimental conditions, cell passage number, and assay sensitivity.

Signaling Pathways and Experimental Workflow

ACTH Signaling Pathway in Adrenal Cells

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH_1_16 ACTH (1-16) MC2R MC2R ACTH_1_16->MC2R (Low Affinity) G_protein Gs MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates StAR StAR (inactive) PKA->StAR Phosphorylates Enzymes Steroidogenic Enzymes (inactive) PKA->Enzymes Phosphorylates StAR_active StAR-P (active) StAR->StAR_active Mitochondrion Mitochondrion StAR_active->Mitochondrion Transports Cholesterol to Enzymes_active Steroidogenic Enzymes-P (active) Enzymes->Enzymes_active Pregnenolone Pregnenolone Cholesterol Cholesterol Droplets Cholesterol->Mitochondrion Mitochondrion->Pregnenolone Cholesterol -> Steroids Cortisol / Aldosterone Pregnenolone->Steroids Enzymatic Conversion

Experimental Workflow for In Vitro Adrenal Cell Stimulation

Experimental_Workflow start Start: NCI-H295R Cell Culture seed_cells Seed Cells in 24-well Plates (e.g., 200,000 - 300,000 cells/well) start->seed_cells acclimate Acclimate for 24 hours (37°C, 5% CO2) seed_cells->acclimate prepare_stimuli Prepare Treatment Solutions: - ACTH (1-16) [Test] - ACTH (1-24) [Comparative Control] - Forskolin [Positive Control] - Vehicle [Negative Control] acclimate->prepare_stimuli stimulate Replace Media with Treatment Solutions (Incubate for 48 hours) acclimate->stimulate prepare_stimuli->stimulate collect_supernatant Collect Cell Culture Supernatant stimulate->collect_supernatant cell_viability Perform Cell Viability Assay (e.g., MTT, MTS, or LDH assay) stimulate->cell_viability Remaining Cells store_supernatant Store Supernatant at -20°C or -80°C collect_supernatant->store_supernatant hormone_analysis Hormone Quantification (ELISA or LC-MS/MS) store_supernatant->hormone_analysis data_analysis Data Analysis: - Normalize hormone levels to cell viability - Calculate fold change vs. basal - Determine EC50 (if applicable) cell_viability->data_analysis hormone_analysis->data_analysis end End data_analysis->end

Experimental Protocols

Protocol 1: NCI-H295R Cell Culture and Maintenance

Materials:

  • NCI-H295R cell line (ATCC® CRL-2128™)

  • DMEM/F12 medium supplemented with 1.2 g/L sodium bicarbonate, 15 mM HEPES

  • Nu-Serum™ I or similar serum supplement (to a final concentration of 2.5%)

  • ITS+ Premix (Insulin, Transferrin, Selenium, Linoleic Acid, BSA)

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture NCI-H295R cells in T-75 flasks with complete growth medium (DMEM/F12 + 2.5% Nu-Serum™ + ITS+ + Penicillin-Streptomycin).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, aspirate the medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:4.

  • Change the medium every 2-3 days.

Protocol 2: Adrenal Cell Stimulation for Steroidogenesis Assay

Materials:

  • NCI-H295R cells (passage number < 20 for optimal responsiveness)

  • 24-well cell culture plates

  • Complete growth medium (as in Protocol 1)

  • Serum-free DMEM/F12 medium

  • ACTH (1-16) human, sterile solution

  • ACTH (1-24), sterile solution (for comparative control)

  • Forskolin, sterile solution (positive control)

  • Vehicle control (e.g., sterile water or PBS with 0.1% BSA)

Procedure:

  • Seed NCI-H295R cells into 24-well plates at a density of 2.5 x 10⁵ cells per well in 1 mL of complete growth medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • After 24 hours, gently aspirate the medium. Wash each well once with 0.5 mL of serum-free medium.

  • Prepare serial dilutions of ACTH (1-16), ACTH (1-24), and a fixed concentration of forskolin (e.g., 10 µM) in serum-free medium. A suggested concentration range for ACTH (1-16) is 1 nM to 10 µM. For ACTH (1-24), a range of 0.1 nM to 100 nM is appropriate.

  • Add 1 mL of the respective treatment solutions or vehicle control to each well (perform in triplicate).

  • Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • After the incubation period, carefully collect the supernatant from each well without disturbing the cell monolayer.

  • Transfer the supernatants to labeled microcentrifuge tubes and store at -20°C (short-term) or -80°C (long-term) until hormone analysis.

  • Immediately proceed with a cell viability assay on the remaining cells in the plate.

Protocol 3: Hormone Quantification and Data Analysis

Hormone Quantification (ELISA as an example for Cortisol):

  • Thaw the collected supernatants and cortisol standards on ice.

  • Perform the cortisol ELISA according to the manufacturer's protocol. This typically involves adding standards and samples to a pre-coated microplate, followed by the addition of an enzyme-linked antibody.

  • After incubation and washing steps, add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of cortisol in each sample by interpolating from the standard curve. Note: For simultaneous quantification of multiple steroids, LC-MS/MS is the preferred method.

Cell Viability Assay (MTT Assay as an example):

  • After removing the supernatant for hormone analysis, add 500 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add 500 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

Data Analysis:

  • Normalize the hormone concentrations by dividing by the corresponding cell viability measurement (e.g., absorbance from the MTT assay) to account for any cytotoxic effects of the treatments.

  • Calculate the mean and standard deviation for each treatment group.

  • Express the results as fold change relative to the vehicle-treated control group.

  • If a dose-response is observed, plot the data and determine the EC50 value using appropriate software (e.g., GraphPad Prism). For ACTH (1-16), a significant dose-response for cortisol production is not anticipated.

Conclusion

ACTH (1-16) is a significantly less potent agonist for the human MC2R compared to longer ACTH fragments. While it may elicit a minimal response at very high concentrations, it is not recommended as a primary tool for stimulating robust cortisol or aldosterone production in in vitro adrenal cell models like NCI-H295R. Its utility may lie in structure-activity relationship studies to probe the minimal requirements for receptor activation. For inducing a strong steroidogenic response via the ACTH receptor pathway, ACTH (1-24) or full-length ACTH (1-39) are more appropriate positive controls. Given the inherent low responsiveness of NCI-H295R cells to ACTH, forskolin remains the most reliable positive control for activating the cAMP-mediated steroidogenic cascade.

References

Application Notes and Protocols for ACTH (1-16) in Hemorrhagic Shock Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) and its fragments have demonstrated significant therapeutic potential in experimental models of hemorrhagic shock. These peptides can induce a potent and sustained reversal of the life-threatening cardiovascular collapse associated with severe blood loss. Notably, the therapeutic effect is independent of the adrenal glands, highlighting an extra-hormonal mechanism of action. This document provides detailed application notes and protocols for the use of the ACTH fragment (1-16) in hemorrhagic shock animal models, based on published research.

The primary mechanism of action involves the activation of central and peripheral pathways that lead to a rapid improvement in cardiovascular function and survival. Studies have shown that ACTH fragments, including ACTH (1-16), can restore blood pressure, improve venous blood flow, and increase circulating blood volume by mobilizing blood from peripheral pools. This effect is mediated through the sympathetic nervous system, requires functional alpha-adrenoceptors, and involves central cholinergic pathways. Furthermore, recent evidence points to the activation of a vagal anti-inflammatory pathway that suppresses the systemic inflammatory response triggered by hemorrhage.

Data Presentation

Table 1: Survival Time in Hemorrhagic Shock Models
Animal ModelTreatment GroupDoseSurvival TimeReference
RatSaline (Control)N/A26 +/- 3 min
RatACTHNot Specified44 +/- 18 h
RatSaline (5 min post-bleeding)N/A< 0.05 h
RatACTH (1-24)160 µg/kg44 +/- 18 h
RatSaline (Control)N/ADied within 30 min
RatACTH (1-24)160 µg/kg100% survival at 3h
Table 2: Cardiovascular Parameters in Hemorrhagic Shocked Rats Treated with ACTH (1-24)
ParameterBaselinePost-Hemorrhage (Pre-treatment)10-15 min Post-ACTH (1-24) TreatmentReference
Mean Arterial Pressure (MAP)Not specified20-25 mmHgRestored to near baseline
Pulse Pressure (PP)Not specifiedNot specifiedRestored to near baseline
Respiratory Rate (RR)Not specifiedNot specifiedRestored to near baseline

Experimental Protocols

Hemorrhagic Shock Induction in Rats

This protocol describes a common method for inducing a lethal model of hypovolemic shock in anesthetized rats.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Anesthetic (e.g., Urethane, Isoflurane)

  • Catheters for arterial and venous access

  • Pressure transducer and recording system

  • Syringes

  • Heparinized saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Surgically expose and cannulate a major artery (e.g., carotid or femoral artery) for blood pressure monitoring and blood withdrawal.

  • Cannulate a major vein (e.g., jugular or femoral vein) for drug administration.

  • Allow the animal to stabilize after surgery.

  • Induce hemorrhagic shock by withdrawing blood from the arterial catheter in a stepwise manner until the mean arterial pressure (MAP) is reduced to and stabilized at a target of 20-25 mmHg. This level of hypotension is typically incompatible with survival in control animals.

  • The volume of blood withdrawn is typically around 30% of the estimated total blood volume.

  • Maintain the MAP at the target level for a specified period before initiating treatment.

ACTH (1-16) Administration

Materials:

  • ACTH (1-16) peptide

  • Sterile saline for reconstitution

  • Syringes for intravenous injection

Procedure:

  • Reconstitute the ACTH (1-16) peptide in sterile saline to the desired concentration.

  • Treatment with ACTH (1-16) should be administered as an intravenous (IV) bolus through the venous catheter.

  • The timing of administration is critical. For optimal effect, treatment should be initiated within 5-10 minutes after the induction of sustained hypotension.

  • A dose range of 40-160 µg/kg has been shown to be effective for ACTH and its fragments in rats. The maximally effective dose for ACTH (1-24) has been reported as 160 µg/kg.

  • Monitor cardiovascular parameters (MAP, heart rate, etc.) continuously throughout the experiment.

Visualizations

Signaling Pathway of ACTH (1-16) in Hemorrhagic Shock

Application Notes and Protocols for Creating Stable Cell Lines Expressing Melanocortin Receptors for ACTH (1-16) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of stable mammalian cell lines expressing melanocortin receptors (MCRs). The protocols are specifically tailored for researchers investigating the interaction and signaling pathways activated by Adrenocorticotropic hormone (ACTH) and its N-terminal fragment, ACTH (1-16).

Introduction

Melanocortin receptors are a family of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation.[1][2] Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is an endogenous agonist for all five MCR subtypes (MC1R-MC5R).[2][3][4] The N-terminal fragment, ACTH (1-16), contains the primary message sequence for receptor activation, although its potency may differ from the full-length peptide.[4][5] The generation of stable cell lines expressing specific MCR subtypes is an indispensable tool for high-throughput screening of novel therapeutic agents and for detailed pharmacological and functional studies of ligands like ACTH (1-16).

This document outlines the necessary protocols for establishing and validating these critical research assets.

Data Presentation

Table 1: Characteristics of Melanocortin Receptor Subtypes

Receptor SubtypePrimary Signaling PathwayCommon Host Cell LinesKey Functional Assays
MC1R Gs (cAMP accumulation)HEK293, CHO-K1cAMP Assay, Radioligand Binding
MC2R Gs (cAMP accumulation)HEK293, CHO-K1 (co-expressed with MRAP)cAMP Assay, Steroidogenesis Assay
MC3R Gs (cAMP accumulation), Gq/11 (Calcium mobilization)HEK293, CHO-K1cAMP Assay, Calcium Flux Assay
MC4R Gs (cAMP accumulation)HEK293, CHO-K1cAMP Assay, Internalization Assay
MC5R Gs (cAMP accumulation)HEK293, CHO-K1cAMP Assay, Reporter Gene Assay

Table 2: Example Validation Data for a Stable MC4R-Expressing Cell Line

ParameterResult
Receptor Expression (FACS) >90% positive cells
EC50 for ACTH (1-39) in cAMP Assay 0.5 nM
EC50 for ACTH (1-16) in cAMP Assay 50 nM
Z'-factor for cAMP Assay > 0.7
Mycoplasma Test Negative
Passage Stability Stable expression and function for >20 passages

Experimental Protocols

I. Vector Construction

The initial step involves cloning the full-length cDNA of the human melanocortin receptor of interest into a mammalian expression vector.

Protocol 1: Melanocortin Receptor Expression Vector Cloning

  • Source of cDNA: Obtain the full-length human MCR cDNA from a reputable commercial vendor or through RT-PCR from a relevant tissue source.

  • Vector Selection: Choose a mammalian expression vector containing a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker for antibiotic resistance (e.g., neomycin/G418, puromycin, or hygromycin).[6][7]

  • Cloning Strategy:

    • Design primers to amplify the full-length MCR coding sequence. Incorporate appropriate restriction sites at the 5' and 3' ends for directional cloning into the expression vector.

    • Perform PCR amplification of the MCR cDNA.

    • Digest both the PCR product and the expression vector with the selected restriction enzymes.

    • Ligate the digested MCR insert into the linearized vector.

    • Transform the ligation product into competent E. coli cells for plasmid amplification.

  • Verification:

    • Perform colony PCR to screen for positive clones.

    • Isolate plasmid DNA from positive colonies and confirm the insert identity and orientation by restriction digest and Sanger sequencing.

  • Special Consideration for MC2R: For stable expression of functional MC2R, co-expression of the Melanocortin-2 Receptor Accessory Protein (MRAP) is essential for proper receptor trafficking and ligand binding.[8][9] Clone the MRAP cDNA into a separate expression vector with a different selectable marker or into the same vector using an IRES element.

II. Generation of Stable Cell Lines

The following protocol describes the generation of stable cell lines using liposome-mediated transfection, a widely used and effective method.[10]

Protocol 2: Stable Transfection and Clonal Selection

  • Cell Line Selection:

    • HEK293 and CHO-K1 cells are recommended due to their robust growth, high transfection efficiency, and suitability for GPCR signaling assays.[11][12][13]

    • Ensure cells are healthy, in a logarithmic growth phase, and free of mycoplasma contamination.

  • Transfection:

    • One day prior to transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine™).

    • Add the complexes to the cells and incubate for 24-48 hours.

  • Antibiotic Selection:

    • After the initial incubation, passage the cells into a larger culture vessel and begin the selection process by adding the appropriate antibiotic to the culture medium. The optimal antibiotic concentration should be predetermined by generating a kill curve for the parental cell line.[7]

    • Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.

    • Continue selection until discrete antibiotic-resistant colonies are visible (typically 1-2 weeks).

  • Clonal Isolation:

    • Wash the plate with sterile PBS.

    • Using a sterile pipette tip, gently scrape individual, well-isolated colonies.

    • Transfer each colony into a separate well of a 24-well plate containing selective medium.

    • Expand the clonal populations.

  • Screening and Validation:

    • Once the clonal populations have expanded, screen for MCR expression and function using the validation assays described below.

III. Validation of Stable Cell Lines

Thorough validation is critical to ensure the selected clones are suitable for the intended studies.

Protocol 3: Validation by Flow Cytometry

  • Harvest the cells from each clonal line.

  • If the receptor is tagged with a fluorescent protein (e.g., GFP), proceed directly to flow cytometry analysis.

  • For untagged receptors, incubate the cells with a primary antibody specific to the melanocortin receptor, followed by a fluorescently labeled secondary antibody.

  • Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the receptor. Select clones with a high percentage of positive cells and a uniform expression level.

Protocol 4: Functional Validation by cAMP Assay

Since most melanocortin receptors primarily couple to Gs proteins, measuring cAMP accumulation is a key functional assay.[1][11][14]

  • Seed the stable clonal cells into a 96-well or 384-well plate and incubate overnight.

  • On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

  • Prepare serial dilutions of ACTH (1-39) (as a positive control) and ACTH (1-16).

  • Add the diluted ligands to the cells and incubate for the recommended time.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plot the dose-response curves and calculate the EC50 values for each ligand.

Protocol 5: Functional Validation by Calcium Mobilization Assay

For MCRs that can also couple to Gq proteins (e.g., MC3R), a calcium mobilization assay can provide additional functional characterization.[15][16][17][18]

  • Seed the stable clonal cells into a black, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Prepare serial dilutions of the test ligands.

  • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR) to measure the baseline fluorescence.

  • Add the ligands to the cells and immediately measure the change in fluorescence intensity over time.

  • Plot the dose-response curves based on the peak fluorescence signal and calculate the EC50 values.

Visualizations

G cluster_workflow Experimental Workflow for Stable Cell Line Generation Vector Vector Construction (MCR in Expression Vector) Transfection Transfection (e.g., Lipofection) Vector->Transfection Selection Antibiotic Selection Transfection->Selection Isolation Clonal Isolation Selection->Isolation Expansion Clonal Expansion Isolation->Expansion Validation Validation (FACS, Functional Assays) Expansion->Validation Cryopreservation Cryopreservation of Validated Clones Validation->Cryopreservation

Caption: Workflow for generating and validating MCR stable cell lines.

G cluster_pathway Melanocortin Receptor Gs Signaling Pathway Ligand ACTH (1-16) MCR Melanocortin Receptor (MCR) Ligand->MCR Gs Gs Protein MCR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Caption: The canonical Gs-cAMP signaling pathway for MCRs.

References

Application Notes and Protocols for ACTH (1-16) in Neuroinflammation Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Adrenocorticotropic hormone (ACTH) and its fragments, including ACTH (1-16), are peptides derived from pro-opiomelanocortin (POMC). These peptides are part of the melanocortin system and exert their effects through melanocortin receptors (MCRs). In the context of neuroinflammation, the primary target is often the melanocortin-4 receptor (MC4R), which is expressed on various central nervous system (CNS) cells, including neurons, microglia, and astrocytes.[1]

The application of ACTH (1-16) and related melanocortin agonists in neuroinflammation research is based on their potent anti-inflammatory and neuroprotective properties.[2][3] Activation of MC4R by these peptides has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various models of neurological injury and inflammation.[4][5] This makes ACTH (1-16) a valuable tool for investigating the mechanisms of neuroinflammation and for the preclinical assessment of potential therapeutic strategies for conditions like traumatic brain injury (TBI), cerebral ischemia, and neurodegenerative diseases.

The primary mechanism of action involves the binding of ACTH (1-16) to MC4R, which triggers intracellular signaling cascades that ultimately lead to the inhibition of pro-inflammatory gene expression. Key pathways implicated in this process include the cyclic AMP (cAMP)/protein kinase A (PKA) pathway and the AMP-activated protein kinase (AMPK) pathway, which can subsequently modulate downstream targets like c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38 MAPK), and the transcription factor nuclear factor-kappa B (NF-κB).[6]

Note on ACTH (1-16) Specificity: While the general anti-inflammatory and neuroprotective mechanisms of melanocortins are well-documented, a significant portion of the available detailed research has been conducted using the full-length ACTH (1-39) or other synthetic analogs such as ACTH (1-24) (Cosyntropin). Specific quantitative data and detailed protocols for the ACTH (1-16) fragment are less common in the current literature. The information provided herein is based on the established mechanisms of the melanocortin system and data from closely related ACTH fragments, which are expected to have similar biological activities. Researchers should consider this when designing experiments and may need to perform dose-response studies to optimize the use of ACTH (1-16) in their specific models.

Data Presentation: Quantitative Effects on Neuroinflammation Markers

The following tables summarize the quantitative data on the effects of ACTH analogs on key markers of neuroinflammation. It is important to note that this data is derived from studies using ACTH (1-24) (Cosyntropin) and serves as a proxy for the expected effects of ACTH (1-16).

Table 1: Effect of an ACTH Analog on Pro-inflammatory Cytokine Expression in a Mouse Model of Traumatic Brain Injury (TBI)

CytokineBrain RegionTreatment GroupCytokine Level (pg/mg protein)Percent Reduction vs. TBI + Saline
IL-1β CortexSham + Saline~1.5-
TBI + Saline~4.5-
TBI + ACTH Analog~2.0~55%
TNF-α CortexSham + Saline~2.5-
TBI + Saline~2.5No significant change
TBI + ACTH Analog~2.5No significant change

Data adapted from a study using a long-acting synthetic ACTH analog (Cosyntropin, ACTH 1-24) in a controlled cortical impact model of TBI in mice. Cytokine levels were measured 3 days post-injury.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the application of ACTH (1-16) in neuroinflammation research models. These protocols are generalized and should be adapted to specific experimental needs.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

This protocol describes the induction of systemic inflammation leading to neuroinflammation using LPS.

Materials:

  • ACTH (1-16) peptide

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free 0.9% saline

  • Experimental mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Tissue collection and processing reagents (e.g., PBS, paraformaldehyde, RNA stabilization solution)

Procedure:

  • Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) to the housing conditions for at least one week prior to the experiment.

  • ACTH (1-16) Administration: Prepare a stock solution of ACTH (1-16) in sterile saline. Administer ACTH (1-16) via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10-100 µg/kg). The optimal dose should be determined through pilot studies. Administer a vehicle control (saline) to a separate group of animals.

  • LPS Challenge: 30 minutes to 1 hour after ACTH (1-16) or vehicle administration, induce neuroinflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).

  • Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice under deep anesthesia.

  • Brain Dissection: Perfuse the animals transcardially with cold PBS followed by 4% paraformaldehyde for immunohistochemistry or collect brain tissue directly for biochemical analyses (e.g., ELISA, Western blot, qPCR). Dissect specific brain regions of interest (e.g., hippocampus, cortex).

  • Analysis:

    • Cytokine Measurement: Homogenize brain tissue and measure levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

    • Microglial Activation: Perform immunohistochemistry or immunofluorescence staining on brain sections using antibodies against microglial markers such as Iba1 or CD11b.

    • Gene Expression Analysis: Extract RNA from brain tissue and perform qPCR to analyze the expression of inflammatory genes.

In Vitro Microglial Activation Assay

This protocol outlines the procedure for assessing the anti-inflammatory effects of ACTH (1-16) on cultured microglial cells.

Materials:

  • BV-2 microglial cell line or primary microglia

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ACTH (1-16) peptide

  • Lipopolysaccharide (LPS)

  • Reagents for analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)

Procedure:

  • Cell Culture: Culture BV-2 cells or primary microglia in appropriate culture vessels until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with varying concentrations of ACTH (1-16) (e.g., 1, 10, 100 nM) for 1-2 hours. Include a vehicle control group.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the culture medium to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant for analysis of secreted inflammatory mediators.

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) in the supernatant using the Griess assay as an indicator of NO production.

    • Cytokine Secretion: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.

  • Cell Viability Assay: Perform an MTT or similar assay on the cells to ensure that the observed effects are not due to cytotoxicity of the treatments.

Mandatory Visualizations

Signaling Pathway of ACTH (1-16) in Neuroinflammation

ACTH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ACTH (1-16) ACTH (1-16) MC4R MC4R ACTH (1-16)->MC4R Binds AC Adenylate Cyclase MC4R->AC Activates AMPK AMPK MC4R->AMPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB_complex IκB-NF-κB PKA->NFkB_complex Inhibits IκB Degradation JNK_p38 JNK / p38 MAPK AMPK->JNK_p38 Inhibits NFkB NF-κB JNK_p38->NFkB Activates NFkB_complex->NFkB Translocation Inhibited Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Genes Induces

Caption: Signaling pathway of ACTH (1-16) in attenuating neuroinflammation.

Experimental Workflow for In Vivo Neuroinflammation Model

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice, 1 week) Group_Allocation Random Allocation to Groups (Vehicle, ACTH (1-16)) Animal_Acclimation->Group_Allocation Treatment_Admin Administer Vehicle or ACTH (1-16) (i.p.) Group_Allocation->Treatment_Admin LPS_Injection Induce Neuroinflammation (LPS injection, i.p.) Treatment_Admin->LPS_Injection Tissue_Harvest Euthanasia and Brain Tissue Collection (e.g., 24h post-LPS) LPS_Injection->Tissue_Harvest Biochemical Biochemical Analysis (ELISA for Cytokines) Tissue_Harvest->Biochemical Histological Histological Analysis (Immunofluorescence for Microglia) Tissue_Harvest->Histological Molecular Molecular Analysis (qPCR for Gene Expression) Tissue_Harvest->Molecular

Caption: Experimental workflow for an in vivo neuroinflammation model.

Logical Relationship of ACTH (1-16) Action on Microglia

Microglia_Action cluster_stimulus Inflammatory Stimulus cluster_cell Microglia cluster_peptide Therapeutic Agent cluster_outcome Outcome LPS LPS Microglia Resting Microglia LPS->Microglia Activates Activated_Microglia Activated Microglia (M1-like) Microglia->Activated_Microglia Modulated_Microglia Modulated Microglia (M2-like) Activated_Microglia->Modulated_Microglia Pro_Inflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, NO) Activated_Microglia->Pro_Inflammatory Releases Anti_Inflammatory Anti-inflammatory Response Modulated_Microglia->Anti_Inflammatory Promotes ACTH ACTH (1-16) ACTH->Activated_Microglia Modulates

Caption: Logical relationship of ACTH (1-16) action on microglia.

References

Application Notes and Protocols: Preparing ACTH (1-16) Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone integral to the hypothalamic-pituitary-adrenal (HPA) axis, primarily regulating cortisol production. The N-terminal fragment, ACTH (1-16), represents the minimal sequence required for binding to the Melanocortin 2 Receptor (MC2R) and initiating downstream signaling cascades.[1] This makes ACTH (1-16) a valuable tool for in vitro studies investigating steroidogenesis, adrenal function, and related cellular processes. This document provides detailed protocols for the preparation of ACTH (1-16) solutions for use in cell culture experiments, ensuring reproducibility and optimal experimental outcomes.

Physicochemical Properties of Human ACTH (1-16)

A summary of the key physicochemical properties of human ACTH (1-16) is provided below. This information is essential for accurate solution preparation and concentration calculations.

PropertyValueReference
CAS Number 5576-42-1[1][2][3][4][5]
Molecular Formula C₈₉H₁₃₃N₂₅O₂₂S[2][3][4]
Molecular Weight 1937.23 g/mol [2][3][5][6]
Amino Acid Sequence H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-OH[2][6][7]
Appearance White to off-white lyophilized powder[2][3][8]
Solubility Soluble in water[1]

Storage and Stability

Proper storage of ACTH (1-16) is critical to maintain its biological activity. The following table summarizes the recommended storage conditions for both lyophilized powder and reconstituted solutions.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°C or -80°CSeveral yearsStore in a desiccator, protected from light.[9][10][11][12][13]
Reconstituted Stock Solution 4°C2-7 daysFor short-term use.[8]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[6]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[6] For long-term storage, consider adding a carrier protein (e.g., 0.1% HSA or BSA).[8]

Experimental Protocols

Materials
  • Lyophilized ACTH (1-16) peptide

  • Sterile, nuclease-free water (e.g., cell culture grade, 18 MΩ-cm)[8]

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated pipettes

Protocol 1: Reconstitution of Lyophilized ACTH (1-16) to a Stock Solution

This protocol describes the preparation of a concentrated stock solution from the lyophilized peptide.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized ACTH (1-16) to warm to room temperature for at least 10-15 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.[9][11]

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration. A recommended starting stock concentration is 1 mg/mL. For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of sterile water. Some suppliers recommend reconstituting to a concentration of at least 100 µg/mL.[8]

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation. The resulting solution should be clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.[6][12] Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to the final working concentration for treating cells.

  • Thaw Stock Solution: Thaw a single aliquot of the ACTH (1-16) stock solution on ice.

  • Determine Final Concentration: The optimal working concentration of ACTH (1-16) will vary depending on the cell type and the specific experimental endpoint. A typical starting range for cell-based assays is 1-100 nM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

  • Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentrations. For example, to prepare a 100 nM working solution from a 1 mg/mL (approximately 516 µM) stock solution:

    • First, prepare an intermediate dilution by adding 10 µL of the 1 mg/mL stock solution to 506 µL of cell culture medium to get a 10 µM solution.

    • Then, add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 100 nM.

  • Application to Cells: Add the freshly prepared working solution to your cell cultures as per your experimental design.

ACTH (1-16) Signaling Pathway

ACTH (1-16) exerts its biological effects by binding to the Melanocortin 2 Receptor (MC2R), a G protein-coupled receptor (GPCR).[1] This interaction initiates a well-characterized intracellular signaling cascade, as depicted in the diagram below. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8][14][15][16] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[14][17] This cascade ultimately leads to the transcription of genes involved in steroidogenesis.[15][18]

ACTH_Signaling_Pathway ACTH ACTH (1-16) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to G_Protein Gs Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE (cAMP Response Element) CREB->CRE Binds to Gene_Transcription Steroidogenic Gene Transcription CRE->Gene_Transcription Initiates Steroidogenesis Steroidogenesis Gene_Transcription->Steroidogenesis Leads to

Caption: ACTH (1-16) signaling cascade via the MC2R.

Experimental Workflow: Preparation of ACTH (1-16) Solutions

The following diagram illustrates the key steps involved in preparing ACTH (1-16) solutions for cell culture experiments, from the lyophilized powder to the final working solution.

Experimental_Workflow start Start equilibrate Equilibrate Lyophilized ACTH (1-16) to Room Temp. start->equilibrate reconstitute Reconstitute in Sterile Water (e.g., to 1 mg/mL) equilibrate->reconstitute stock 1 mg/mL Stock Solution reconstitute->stock aliquot Aliquot Stock Solution stock->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw a Single Aliquot on Ice store->thaw For Experiment dilute Prepare Working Solution in Cell Culture Medium thaw->dilute working_solution Final Working Solution (e.g., 1-100 nM) dilute->working_solution treat_cells Treat Cells working_solution->treat_cells end End treat_cells->end

Caption: Workflow for preparing ACTH (1-16) solutions.

References

Application Note: Quantifying ACTH (1-16)-Induced cAMP Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a crucial peptide hormone that regulates steroidogenesis, primarily through its interaction with the melanocortin-2 receptor (MC2R) in the adrenal cortex.[1][2] The signaling cascade initiated by ACTH binding to MC2R is predominantly mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[2] Studies have identified that the minimal sequence required for MC2R binding and downstream signaling is the N-terminal fragment ACTH (1-16).[3] Therefore, the precise quantification of ACTH (1-16)-induced cAMP production is fundamental for studying MC2R pharmacology, screening for novel modulators, and understanding the pathophysiology of related endocrine disorders.

This application note provides detailed protocols and methodologies for quantifying ACTH (1-16)-induced cAMP production in a cell-based assay system. It includes an overview of the signaling pathway, recommended cell models, a step-by-step protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a summary of expected quantitative data.

ACTH (1-16) Signaling Pathway

Upon binding of ACTH (1-16) to its receptor, MC2R, a conformational change is induced, which requires the presence of the MC2R accessory protein (MRAP) for functional receptor expression and ligand binding.[1][4] This complex then activates the associated Gs alpha subunit of the heterotrimeric G protein. The activated Gs protein stimulates adenylyl cyclase to catalyze the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to steroidogenesis.[2][3]

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACTH ACTH (1-16) MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP MRAP->MC2R Associates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Diagram 1: ACTH (1-16) Signaling Pathway.

Experimental Design and Cell Models

The choice of cell model is critical for the successful quantification of ACTH-induced cAMP production. Due to the requirement of MRAP for functional MC2R expression, not all cell lines are suitable.[1][4]

  • Y1 Mouse Adrenocortical Tumor Cells: These cells endogenously express MC2R and are a well-established model for studying ACTH signaling.[3]

  • NCI-H295R Human Adrenocortical Carcinoma Cells: This cell line is also used but may show a less robust response to ACTH compared to primary adrenal cells.[5]

  • HEK293 or CHO Cells Co-expressing MC2R and MRAP: For a more controlled system, transient or stable co-expression of human MC2R and MRAP in cell lines like HEK293 or CHO is a common and effective approach.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for ACTH-induced cAMP production from the literature. It is important to note that EC50 values can vary depending on the cell line, expression levels of MC2R and MRAP, and the specific assay conditions used.

Cell LineAgonistAssay TechnologyReported EC50Reference
HEK293 (stably expressing hMC2R)ACTH (1-39)Tritiated ATP to cAMP conversion1.22 nM[7]
Y1 (endogenous mouse MC2R)ACTH (1-39)Tritiated ATP to cAMP conversion>1 µM (for mutant ACTH)[7]
293/FRT (co-expressing Myc-MC2R and MRAP-Flag)ACTHNot specified49 pM[6]
Primary brown adipocytesACTHcAMP-Glo Assay1.493 µM[8]
Neonatal mouse testicular cellsACTH (1-24)Not specified~100-fold less responsive to ACTH (1-17)[9]

Experimental Protocol: LANCE® Ultra cAMP TR-FRET Assay

This protocol is adapted for the LANCE® Ultra cAMP TR-FRET assay, a sensitive and robust method for quantifying cAMP levels.[10][11] The assay is based on the competition between a europium (Eu)-labeled cAMP tracer and cellular cAMP for binding to a ULight™-labeled anti-cAMP antibody.[10][11]

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., HEK293-hMC2R/hMRAP) start->cell_prep seeding Cell Seeding (384-well plate) cell_prep->seeding stimulation Stimulation with ACTH (1-16) dilutions seeding->stimulation lysis_detection Cell Lysis and Addition of Detection Reagents (Eu-cAMP and ULight-anti-cAMP) stimulation->lysis_detection incubation Incubation (1 hour at RT) lysis_detection->incubation read_plate Read Plate (TR-FRET reader) incubation->read_plate data_analysis Data Analysis (Dose-response curve, EC50) read_plate->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: ACTH (1-16) Human Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with ACTH (1-16) human in biological samples. Accurate measurement of this peptide fragment is critically dependent on proper sample handling to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in accurately measuring ACTH (1-16) in biological samples?

The main challenge is the inherent instability of ACTH and its fragments in biological matrices like blood and plasma.[1][2] ACTH is highly susceptible to proteolytic degradation by enzymes present in these samples.[1][2] This degradation can lead to falsely low measurements if samples are not handled correctly from the moment of collection.

Q2: What type of collection tube should I use for blood samples?

It is strongly recommended to use tubes containing EDTA as an anticoagulant.[2][3][4] EDTA plasma has been shown to provide better stability for ACTH compared to serum.[5] For optimal stability, especially if processing delays are anticipated, consider using tubes that also contain a protease inhibitor like aprotinin (B3435010).[4][6]

Q3: How quickly do I need to process my blood samples after collection?

Time is a critical factor. Samples should be processed as quickly as possible. If kept at room temperature, centrifugation should occur within 2 hours of collection.[1] If samples can be refrigerated at 4°C immediately after collection, they remain stable for up to 8 hours before centrifugation.[1][3]

Q4: What is the ideal temperature for sample processing and short-term storage?

Low temperatures are crucial for minimizing proteolytic activity.[6] Blood samples should be placed on ice or refrigerated at 4°C immediately after collection.[1][7] Centrifugation should also be performed in a refrigerated centrifuge (4°C).[1][4] Once plasma is separated, it should be kept at 4°C if it will be analyzed within a few hours or frozen immediately for longer-term storage.[1][8]

Q5: What are the recommended long-term storage conditions for plasma samples?

For long-term storage, plasma samples should be frozen at -20°C or, preferably, -80°C.[8] Samples can be stable for at least 28 days at ≤ -20°C if protease inhibitors have been added.[9] Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.[8] It is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Q6: Can hemolysis affect my ACTH (1-16) measurements?

Yes, hemolysis can significantly interfere with ACTH measurements, likely due to the release of proteases from red blood cells.[7][10] Even low, barely visible levels of hemolysis can cause a notable loss of ACTH immunoreactivity.[7] Proper venipuncture technique is essential to minimize hemolysis. Rapidly chilling the sample after collection can help reduce the impact of any minor hemolysis that occurs.[7]

Q7: Are there any additives that can improve the stability of ACTH (1-16) in my samples?

Yes, the use of protease inhibitors can significantly improve stability. Aprotinin has been shown to enhance the stability of ACTH in plasma, especially at room temperature.[4][6] Other protease inhibitors, such as N-phenyl maleimide (B117702) (NPM), can also be effective in preventing ACTH degradation in plasma.[7]

Troubleshooting Guide

Issue: My measured ACTH (1-16) concentrations are consistently lower than expected.

Possible Cause Recommended Solution
Proteolytic Degradation Ensure blood samples are collected in EDTA tubes, immediately chilled to 4°C, and centrifuged in a refrigerated centrifuge within the recommended timeframe.[1][3][4] Add a protease inhibitor cocktail or a specific inhibitor like aprotinin to the collection tube or plasma immediately after separation.[4][6]
Improper Storage For short-term storage (<8 hours), keep plasma at 4°C.[1] For long-term storage, freeze plasma immediately at -20°C or -80°C in single-use aliquots.[8] Confirm that samples have not undergone multiple freeze-thaw cycles.[8]
Hemolysis Visually inspect plasma for any pink or red tinge. If hemolysis is suspected, review and optimize blood collection procedures to minimize trauma to red blood cells. Rapid chilling of the whole blood sample post-collection can mitigate some effects of hemolysis.[7]
Assay Interference High doses of biotin (B1667282) (>5 mg) taken within 12 hours of sample collection can interfere with some immunoassays, leading to falsely decreased results.[8] Check if the subject is taking high-dose biotin supplements.

Issue: I am seeing high variability between replicate samples.

Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire workflow from collection to analysis. Ensure that the time from collection to centrifugation and the temperature are consistent for all samples.[1][2]
Delayed Processing ACTH degradation begins immediately. Even a delay of a few hours at room temperature can cause significant loss.[1] Process samples promptly. If delays are unavoidable, keep samples refrigerated at 4°C at all times.[3]
Partial Freezing/Thawing During storage or transport, ensure samples remain completely frozen. Use sufficient dry ice for shipping frozen samples.[8]

Quantitative Data Summary

The stability of ACTH is highly dependent on temperature and the time elapsed before processing. The tables below summarize the expected stability under various conditions based on studies of full-length ACTH.

Table 1: Stability of ACTH in Uncentrifuged Whole Blood (EDTA)

Storage Temperature2 hours4 hours6 hours8 hours24 hours
Room Temperature (~22°C) Stable[1]Stable[3]Stable[3][5]>10% Degradation[3]Significant Degradation[1][5]
Refrigerated (4°C) Stable[3]Stable[3]Stable[3]Stable (<5% change)[1][3]>10% Degradation[3]

Table 2: Stability of ACTH in EDTA Plasma Post-Centrifugation

Storage Temperature2 hours4 hours8 hours24 hours
Room Temperature (~22°C) Unstable without Aprotinin[4]92% Recovery with Aprotinin[4]--
Refrigerated (4°C) 99% Recovery[4]Stable[4]92.6% Recovery[4]-

Experimental Protocols

Protocol 1: Optimal Collection and Processing of Whole Blood for ACTH (1-16) Analysis

  • Collection: Draw whole blood into a pre-chilled collection tube containing K2-EDTA. To further enhance stability, use a tube containing a protease inhibitor (e.g., aprotinin).

  • Immediate Chilling: Place the tube in an ice/water slurry immediately after collection.[7]

  • Centrifugation: Transport the sample on ice to the laboratory and centrifuge within 2 hours.[1] Centrifugation should be performed at 1100-2600 x g for 10 minutes in a refrigerated centrifuge set to 4°C.[1][11]

  • Plasma Separation: Immediately after centrifugation, carefully transfer the plasma supernatant to a clean, labeled polypropylene (B1209903) tube. Avoid disturbing the buffy coat.

  • Storage:

    • Short-Term: If analysis is to be performed within 8 hours, store the plasma at 4°C.[1]

    • Long-Term: For storage longer than 8 hours, immediately freeze the plasma at -20°C or -80°C.[8] Store in single-use aliquots to prevent freeze-thaw cycles.[8]

Visual Guides

Diagram 1: Recommended Workflow for ACTH Sample Handling

G cluster_0 Collect 1. Collect Blood in Pre-chilled EDTA Tube Chill 2. Immediate Chilling (Ice/Water Slurry) Collect->Chill Critical Step Transport 3. Transport on Ice Chill->Transport Centrifuge 4. Refrigerated Centrifugation (4°C, within 2 hrs) Transport->Centrifuge Separate 5. Separate Plasma Centrifuge->Separate Store 6. Store or Analyze Separate->Store Analyze Analyze Immediately (Keep at 4°C) Store->Analyze < 8 hours Freeze Freeze for Long-Term (-20°C or -80°C) Store->Freeze > 8 hours

Caption: Optimal workflow for collecting and processing biological samples to ensure the stability of ACTH (1-16).

Diagram 2: Factors Leading to ACTH Degradation

G cluster_causes Primary Causes Degradation ACTH (1-16) Degradation (Falsely Low Results) Proteases Proteolytic Enzymes in Plasma/Cells Proteases->Degradation Temp High Temperature (Room Temp) Temp->Degradation Time Extended Time Before Processing Time->Degradation Hemolysis Hemolysis (RBC Protease Release) Hemolysis->Degradation

Caption: Key pre-analytical factors that contribute to the degradation of ACTH (1-16) in biological samples.

Diagram 3: Troubleshooting Low ACTH (1-16) Results

G Start Low ACTH Results Observed Q1 Was sample placed on ice immediately? Start->Q1 A1_No Result: Likely degradation. Action: Implement immediate chilling. Q1->A1_No No Q2 Was plasma separated in < 2 hrs (RT) or < 8 hrs (4°C)? Q1->Q2 Yes A2_No Result: Time-dependent degradation. Action: Reduce processing time. Q2->A2_No No Q3 Was a refrigerated centrifuge used? Q2->Q3 Yes A3_No Result: Temp-related degradation. Action: Use 4°C centrifugation. Q3->A3_No No Q4 Was sample hemolyzed? Q3->Q4 Yes A4_Yes Result: Degradation by RBC enzymes. Action: Review collection technique. Q4->A4_Yes Yes End Consider adding protease inhibitors. Q4->End No

Caption: A decision tree to troubleshoot potential causes of unexpectedly low ACTH (1-16) measurements.

References

Technical Support Center: ACTH (1-16) Human Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACTH (1-16) human peptide. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of ACTH (1-16) human peptide?

A1: ACTH (1-16) is a fragment of the full-length Adrenocorticotropic hormone. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₈₉H₁₃₃N₂₅O₂₂S
Molecular Weight 1937.23 g/mol
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys
Appearance White to off-white lyophilized powder

Q2: What are the recommended solvents for dissolving ACTH (1-16) human peptide?

A2: Based on its amino acid composition, ACTH (1-16) is a basic peptide. The recommended initial solvent is sterile, distilled water. If solubility in water is limited, other solvents can be used as outlined in the troubleshooting section. Some suppliers also report solubility in DMSO.[1]

Q3: How should I store the lyophilized peptide and its stock solutions?

A3: Proper storage is crucial to maintain the integrity of the peptide.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CUp to several yearsStore in a desiccator, protected from light.
Stock Solution -20°C or -80°CUp to 1-6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Before use, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.

Troubleshooting Guides

Issue 1: The ACTH (1-16) peptide does not dissolve in water.

  • Initial Assessment: The solubility of ACTH (1-16) in water can be variable. The peptide has a net positive charge due to the presence of Lysine and Arginine residues, which generally favors solubility in aqueous solutions. However, hydrophobic residues are also present.

  • Troubleshooting Steps:

    • Sonication: After adding sterile water, gently vortex the vial and then place it in a sonicator bath for 10-15 minutes. This can help break up any aggregates and facilitate dissolution.

    • Acidic Solution: If the peptide remains insoluble, add a small amount of 10% acetic acid dropwise to the solution. The acidic environment will further protonate the basic residues, increasing solubility.

    • Organic Co-solvent: For highly resistant peptides, a small amount of an organic solvent can be used. First, dissolve the peptide in a minimal volume of DMSO (e.g., 50 µL). Then, slowly add this solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration. Ensure the final DMSO concentration is compatible with your downstream experiments (typically <1%).

Issue 2: The peptide solution appears cloudy or shows signs of aggregation.

  • Initial Assessment: Cloudiness or visible precipitates indicate peptide aggregation. This can be influenced by factors such as peptide concentration, pH, and temperature. While full-length ACTH is known to be highly soluble and non-aggregating on its own, the (1-16) fragment's properties might differ.[2]

  • Troubleshooting Steps:

    • Dilution: The peptide concentration may be too high. Try diluting the solution with the same solvent.

    • pH Adjustment: Check the pH of your solution. For a basic peptide like ACTH (1-16), a slightly acidic pH can help maintain solubility.

    • Chaotropic Agents: For non-cellular assays, if aggregation persists, you can try dissolving the peptide in a solution containing a chaotropic agent like 6 M guanidine (B92328) hydrochloride or 8 M urea. Note that these agents will denature the peptide and must be removed before functional assays.

    • Filtration: If small aggregates are present, the solution can be filtered through a 0.22 µm filter to remove them.

Experimental Protocols

Protocol 1: Solubility Testing of ACTH (1-16) Human Peptide

This protocol outlines a systematic approach to determine the optimal solvent for ACTH (1-16).

Materials:

  • ACTH (1-16) human peptide, lyophilized

  • Sterile, distilled water

  • 10% Acetic Acid solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh out a small, known amount of the lyophilized ACTH (1-16) peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a calculated volume of sterile, distilled water to achieve a target concentration (e.g., 1 mg/mL).

  • Gently vortex the tube for 1 minute.

  • Observe the solution for any undissolved particles.

  • If the peptide is not fully dissolved, place the tube in a sonicator bath for 15 minutes, with intermittent vortexing every 5 minutes.

  • If solubility is still an issue, add 10% acetic acid dropwise (e.g., 5 µL at a time), vortexing after each addition, until the peptide dissolves. Record the volume of acid added.

  • For a separate test with an organic solvent, dissolve another small aliquot of the peptide in a minimal volume of DMSO. Then, slowly add this to your desired aqueous buffer, observing for any precipitation.

Protocol 2: Melanocortin Receptor 2 (MC2R) Binding Assay

This protocol is adapted for assessing the binding of ACTH (1-16) to its receptor, MC2R, and can be modified for other melanocortin receptors.

Materials:

  • Cell line expressing human MC2R and its accessory protein, MRAP

  • Radiolabeled ACTH (e.g., [¹²⁵I]-ACTH (1-39))

  • Unlabeled ACTH (1-16) human peptide (for competition)

  • Binding buffer (e.g., 50mM HEPES, 5mM MgCl₂, 1mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (Binding buffer without BSA)

  • 96-well plates

  • Scintillation counter

Methodology:

  • Cell Preparation: Culture and harvest cells expressing hMC2R/MRAP. Prepare a cell membrane suspension.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 25 µL of radiolabeled ACTH at a fixed concentration

    • 25 µL of unlabeled ACTH (1-16) at varying concentrations (for competition curve) or buffer (for total binding)

    • 100 µL of the cell membrane suspension

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled ACTH (1-16) to determine the binding affinity (Ki or IC₅₀).

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACTH (1-16) ACTH (1-16) MC2R MC2R ACTH (1-16)->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Steroidogenesis Steroidogenesis PKA_active->Steroidogenesis Stimulates CREB->Steroidogenesis Regulates Gene Transcription for

Caption: ACTH (1-16) signaling pathway via the MC2R.

Troubleshooting_Workflow Start Start: Lyophilized ACTH (1-16) AddWater Add Sterile Water Start->AddWater Vortex Vortex Gently AddWater->Vortex CheckSolubility Is Peptide Dissolved? Vortex->CheckSolubility Sonicate Sonicate for 15 min CheckSolubility->Sonicate No Success Solution Ready for Use CheckSolubility->Success Yes CheckAgain Is Peptide Dissolved? Sonicate->CheckAgain AddAcid Add 10% Acetic Acid Dropwise CheckAgain->AddAcid No CheckAgain->Success Yes CheckFinal Is Peptide Dissolved? AddAcid->CheckFinal UseDMSO Use Minimal DMSO, then add to Buffer CheckFinal->UseDMSO No CheckFinal->Success Yes UseDMSO->Success Failure Consider Alternative Formulation UseDMSO->Failure If precipitation occurs

Caption: Workflow for troubleshooting ACTH (1-16) solubility.

References

optimizing ACTH (1-16) human concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of human ACTH (1-16) in in vitro studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the successful optimization of ACTH (1-16) concentrations in their cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the experimental process.

Q1: What is a recommended starting concentration for ACTH (1-16) in in vitro studies?

A starting point for dose-response experiments can be challenging as the optimal concentration is highly cell-type and endpoint-dependent. Unlike the more potent ACTH (1-24) or full-length ACTH (1-39), the (1-16) fragment shows significantly reduced potency at the primary adrenal receptor, MC2R.[1][2] One study reported an EC50 of 165 nM for ACTH (1-16) at the human MC2R.[1] Therefore, a broad concentration range is recommended for initial screening, for example, from 10⁻¹² M (1 pM) to 10⁻⁶ M (1 µM). For comparison, longer ACTH fragments have shown effects in the picomolar to low nanomolar range in various cell types.[3][4][5]

Q2: I am not observing any cellular response to ACTH (1-16). What are the common causes?

If you do not observe a response, consider the following troubleshooting steps, which are also outlined in the flowchart below:

  • Concentration Range: The effective concentration of ACTH (1-16) may be higher than anticipated due to its lower potency compared to longer ACTH fragments.[1] Ensure your dose-response curve extends into the micromolar range.

  • Receptor and Accessory Protein Expression: The primary receptor for ACTH's steroidogenic effect is the Melanocortin 2 Receptor (MC2R).[2] Crucially, MC2R requires the presence of a co-factor, Melanocortin Receptor Accessory Protein (MRAP), to be correctly expressed at the cell surface and become functional.[2] Verify that your chosen cell line expresses both MC2R and MRAP.

  • Cell Line Suitability: Not all cell lines are responsive. Commonly used models for ACTH studies include Y1 mouse adrenocortical cells and NCI-H295R human adrenocortical cells.[6] However, the response to the (1-16) fragment may vary.

  • Peptide Integrity: Ensure the peptide has been stored correctly. Stock solutions should be kept at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to maintain stability.[7] Avoid repeated freeze-thaw cycles.[8]

  • Endpoint Measurement: Confirm that your chosen assay is sensitive enough to detect the expected downstream effects, such as cAMP production or the expression of specific genes.

G start No Cellular Response Observed with ACTH (1-16) check_conc Is concentration range broad enough (e.g., up to 1µM)? start->check_conc check_receptor Does the cell line express functional MC2R and MRAP? check_conc->check_receptor Yes sol_conc Action: Widen the concentration range in the next experiment. check_conc->sol_conc No check_peptide Was the peptide stored correctly (-20°C/-80°C)? check_receptor->check_peptide Yes sol_receptor Action: Confirm MC2R/MRAP expression via qPCR/Western blot or select a validated cell line (e.g., NCI-H295R). check_receptor->sol_receptor No check_assay Is the assay endpoint and sensitivity appropriate? check_peptide->check_assay Yes sol_peptide Action: Use a fresh vial of peptide and prepare new aliquots. check_peptide->sol_peptide No sol_assay Action: Consider a more proximal readout (e.g., cAMP assay) or optimize current assay conditions. check_assay->sol_assay No end_node Problem Solved check_assay->end_node Yes sol_conc->end_node sol_receptor->end_node sol_peptide->end_node sol_assay->end_node

Troubleshooting flowchart for lack of cellular response.

Q3: What is the primary signaling pathway activated by ACTH (1-16)?

ACTH (1-16) contains the minimal sequence required to bind the MC2R.[6] Upon binding to the MC2R/MRAP complex, it activates a G-protein-coupled receptor (GPCR) pathway. This stimulates the enzyme adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to cellular responses like steroidogenesis in adrenal cells.[6][9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACTH ACTH (1-16) Receptor MC2R / MRAP Complex ACTH->Receptor Binding G_Protein G-Protein (Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Downstream Cellular Response (e.g., Gene Transcription, Steroidogenesis) PKA->Response Phosphorylation of Targets

Simplified ACTH (1-16) signaling pathway via MC2R.

Q4: How should I prepare and store ACTH (1-16) stock solutions?

For optimal stability, follow the supplier's recommendations. Generally, ACTH (1-16) should be reconstituted in sterile, nuclease-free water or a suitable buffer. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to create single-use aliquots of the stock solution.[8] Store these aliquots in a sealed format away from moisture at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Q5: Which cell lines are most suitable for studying the effects of ACTH (1-16)?

The choice of cell line is critical and depends on the research question.

  • NCI-H295R: A human adrenocortical carcinoma cell line that expresses MC2R and is involved in aldosterone (B195564) secretion.[6] This is a relevant model for steroidogenesis studies.

  • Y1: A mouse adrenocortical tumor cell line that is a classic model for studying ACTH signaling and steroidogenesis.[6]

  • Other Cell Types: ACTH receptors (MC1R, MC3-5R) are expressed on various extra-adrenal cells, including immunocytes and osteoblasts.[3][10] However, the specific affinity and response to the (1-16) fragment in these cells must be empirically determined, as most literature focuses on longer ACTH variants.

Q6: Can prolonged exposure to ACTH (1-16) affect cellular responsiveness?

Yes. Studies using full-length ACTH on bovine adrenocortical cells have shown that chronic exposure can lead to desensitization.[4] In this state, cells become less responsive to the growth-inhibitory effects of the hormone. While this has not been specifically documented for the (1-16) fragment, it is a potential confounding factor in long-term experiments (lasting several hours to days). It is advisable to design time-course experiments to monitor for this effect.

Quantitative Data Summary

The following table summarizes effective concentrations of various ACTH fragments from published in vitro studies to provide context for experimental design. Note the significantly lower potency of ACTH (1-16) at the hMC2R.

ACTH FragmentCell TypeEffective Concentration RangeObserved Effect / ValueCitation
ACTH (1-16) HEK293 (expressing hMC2R)-EC50 = 165 nM[1]
ACTH (1-24)Human Osteoblasts10⁻¹² M to 10⁻⁹ M (1 pM - 1 nM)Optimal upregulation of osteogenic markers[3]
ACTH (1-24)Human Fetal Adrenal/Testis10 nM - 1000 nMUsed for ex vivo tissue culture stimulation[5]
ACTH (1-39)Bovine Adrenocortical Cells0.01 nM - 10 nMInhibition of DNA synthesis[4]

Experimental Protocols

Protocol: Determining the Optimal Concentration of ACTH (1-16) using a cAMP Assay

This protocol provides a framework for a dose-response experiment to find the effective concentration of ACTH (1-16) for stimulating its primary signaling pathway.

Objective: To determine the EC50 (half-maximal effective concentration) of ACTH (1-16) in a responsive cell line.

Materials:

  • Responsive cell line (e.g., NCI-H295R)

  • Complete cell culture medium

  • Sterile PBS (Phosphate-Buffered Saline)

  • ACTH (1-16), human

  • Serum-free medium

  • IBMX (a phosphodiesterase inhibitor, optional but recommended)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates (white, opaque plates for luminescence/fluorescence)

Workflow:

G A 1. Cell Seeding Seed NCI-H295R cells in a 96-well plate. Incubate 24-48h until 80-90% confluent. B 2. Serum Starvation Replace medium with serum-free medium. Incubate for 2-4 hours to reduce basal signaling. A->B C 3. Peptide Preparation Prepare serial dilutions of ACTH (1-16) in serum-free medium (e.g., 1µM to 1pM). Include a 'no peptide' control. B->C D 4. Cell Treatment Add ACTH (1-16) dilutions to wells. (Optional: pre-treat with IBMX). Incubate for 15-30 minutes at 37°C. C->D E 5. Cell Lysis & cAMP Assay Lyse cells and measure intracellular cAMP levels following the assay kit manufacturer's instructions. D->E F 6. Data Analysis Plot cAMP concentration vs. log of ACTH (1-16) concentration. Fit a sigmoidal dose-response curve to determine EC50. E->F

Experimental workflow for a dose-response assay.

Procedure:

  • Cell Seeding: Seed your chosen cells (e.g., NCI-H295R) into a 96-well plate at a predetermined density to achieve 80-90% confluency on the day of the experiment. Incubate in complete medium at 37°C and 5% CO₂.

  • Serum Starvation: On the day of the experiment, gently aspirate the complete medium and wash the cells once with sterile PBS. Add serum-free medium and incubate for 2-4 hours to lower basal signaling activity.

  • Preparation of ACTH (1-16) Dilutions:

    • Prepare a fresh stock solution of ACTH (1-16).

    • Perform a serial dilution in serum-free medium to create a range of concentrations. A 10-point dilution series covering 1 pM to 1 µM is a robust starting point.

    • Include a vehicle-only control (serum-free medium with no peptide).

  • Cell Treatment:

    • (Optional) To prevent cAMP degradation, you can pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) for 10-15 minutes before adding the peptide.

    • Aspirate the starvation medium and add the prepared ACTH (1-16) dilutions to the corresponding wells.

    • Incubate for a short period, typically 15-30 minutes at 37°C, as the cAMP response is usually rapid.

  • cAMP Measurement:

    • Stop the reaction and lyse the cells according to the protocol of your chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration.

  • Data Analysis:

    • Subtract the background signal (blank wells) from all readings.

    • Plot the cAMP response (y-axis) against the logarithm of the ACTH (1-16) concentration (x-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a four-parameter logistic (sigmoidal) curve to the data.

    • From this curve, determine the EC50 value, which represents the concentration of ACTH (1-16) that elicits 50% of the maximal response.

References

Technical Support Center: Preventing Degradation of ACTH (1-16) Human in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of human ACTH (1-16) in experimental settings.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I'm observing a loss of ACTH (1-16) activity in my cell-based assay over time. What are the likely causes?

Answer: Loss of peptide activity in cell culture is a common issue, primarily due to enzymatic degradation by proteases present in the serum supplement or secreted by the cells themselves. Other contributing factors include adsorption to plasticware, oxidation, and instability at the experimental pH.

Troubleshooting Workflow:

A Start: Loss of Peptide Activity B Is the peptide freshly prepared? A->B C Yes B->C Yes D No B->D No F Are you using a protease inhibitor cocktail? C->F E Prepare fresh solution. Aliquot and store at -80°C. Avoid freeze-thaw cycles. D->E G Yes F->G Yes H No F->H No J What is the serum concentration in your media? G->J I Add a broad-spectrum protease inhibitor cocktail to your culture medium. H->I K High (>10%) J->K High (>10%) L Low/Serum-Free J->L Low/Serum-Free M Consider reducing serum concentration or using a serum-free medium if compatible with your cells. K->M N Check for peptide adsorption to labware. L->N O Use low-protein-binding tubes and plates. N->O P Is the experimental pH optimal? O->P Q Maintain pH between 6.5 and 7.5. Peptides can be less stable at pH > 8. P->Q

Caption: Troubleshooting workflow for loss of ACTH (1-16) activity.

Question 2: My lyophilized ACTH (1-16) peptide has been stored at -20°C for over a year. Is it still viable?

Answer: Lyophilized peptides are generally very stable when stored correctly.[1] For long-term storage, -20°C is acceptable, but -80°C is ideal to minimize degradation from residual moisture and oxidation.[1][2][3] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can significantly reduce peptide stability.[4] To confirm viability, you can perform a functional assay with a fresh, new batch of the peptide as a positive control.

Question 3: I'm seeing multiple peaks when analyzing my ACTH (1-16) sample by HPLC. What could this indicate?

Answer: The presence of multiple peaks in an HPLC analysis of a peptide sample can indicate degradation, aggregation, or the presence of impurities from synthesis. Degradation can result from oxidation (especially of methionine residues), deamidation (of asparagine or glutamine), or proteolytic cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store ACTH (1-16) for long-term use?

A1: For long-term storage, ACTH (1-16) should be stored as a lyophilized powder at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant.[1][2]

Q2: How should I prepare and store solutions of ACTH (1-16)?

A2: Reconstitute the lyophilized peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer compatible with your experiment). For storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[5] This practice minimizes waste and, crucially, avoids repeated freeze-thaw cycles, which can lead to peptide degradation.[6][7][8]

Q3: What type of buffer is recommended for in vitro experiments with ACTH (1-16)?

A3: The choice of buffer will depend on your specific experimental setup. A common starting point is a phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5. It is important to avoid buffers with a pH above 8, as this can accelerate the degradation of certain amino acids.[3] For cell culture experiments, the standard culture medium is used, but the addition of protease inhibitors is strongly recommended.

Q4: What kind of protease inhibitors should I use for ACTH (1-16)?

A4: A broad-spectrum protease inhibitor cocktail is generally recommended for in vitro experiments. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. Commercially available cocktails are convenient and formulated for general use or for specific cell/tissue lysates.[9][10][11][12][13] If working with plasma or serum, inhibitors of aminopeptidases and angiotensin-converting enzyme may also be beneficial.[2]

Q5: How does the sequence of ACTH (1-16) influence its stability?

A5: The amino acid sequence of a peptide is a primary determinant of its stability.[3] ACTH (1-16) contains a methionine (Met) residue, which is susceptible to oxidation.[3] It is advisable to handle solutions containing this peptide in a way that minimizes exposure to oxygen.

Data Summary

The stability of ACTH and its fragments is highly dependent on the storage conditions and the experimental environment. The following tables summarize key stability data and recommendations.

Table 1: Recommended Storage Conditions for ACTH (1-16)

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CMonths to a yearKeep desiccated and protected from light.[1][2][4]
-80°CSeveral yearsIdeal for long-term storage.[1][2]
Reconstituted Solution-20°CWeeksAliquot to avoid freeze-thaw cycles.[4][6][7]
-80°CMonthsPreferred for longer-term storage of solutions.[4][6][7]

Table 2: Stability of ACTH in Biological Samples

Sample TypeTemperatureDuration of StabilityAdditives for Enhanced Stability
Whole Blood4°CUp to 8 hoursEDTA[7]
Room Temperature (22°C)Up to 2 hoursEDTA + Aprotinin[7]
Plasma4°CUp to 8 hoursEDTA[7]
Room TemperatureUp to 6 hoursEDTA[4]

Experimental Protocols

Protocol 1: General Procedure for Reconstitution and Storage of ACTH (1-16)

  • Equilibration: Before opening, allow the vial of lyophilized ACTH (1-16) to warm to room temperature in a desiccator for at least 30 minutes. This prevents moisture from condensing on the peptide.[4]

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the peptide in a sterile solvent (e.g., sterile distilled water or a buffer appropriate for your experiment) to a desired stock concentration (e.g., 1 mg/mL). Gently vortex or pipette up and down to dissolve the peptide completely.

  • Aliquoting: Immediately after reconstitution, aliquot the peptide solution into single-use, low-protein-binding polypropylene (B1209903) tubes. The volume of each aliquot should be sufficient for a single experiment to avoid wastage and multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).[1][2]

Protocol 2: Stabilizing ACTH (1-16) in a Cell Culture Assay

  • Prepare Stock Solution: Reconstitute and aliquot ACTH (1-16) as described in Protocol 1.

  • Prepare Working Solution: On the day of the experiment, thaw one aliquot of the ACTH (1-16) stock solution. Dilute the stock solution to the final desired working concentration in your cell culture medium.

  • Add Protease Inhibitors: To the cell culture medium containing the diluted ACTH (1-16), add a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration.

  • Incubation: Add the medium containing the stabilized ACTH (1-16) to your cells and proceed with your experimental incubation.

  • Controls: Include appropriate controls, such as cells treated with the vehicle (the solvent used to dissolve the peptide) and cells treated with the peptide in the absence of protease inhibitors, to assess the extent of degradation.

Visualizations

ACTH (1-16) Signaling Pathway

ACTH (1-16) exerts its biological effects by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).

ACTH ACTH (1-16) MC2R MC2R ACTH->MC2R Binds G_protein G Protein (Gs) MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates downstream targets leading to

Caption: ACTH (1-16) signaling cascade via the MC2R.

References

Technical Support Center: ACTH (1-16) Human Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cross-reactivity of antibodies for human Adrenocorticotropic Hormone (ACTH) (1-16). This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and established protocols for relevant immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-16) and why is antibody specificity important?

A1: ACTH (1-16) is a fragment of the full-length human ACTH (1-39) peptide hormone. Specificity of antibodies is crucial because various fragments of the precursor molecule, pro-opiomelanocortin (POMC), can be present in circulation.[1][2] Cross-reactivity with other fragments can lead to inaccurate quantification and misinterpretation of results in immunoassays.[3][4]

Q2: Which epitopes on the ACTH molecule do commercially available antibodies typically recognize?

A2: Commercially available monoclonal and polyclonal antibodies for ACTH target different epitopes. Some are specific for the N-terminal region (e.g., amino acids 1-24), while others recognize the C-terminal or mid-region of the full-length peptide.[5] For instance, some immunoradiometric assays (IRMA) utilize a capture antibody directed against ACTH (1-16).[6][7]

Q3: Can I use an antibody specific to ACTH (1-24) to detect ACTH (1-16)?

A3: An antibody that targets an epitope within the 1-16 sequence of ACTH (1-24) will likely recognize ACTH (1-16). However, it is essential to verify this with the antibody manufacturer's datasheet. A Scantibodies ACTH assay demonstrated that their goat anti-ACTH (1-16) antibody did not show cross-reactivity with ACTH (1-24).[7] This suggests that the conformation of the shorter fragment can influence antibody binding.

Q4: What kind of immunoassays are suitable for detecting ACTH (1-16)?

A4: Enzyme-Linked Immunosorbent Assays (ELISA) and Immunoradiometric Assays (IRMA) are commonly used for the quantification of ACTH and its fragments.[6][8][9][10] The choice of assay will depend on the required sensitivity and the specific antibody available.

Q5: What are the common causes of interference in ACTH immunoassays?

A5: Interference in ACTH immunoassays can arise from several factors, including the presence of heterophile antibodies, cross-reactivity with other POMC fragments, and issues with sample collection and handling.[1][3][11] Using EDTA plasma is often recommended as ACTH is not stable in serum.[10][12]

Quantitative Data on Antibody Cross-Reactivity

Summarizing specific cross-reactivity percentages for antibodies against ACTH (1-16) is challenging due to limited publicly available data from manufacturers. However, data from specific kits provides some insight into the specificity that can be achieved.

Cross-ReactantSpike Concentration (pg/mL)Percent Cross-Reactivity (%)Assay TypeSource
ACTH (1-17)5,000< 0.000ELISA[13]
ACTH (1-24)100,0000IRMA[7]
ACTH (1-10)100,0000IRMA[7]
ACTH (18-30)100,0000IRMA[7]
α-MSH100,0000IRMA[7]
β-MSH100,0000IRMA[7]
β-Endorphin100,0000IRMA[7]
Rat ACTHNot Specified39IRMA[14]

Troubleshooting Guide

This guide addresses common issues encountered during immunoassays for ACTH, with a focus on problems related to antibody cross-reactivity.

TroubleshootingGuide cluster_problems Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions HighBackground High Background Signal C1 Non-specific antibody binding HighBackground->C1 C2 Insufficient washing HighBackground->C2 C3 Cross-reactivity with other fragments HighBackground->C3 LowSignal Low or No Signal C4 Degraded reagents LowSignal->C4 C5 Incorrect antibody concentration LowSignal->C5 C6 Suboptimal incubation times/temperatures LowSignal->C6 InconsistentResults Inconsistent Results / High CV% C7 Pipetting errors InconsistentResults->C7 C8 Sample degradation (improper storage) InconsistentResults->C8 C9 Edge effects on plate InconsistentResults->C9 S1 Increase blocking buffer incubation time C1->S1 S2 Increase number and vigor of wash steps C2->S2 S3 Verify antibody specificity; run a peptide competition assay C3->S3 S4 Use fresh reagents; check expiration dates C4->S4 S5 Titrate primary and secondary antibodies C5->S5 S6 Optimize incubation parameters C6->S6 S7 Calibrate pipettes; use consistent technique C7->S7 S8 Use fresh EDTA plasma; avoid freeze-thaw cycles C8->S8 S9 Ensure proper plate sealing and uniform temperature C9->S9

Experimental Protocols

Competitive ELISA for ACTH Quantification

This protocol is a generalized procedure based on commercially available competitive ELISA kits. Users should always refer to the specific kit manual for detailed instructions.

Competitive_ELISA_Workflow Start Start Prep Prepare Standards, Samples, and Reagents Start->Prep AddSample Add 50µL of Standard or Sample to wells Prep->AddSample AddConjugate Add 50µL of Biotin-conjugated ACTH to each well AddSample->AddConjugate Incubate1 Incubate for 60 minutes at 37°C AddConjugate->Incubate1 Wash1 Wash wells 3 times Incubate1->Wash1 AddHRP Add 50µL of HRP-avidin to each well Wash1->AddHRP Incubate2 Incubate for 30 minutes at 37°C AddHRP->Incubate2 Wash2 Wash wells 3 times Incubate2->Wash2 AddSubstrate Add Substrate A and B; Incubate for 15 minutes at 37°C in the dark Wash2->AddSubstrate AddStop Add 50µL of Stop Solution to each well AddSubstrate->AddStop Read Read absorbance at 450 nm AddStop->Read End End Read->End

Methodology:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare serial dilutions as per the kit manual. Dilute wash buffer concentrate to its working concentration.

  • Sample and Standard Addition: Add 50 µL of standards and samples into the appropriate wells of the microtiter plate pre-coated with an anti-ACTH antibody.

  • Competitive Reaction: Add 50 µL of Biotin-conjugated ACTH to each well. Mix gently and incubate for 60 minutes at 37°C. During this step, the ACTH in the sample competes with the biotin-conjugated ACTH for binding to the coated antibody.

  • Washing: Aspirate the liquid from each well and wash three times with 1x Wash Buffer.

  • Enzyme Conjugate Addition: Add 50 µL of avidin-conjugated Horseradish Peroxidase (HRP) to each well and incubate for 30 minutes at 37°C.

  • Second Washing: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add substrate solution to each well and incubate for 15 minutes at 37°C in the dark. The color will develop in inverse proportion to the amount of ACTH in the sample.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of ACTH in the samples by plotting a standard curve of the known concentrations of the standards versus their optical density.

Sandwich ELISA for ACTH Quantification

This protocol is a generalized procedure for a sandwich ELISA. Users should always refer to the specific kit manual.

Sandwich_ELISA_Workflow Start Start Prep Prepare all reagents, samples and standards Start->Prep AddSample Add 200µL of standards, controls, and samples to wells Prep->AddSample AddTracer Immediately add 25µL of HRP-conjugated anti-ACTH Tracer Antibody AddSample->AddTracer Incubate Incubate for 2 hours at room temperature on a shaker AddTracer->Incubate Wash Wash each well 5 times Incubate->Wash AddSubstrate Add 200µL of TMB Substrate Wash->AddSubstrate IncubateStatic Incubate for 20 minutes at room temperature (static) AddSubstrate->IncubateStatic AddStop Add 50µL of Stop Solution IncubateStatic->AddStop Read Read absorbance at 450 nm AddStop->Read End End Read->End

Methodology:

  • Reagent Preparation: Allow all reagents to reach room temperature. Prepare standards and wash buffer as per the kit instructions.

  • Sample Addition: Add 200 µL of standards, controls, and patient samples into the designated microwells coated with a capture antibody (e.g., anti-C-terminal ACTH).

  • Tracer Antibody Addition: Immediately add 25 µL of HRP-conjugated anti-N-terminal ACTH Tracer Antibody to each well.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature on an ELISA plate shaker. A "sandwich" of capture antibody - human ACTH - HRP-conjugated tracer antibody is formed.

  • Washing: Wash each well 5 times with the working wash solution to remove unbound antibodies.

  • Substrate Addition: Add 200 µL of TMB Substrate to each well.

  • Development: Incubate the plate for 20 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm with a reference filter at 620 nm or 650 nm.

  • Analysis: Generate a standard curve and determine the ACTH concentrations in the samples.

Signaling Pathway

ACTH binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells, activating a G-protein coupled signaling cascade that leads to the production of cortisol.

ACTH_Signaling_Pathway ACTH ACTH MC2R MC2R (Receptor) ACTH->MC2R G_Protein G-Protein Activation MC2R->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cholesterol_Esterase Cholesterol Esterase Activation PKA->Cholesterol_Esterase StAR_Protein StAR Protein Activation PKA->StAR_Protein Free_Cholesterol ↑ Free Cholesterol Cholesterol_Esterase->Free_Cholesterol Mitochondria Mitochondria Free_Cholesterol->Mitochondria StAR_Protein->Mitochondria Pregnenolone Pregnenolone Synthesis Mitochondria->Pregnenolone Cortisol Cortisol Synthesis and Secretion Pregnenolone->Cortisol

References

troubleshooting low signal in ACTH (1-16) ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ACTH (1-16) ELISA kit. This resource is designed to help you troubleshoot common issues and answer frequently asked questions to ensure you achieve accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this ACTH (1-16) ELISA?

This kit is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The microwells are pre-coated with a monoclonal antibody specific for ACTH. During the first incubation, ACTH present in the standards and samples binds to the immobilized antibody. After washing, a horseradish peroxidase (HRP)-conjugated polyclonal antibody that recognizes a different epitope of ACTH is added. Following another wash, a TMB substrate solution is added, which develops a blue color in proportion to the amount of ACTH bound. The reaction is then stopped by the addition of an acidic stop solution, which turns the color yellow. The absorbance is measured at 450 nm, and the concentration of ACTH is determined by interpolating from a standard curve.[1][2][3]

Q2: What type of samples can be used with this kit?

The recommended sample type for ACTH determination is EDTA plasma.[1][4] Serum, cell culture supernatants, and other biological fluids may also be compatible, but it is crucial to validate these sample types for your specific assay.[5][6][7] Using incorrect anticoagulants or sample types can lead to inaccurate results.

Q3: How should I collect and store my plasma samples?

Proper sample collection and storage are critical for accurate ACTH measurement.

ParameterRecommendation
Anticoagulant EDTA (lavender top tube)[1][4]
Processing Separate plasma by centrifugation (e.g., 1000 x g for 15-20 minutes) promptly after collection, preferably in a refrigerated centrifuge.[4][5][6]
Short-term Storage Up to 8 hours at 2-8°C.[1][4]
Long-term Storage Store aliquots at -20°C or lower for up to 4 months.[1][4] Avoid repeated freeze-thaw cycles.[5][6]

Troubleshooting Guide: Low Signal or No Signal

A common issue encountered during ELISA is a weak or absent signal. The following guide provides potential causes and solutions to help you troubleshoot this problem.

Problem: The standard curve is flat, or the overall absorbance values (ODs) are very low.

Below is a logical workflow to diagnose the potential source of the low signal.

G cluster_prep Preparation Steps cluster_procedure Assay Procedure cluster_reagents Reagent & Plate Issues Reagents Reagents at Room Temp? Kit_Storage Kit Stored Correctly? Reagents->Kit_Storage Yes Solution Problem Solved Reagents->Solution No (Equilibrate Reagents) Standard_Prep Standard Reconstituted Properly? Kit_Storage->Standard_Prep Yes Kit_Storage->Solution No (Check Storage, Use New Kit) Reagent_Order Reagents Added in Correct Order? Standard_Prep->Reagent_Order Yes Standard_Prep->Solution No (Re-prepare Standards) Incubation Correct Incubation Times & Temps? Reagent_Order->Incubation Yes Reagent_Order->Solution No (Follow Protocol Exactly) Washing Washing Steps Performed Correctly? Incubation->Washing Yes Incubation->Solution No (Follow Protocol Times/Temps) HRP_Activity HRP Conjugate Active? Washing->HRP_Activity Yes Washing->Solution No (Ensure Proper Washing) TMB_Substrate TMB Substrate Active? HRP_Activity->TMB_Substrate Yes HRP_Activity->Solution No (Use Fresh Conjugate) Plate_Issue Using ELISA-specific Plate? TMB_Substrate->Plate_Issue Yes TMB_Substrate->Solution No (Use Fresh Substrate) Plate_Issue->Solution Yes Plate_Issue->Solution No (Use Correct Plate Type) Start Start Troubleshooting (Low Signal) Start->Reagents Check First

Caption: A troubleshooting flowchart for low signal issues in ELISA.

Possible CauseRecommended Solution(s)
Improper Reagent Preparation or Storage - Reagents not at room temperature: Ensure all kit components, including samples, are brought to room temperature (18-25°C) before use.[8][9] - Improper standard dilution: Briefly centrifuge the standard vial before reconstitution to ensure all powder is at the bottom.[8] Reconstitute as directed and perform serial dilutions carefully.[10] - Incorrect wash buffer dilution: Ensure the concentrated wash buffer is diluted according to the protocol. If crystals are present, warm the concentrate gently to dissolve them.[8] - Degraded reagents: Check the expiration date of the kit.[5] If the kit has been stored improperly (e.g., not at 2-8°C), its components may have degraded.[8]
Procedural Errors - Incorrect incubation times or temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[8] Insufficient incubation can lead to a weak signal. - Reagents added in the wrong order: Follow the assay procedure step-by-step.[11] - Inadequate washing: Insufficient washing can lead to high background, while overly aggressive or incomplete washing can remove bound antibody-antigen complexes. Ensure complete aspiration of wells between washes.[6][12] Do not let the wells dry out at any time during the assay.[6] - Inaccurate pipetting: Calibrate your pipettes regularly. Use fresh tips for each standard, sample, and reagent to avoid cross-contamination.[12]
Inactive Reagents - Inactive HRP conjugate or TMB substrate: To check the activity of the HRP conjugate and TMB, you can mix a small amount of each in a clean tube. A rapid development of blue color indicates they are active.[8] If no color develops, the reagents may be inactive and a new kit should be used. - Contaminated reagents: Use separate reservoirs for each reagent to prevent cross-contamination.[5]
Sample-Specific Issues - Low ACTH concentration: The ACTH concentration in your samples may be below the detection limit of the assay. Consider concentrating your samples or running a pilot experiment with a range of sample dilutions.[10][11] - Sample matrix interference: Components in the sample matrix may interfere with the assay. It is recommended to dilute samples with the provided sample diluent.[10]

Key Experimental Protocols

1. Reagent Preparation

  • Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as specified in the kit manual (e.g., 1:20 or 1:25 dilution).[8] If crystals have formed, warm the bottle in a 40°C water bath and mix until they dissolve completely.[8]

  • Standard Curve Preparation: Reconstitute the lyophilized ACTH standard with the provided standard diluent. Allow it to sit for 10-15 minutes and mix gently.[6][13] Prepare a serial dilution of the standard in the standard diluent to create the points for the standard curve. Do not reuse diluted standards.

2. Standard ELISA Workflow

The following diagram illustrates a typical sandwich ELISA procedure.

ELISA_Workflow cluster_plate cluster_steps Well Antibody-Coated Well Add_Sample 1. Add Standard or Sample Incubate1 2. Incubate Add_Sample->Incubate1 Wash1 3. Wash Incubate1->Wash1 Add_HRP 4. Add Biotinylated Detection Ab & HRP Wash1->Add_HRP Incubate2 5. Incubate Add_HRP->Incubate2 Wash2 6. Wash Incubate2->Wash2 Add_TMB 7. Add TMB Substrate Wash2->Add_TMB Incubate3 8. Incubate (in dark) Add_TMB->Incubate3 Add_Stop 9. Add Stop Solution Incubate3->Add_Stop Read_Plate 10. Read at 450nm Add_Stop->Read_Plate

Caption: A generalized workflow for a sandwich ELISA experiment.

3. Data Analysis

  • Subtract the mean absorbance of the blank (zero standard) from the mean absorbance of all other standards and samples.

  • Plot a standard curve with the mean absorbance for each standard on the Y-axis and the corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[13]

  • Determine the concentration of ACTH in your samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

References

Technical Support Center: ACTH (1-16) In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ACTH (1-16) in vivo, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-16) and how does it differ from full-length ACTH?

A1: ACTH (1-16) is a synthetic fragment of the full 39-amino acid adrenocorticotropic hormone (ACTH).[1] While full-length ACTH primarily stimulates the adrenal cortex to produce cortisol via the melanocortin-2 receptor (MC2R), its various fragments can interact with other melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R), leading to a range of biological effects.[2][3] The sequence of ACTH (1-16) contains the core motif (HFRW) required for binding to multiple melanocortin receptors.[4]

Q2: What are the primary on-target and off-target effects of ACTH (1-16)?

A2: The intended "on-target" effect of ACTH (1-16) can vary depending on the research context, but it is known to have cardiovascular protective effects.[1] However, due to its ability to bind to multiple melanocortin receptors, it can elicit several "off-target" effects. These may include skin pigmentation changes (MC1R), and effects on energy homeostasis and inflammation (MC3R, MC4R, MC5R).[5][6]

Q3: How can I minimize the off-target effects of ACTH (1-16) in my in vivo experiments?

A3: Minimizing off-target effects is crucial for obtaining specific and reproducible results. Key strategies include:

  • Dose optimization: Conduct dose-response studies to identify the lowest effective dose of ACTH (1-16) for your desired on-target effect.

  • Use of selective antagonists: Co-administration of selective antagonists for specific off-target melanocortin receptors can help isolate the effects of ACTH (1-16) on your target receptor.

  • Careful experimental design: Include appropriate control groups, such as vehicle controls and groups treated with related but inactive peptides.

  • Monitoring for known side effects: Actively monitor for known off-target effects, such as changes in skin pigmentation or metabolic parameters, to assess the specificity of your intervention.

Q4: What are the key stability considerations for using ACTH (1-16) in vivo?

A4: Peptides like ACTH (1-16) can be susceptible to degradation by proteases in biological fluids.[7] For in vivo studies, it is important to:

  • Properly store the peptide: Stock solutions of ACTH (1-16) should be stored at -20°C or -80°C.[1]

  • Use appropriate vehicles: The choice of vehicle for administration can impact stability. Sterile saline or phosphate-buffered saline (PBS) are common choices.

  • Consider the route of administration: The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) will affect the peptide's pharmacokinetic and pharmacodynamic profile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of expected biological effect 1. Peptide degradation: The peptide may have degraded due to improper storage or handling. 2. Suboptimal dosage: The administered dose may be too low to elicit a response. 3. Incorrect route of administration: The chosen route may not provide adequate bioavailability.1. Verify peptide integrity: Use a fresh, properly stored aliquot of ACTH (1-16). 2. Perform a dose-response study: Test a range of doses to determine the optimal concentration. 3. Consult literature for appropriate administration routes: Ensure the chosen route is suitable for your experimental model and desired outcome.
Unexpected or off-target physiological responses (e.g., skin darkening, changes in food intake) 1. Activation of other melanocortin receptors: ACTH (1-16) is binding to and activating MC1R (skin pigmentation) or MC3R/MC4R (energy balance). 2. High dosage: A high dose may lead to less specific receptor interactions.1. Use selective antagonists: Co-administer antagonists for the suspected off-target receptors to confirm the source of the effect. 2. Lower the dose: Titrate down the dose of ACTH (1-16) to a level that maintains the on-target effect while minimizing off-target responses.
High variability in experimental results 1. Inconsistent peptide preparation: Variations in the concentration or purity of the administered peptide. 2. Biological variability: Differences in the physiological state of the experimental animals. 3. Inconsistent administration technique: Variations in injection volume or site.1. Ensure consistent preparation: Prepare fresh dilutions from a validated stock solution for each experiment. 2. Standardize animal conditions: Use animals of the same age, sex, and genetic background, and acclimatize them to the experimental conditions. 3. Standardize administration: Use precise techniques for injection to ensure consistent dosing.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of various ACTH fragments at the five melanocortin receptors. This data is essential for understanding the potential for on-target and off-target effects.

Table 1: Binding Affinity (Ki, nM) of ACTH Fragments at Human Melanocortin Receptors

PeptideMC1RMC2RMC3RMC4RMC5R
ACTH (1-16) Data not available165Data not availableData not availableData not available
ACTH (1-24) ~1~1-3~10-30~5-15~20-50
α-MSH ~0.2-1>1000~5-20~5-20~10-40

Note: Data is compiled from multiple sources and represents approximate values.[3][8] Ki values can vary depending on the specific assay conditions.

Table 2: Functional Potency (EC50, nM) of ACTH Fragments at Human Melanocortin Receptors

PeptideMC1RMC2RMC3RMC4RMC5R
ACTH (1-16) Data not available165Data not availableData not availableData not available
ACTH (1-24) ~0.5-2~1-5~20-50~10-30~30-70
α-MSH ~0.1-0.5>1000~10-40~10-40~20-60

Note: Data is compiled from multiple sources and represents approximate values.[3][8] EC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of ACTH (1-16) to specific melanocortin receptors.

Materials:

  • Cell membranes expressing the melanocortin receptor of interest.

  • Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH).

  • Unlabeled ACTH (1-16) and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[9]

  • 96-well filter plates and a vacuum manifold.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled ACTH (1-16) in binding buffer.

  • In a 96-well plate, add binding buffer, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled ACTH (1-16).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and measure the radioactivity.

  • Analyze the data to determine the IC50 and calculate the Ki value.[10]

cAMP Functional Assay

This protocol measures the ability of ACTH (1-16) to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for melanocortin receptors.

Materials:

  • Cells expressing the melanocortin receptor of interest.

  • ACTH (1-16) and other test compounds.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Replace the medium with assay buffer and add serial dilutions of ACTH (1-16).

  • For Gi-coupled receptors, a stimulant like forskolin (B1673556) is added to induce a basal level of cAMP.[13]

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and follow the instructions of the cAMP assay kit to measure the cAMP levels.

  • Analyze the data to generate a dose-response curve and determine the EC50 value.[14]

In Vivo ACTH Stimulation Test

This protocol assesses the in vivo biological activity of ACTH (1-16) by measuring its effect on cortisol release.

Materials:

  • Experimental animals (e.g., rats, mice).

  • ACTH (1-16) dissolved in a sterile vehicle.

  • Anesthesia (if required for blood collection).

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Centrifuge and equipment for plasma separation.

  • Cortisol ELISA kit or other methods for cortisol measurement.

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Collect a baseline blood sample (Time 0).

  • Administer a defined dose of ACTH (1-16) via the chosen route (e.g., intravenous or intramuscular).[15][16]

  • Collect subsequent blood samples at specific time points (e.g., 30 and 60 minutes) after administration.[17][18]

  • Process the blood samples to obtain plasma.

  • Measure the cortisol concentration in the plasma samples using a validated assay.

  • Analyze the change in cortisol levels from baseline to assess the stimulatory effect of ACTH (1-16).

Visualizations

Signaling Pathways of Melanocortin Receptors

Melanocortin_Signaling cluster_ligands Ligands cluster_receptors Melanocortin Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_responses Cellular Responses ACTH (1-16) ACTH (1-16) MC1R MC1R ACTH (1-16)->MC1R Binds to MC2R MC2R ACTH (1-16)->MC2R Binds to MC3R MC3R ACTH (1-16)->MC3R Binds to MC4R MC4R ACTH (1-16)->MC4R Binds to MC5R MC5R ACTH (1-16)->MC5R Binds to alpha-MSH alpha-MSH alpha-MSH->MC1R Binds to alpha-MSH->MC3R Binds to alpha-MSH->MC4R Binds to alpha-MSH->MC5R Binds to Gs Gs MC1R->Gs Pigmentation Pigmentation MC1R->Pigmentation Inflammation Inflammation MC1R->Inflammation MC2R->Gs Steroidogenesis Steroidogenesis MC2R->Steroidogenesis MC3R->Gs Gi Gi MC3R->Gi Energy_Homeostasis Energy Homeostasis MC3R->Energy_Homeostasis MC3R->Inflammation MC4R->Gs MC4R->Gi MC4R->Energy_Homeostasis MC5R->Gs MC5R->Inflammation AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->Pigmentation Regulates PKA->Steroidogenesis Regulates PKA->Energy_Homeostasis Regulates PKA->Inflammation Regulates

Caption: Overview of melanocortin receptor signaling pathways.

Experimental Workflow for In Vivo ACTH Stimulation Test

ACTH_Stimulation_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Acclimatize Acclimatize Animals Baseline_Sample Collect Baseline Blood (Time 0) Acclimatize->Baseline_Sample Prepare_Peptide Prepare ACTH (1-16) Solution Administer_Peptide Administer ACTH (1-16) Prepare_Peptide->Administer_Peptide Baseline_Sample->Administer_Peptide Process_Blood Process Blood to Plasma Baseline_Sample->Process_Blood Post_Sample_30 Collect Blood (30 min) Administer_Peptide->Post_Sample_30 Post_Sample_60 Collect Blood (60 min) Post_Sample_30->Post_Sample_60 Post_Sample_30->Process_Blood Post_Sample_60->Process_Blood Measure_Cortisol Measure Cortisol Levels Process_Blood->Measure_Cortisol Analyze_Data Analyze Cortisol Response Measure_Cortisol->Analyze_Data

Caption: Workflow for the in vivo ACTH stimulation test.

Troubleshooting Logic for Off-Target Effects

Off_Target_Troubleshooting Start Unexpected Physiological Response Observed Hypothesis Hypothesis: Off-target receptor activation Start->Hypothesis Check_Dose Is the dose high? Hypothesis->Check_Dose Lower_Dose Action: Lower the dose of ACTH (1-16) Check_Dose->Lower_Dose Yes Use_Antagonist Action: Co-administer with a selective antagonist for the suspected off-target receptor Check_Dose->Use_Antagonist No Re_evaluate Re-evaluate physiological response Lower_Dose->Re_evaluate Use_Antagonist->Re_evaluate Problem_Solved Off-target effect is minimized Re_evaluate->Problem_Solved Response is specific Problem_Persists Off-target effect persists Re_evaluate->Problem_Persists Response is unchanged Reconsider Reconsider experimental design and alternative hypotheses Problem_Persists->Reconsider

References

Technical Support Center: Addressing Peptide Aggregation of ACTH (1-16) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing aggregation issues with ACTH (1-16) and other therapeutic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and reverse peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem for ACTH (1-16)?

A1: Peptide aggregation is the process where individual peptide monomers associate to form larger, often insoluble, structures ranging from small oligomers to large fibrils.[1][2] For therapeutic peptides like ACTH (1-16), aggregation is a critical issue as it can lead to a loss of biological activity, altered pharmacokinetics, reduced product shelf-life, and potentially induce an immunogenic response.[1][3]

Q2: What are the common causes of ACTH (1-16) aggregation in solution?

A2: Several factors, both intrinsic to the peptide and extrinsic from the solution environment, can induce aggregation.[2] Key factors include:

  • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, promoting aggregation.[2][3]

  • pH and Net Charge: The pH of the solution affects the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and increasing the propensity for aggregation.[2][3]

  • Ionic Strength: The concentration of salts in the solution can influence aggregation. Increased ionic strength can shield electrostatic repulsions, which may accelerate aggregation.[2][3][4][5][6]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation and induce conformational changes that expose hydrophobic regions, leading to aggregation.[3]

  • Mechanical Stress: Agitation, such as shaking or stirring, can introduce air-liquid interfaces where peptides can denature and aggregate.[3]

  • Chemical Degradation: Chemical modifications like deamidation, particularly of asparagine (Asn) residues, can alter the peptide's structure and charge, promoting aggregation.[7][8] ACTH has been shown to degrade via deamidation at neutral and alkaline pH.[7][8]

Q3: How can I detect and quantify the aggregation of my ACTH (1-16) peptide?

A3: Several analytical techniques are commonly used to detect and quantify peptide aggregation:

  • Size-Exclusion Chromatography (SEC): This is a widely used method for separating and quantifying soluble aggregates like dimers and higher-order multimers based on their size.[9][10][11][12][13]

  • Dynamic Light Scattering (DLS): DLS is a rapid screening method that measures the size distribution of particles in a solution, making it highly sensitive for detecting the presence of larger aggregates.[14][15][16][17]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.[18][19][20]

Troubleshooting Guide

Problem: I am observing precipitation or cloudiness in my ACTH (1-16) solution.

This is a common sign of significant peptide aggregation. Follow this troubleshooting workflow to address the issue.

Troubleshooting_Peptide_Aggregation start Start: Observed Precipitation/Cloudiness check_concentration Is the peptide concentration too high? start->check_concentration reduce_concentration Action: Reduce peptide concentration. check_concentration->reduce_concentration Yes check_pH Is the solution pH near the pI? check_concentration->check_pH No reduce_concentration->check_pH adjust_pH Action: Adjust pH away from pI. (e.g., 2 units above or below) check_pH->adjust_pH Yes check_buffer Are you using an appropriate buffer? check_pH->check_buffer No adjust_pH->check_buffer optimize_buffer Action: Screen different buffer systems (e.g., citrate, acetate, phosphate, histidine). check_buffer->optimize_buffer No/Unsure add_excipients Consider adding stabilizing excipients. check_buffer->add_excipients Yes optimize_buffer->add_excipients reassess Re-evaluate solution for aggregation. add_excipients->reassess

Caption: Troubleshooting workflow for addressing peptide aggregation.

Strategies to Prevent Aggregation

If you are still facing aggregation issues after initial troubleshooting, or for developing a stable formulation, consider implementing the following strategies. The effectiveness of these excipients can be peptide-specific and should be tested empirically.

Table 1: Common Excipients to Mitigate Peptide Aggregation

Excipient TypeExamplesMechanism of ActionTypical Concentration Range
Sugars/Polyols Sucrose, Trehalose, Mannitol, GlycerolPreferential exclusion, increases solution viscosity, and stabilizes native conformation.[1][21][22]1-10% (w/v)
Amino Acids Arginine, Glycine, Histidine, ProlineCan suppress aggregation by various mechanisms including preferential exclusion and direct interaction with the peptide.[1][2][22]50-250 mM
Surfactants Polysorbate 20, Polysorbate 80Reduce surface-induced aggregation by preventing adsorption at interfaces and can stabilize the peptide by binding to hydrophobic regions.[1][3][21]0.01-0.1% (w/v)
Salts NaCl, KClModulate electrostatic interactions. The effect is highly dependent on the peptide and the salt concentration.[2][3]50-150 mM
Buffering Agents Citrate, Acetate, Histidine, PhosphateMaintain optimal pH to ensure the peptide has a net charge, promoting electrostatic repulsion.[3][23][24]10-50 mM

Experimental Protocols

Here are detailed protocols for the key experiments used to analyze peptide aggregation.

Protocol 1: Quantification of Soluble Aggregates by Size-Exclusion Chromatography (SEC)

SEC_Workflow prep_mobile 1. Prepare Mobile Phase (e.g., Phosphate buffer with NaCl) equilibrate 3. Equilibrate SEC Column prep_mobile->equilibrate prep_sample 2. Prepare ACTH (1-16) Sample (Filter through 0.22 µm filter) inject 4. Inject Sample prep_sample->inject equilibrate->inject run_sec 5. Run SEC-HPLC inject->run_sec analyze 6. Analyze Chromatogram (Quantify monomer and aggregate peaks) run_sec->analyze

Caption: Experimental workflow for SEC analysis.

Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric form of ACTH (1-16).

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for peptides (e.g., with a molecular weight range appropriate for ACTH (1-16) and its potential oligomers)

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0 (should be optimized to prevent on-column interactions)

  • ACTH (1-16) sample solution

  • 0.22 µm syringe filters

Methodology:

  • Mobile Phase Preparation: Prepare and degas the mobile phase.

  • System and Column Equilibration: Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the ACTH (1-16) peptide in the mobile phase to the desired concentration. Filter the sample through a 0.22 µm syringe filter to remove any large particulates.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Run the separation isocratically and monitor the eluent by UV absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Identify the peaks corresponding to the monomer and aggregates based on their retention times (larger molecules elute earlier). Integrate the peak areas to calculate the percentage of monomer and each aggregate species.

Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)

DLS_Workflow prep_sample 1. Prepare ACTH (1-16) Sample (Filter through 0.22 µm filter) transfer_cuvette 2. Transfer to Cuvette prep_sample->transfer_cuvette equilibrate_temp 3. Equilibrate at Desired Temperature transfer_cuvette->equilibrate_temp run_dls 4. Perform DLS Measurement equilibrate_temp->run_dls analyze_data 5. Analyze Size Distribution Data (Hydrodynamic radius, Polydispersity Index) run_dls->analyze_data

Caption: Experimental workflow for DLS analysis.

Objective: To determine the size distribution of particles in the ACTH (1-16) solution and detect the presence of aggregates.[14][15]

Materials:

  • DLS instrument

  • Low-volume disposable or quartz cuvette

  • ACTH (1-16) sample solution

  • 0.22 µm syringe filters

Methodology:

  • Sample Preparation: Prepare the ACTH (1-16) solution in the desired buffer. It is crucial to filter the buffer and the final sample solution through a 0.22 µm filter to remove dust and extraneous particles.

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including the sample viscosity, refractive index of the solvent, and measurement temperature.

  • Measurement: Transfer the filtered sample to a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

  • Data Acquisition: Perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[16]

  • Data Analysis: The software will calculate the hydrodynamic radius (size) of the particles and the polydispersity index (PDI), which indicates the broadness of the size distribution. A low PDI (<0.2) suggests a monodisperse sample (mostly monomer), while a high PDI or the presence of multiple peaks indicates aggregation.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Fibril Detection

Objective: To detect the presence of amyloid-like fibrils in the ACTH (1-16) sample.[18][19]

Materials:

  • Fluorescence microplate reader or spectrofluorometer

  • Black, clear-bottom 96-well plates

  • Thioflavin T (ThT)

  • Buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

  • ACTH (1-16) sample (both potentially aggregated and a monomeric control)

Methodology:

  • ThT Stock Solution Preparation: Prepare a stock solution of ThT (e.g., 1 mM) in water. Filter through a 0.2 µm syringe filter and store protected from light.[18][25]

  • Working Solution: On the day of the experiment, dilute the ThT stock solution in the assay buffer to a final working concentration (e.g., 25 µM).[18][25]

  • Sample Preparation: In a 96-well plate, add a specific volume of your ACTH (1-16) samples (e.g., 10 µL of a 1 mg/mL solution). Include a buffer-only blank and a known monomeric (unaggregated) peptide control.

  • Assay Reaction: Add the ThT working solution to each well to reach a final volume (e.g., 200 µL).

  • Incubation: Incubate the plate for a short period (e.g., 1 minute) at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[18][19][25]

  • Data Analysis: Subtract the fluorescence of the buffer blank from all readings. A significant increase in fluorescence in a sample compared to the monomeric control indicates the presence of amyloid-like fibrils.

Table 2: Summary of Analytical Techniques for Aggregation Analysis

TechniqueInformation ProvidedAdvantagesLimitations
SEC Quantitative data on soluble aggregates (dimers, trimers, etc.).[9][10]High resolution, quantitative, reproducible.[11]May not detect very large, insoluble aggregates; potential for on-column artifacts.[11]
DLS Hydrodynamic size distribution, polydispersity index.[15][17]Fast, non-invasive, highly sensitive to large aggregates.[14][16]Not quantitative for individual species, sensitive to dust/contaminants.[15]
ThT Assay Detection of amyloid-like fibrils with cross-β-sheet structure.[18][20]Highly specific for amyloid fibrils, high throughput.Does not detect amorphous (non-fibrillar) aggregates.

References

Technical Support Center: Enhancing the In Vivo Half-Life of ACTH (1-16)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in extending the in vivo half-life of the adrenocorticotropic hormone fragment, ACTH (1-16).

Frequently Asked Questions (FAQs)

Q1: What is the typical in vivo half-life of unmodified ACTH, and why is it so short?

The in vivo half-life of endogenous ACTH is very short, typically ranging from 4 to 30 minutes.[1][2] This rapid clearance is primarily due to two factors: enzymatic degradation by proteases in the bloodstream and rapid filtration by the kidneys due to its small molecular size. The C-terminal portion of the full-length ACTH (residues 25-39) contributes to its stability, which is absent in the ACTH (1-16) fragment, making it even more susceptible to degradation.[3]

Q2: What are the primary strategies for extending the in vivo half-life of ACTH (1-16)?

Several strategies can be employed to increase the circulating half-life of ACTH (1-16). These can be broadly categorized as:

  • Increasing Hydrodynamic Size: By increasing the size of the peptide, renal clearance can be significantly reduced. Common methods include:

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. The increase in half-life is generally proportional to the molecular weight of the PEG polymer used.[4]

    • Fusion to a Larger Protein: Genetically fusing ACTH (1-16) to a long-lived plasma protein like albumin or the Fc fragment of an antibody.

  • Enhancing Protease Resistance: Modifying the peptide sequence to make it less recognizable by proteases. This can be achieved through:

    • D-Amino Acid Substitution: Replacing specific L-amino acids with their D-isomers at known cleavage sites can inhibit enzymatic degradation.

    • Cyclization: Creating a cyclic peptide structure can increase rigidity and resistance to exopeptidases.

  • Binding to Plasma Proteins: Introducing a moiety that facilitates non-covalent binding to circulating albumin.

    • Lipidation: Attaching a fatty acid chain to the peptide, which then binds to albumin in the bloodstream, effectively creating a circulating depot.

Q3: I've PEGylated my ACTH (1-16) peptide, but it has lost its biological activity. What could be the cause?

Loss of bioactivity after PEGylation is a common issue. The most likely causes are:

  • Steric Hindrance: The attached PEG chain may be physically blocking the region of ACTH (1-16) that binds to its receptor, the melanocortin-2 receptor (MC2R).

  • Modification of Key Residues: The chemical reaction used for PEGylation may have modified amino acid residues that are critical for receptor binding and activation.

To troubleshoot this, consider site-specific PEGylation to attach the PEG chain at a location distant from the receptor-binding motif. Also, optimizing the size of the PEG chain is crucial; a smaller PEG molecule may be sufficient to extend the half-life without compromising activity.

Q4: Can fusing ACTH (1-16) to an Fc fragment or albumin lead to immunogenicity?

While fusion to larger proteins is an effective half-life extension strategy, it can potentially induce an immune response. The fusion protein, being a novel molecule, might be recognized as foreign by the immune system, leading to the generation of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect of the fusion protein and, in some cases, cause adverse immune reactions. It is essential to assess the immunogenic potential of any novel fusion protein in preclinical studies.

Q5: How do I choose the best half-life extension strategy for my in vivo study?

The optimal strategy depends on several factors, including the specific research question, the desired duration of action, and the acceptable trade-offs in terms of bioactivity and potential immunogenicity.

  • For short-term studies requiring a moderate extension of half-life, depot formulations or simple chemical modifications like D-amino acid substitution might be sufficient.

  • For long-term studies aiming for significantly prolonged action (hours to days), PEGylation or fusion to albumin or an Fc fragment are more suitable.

  • Lipidation offers a good balance by providing a substantial increase in half-life while often retaining a higher degree of biological activity compared to larger modifications.

It is advisable to generate and test several modified versions of ACTH (1-16) in vitro for receptor binding and functional activity before proceeding to in vivo pharmacokinetic and pharmacodynamic studies.

Troubleshooting Guides

Issue 1: Low In Vivo Efficacy Despite Successful Half-Life Extension
Possible Cause Troubleshooting Steps
Reduced Receptor Binding Affinity Perform in vitro receptor binding assays to compare the affinity of the modified ACTH (1-16) to the unmodified peptide. If affinity is significantly reduced, consider a different modification strategy or a different attachment site for the modifying group.
Altered Signaling Pathway Activation Even with receptor binding, the modification may interfere with the conformational changes required for downstream signaling. Conduct in vitro cell-based assays (e.g., cAMP measurement) to confirm that the modified peptide can effectively activate the MC2R signaling cascade.
Poor Bioavailability For non-intravenous administration routes (e.g., subcutaneous), the modified peptide may have poor absorption from the injection site. Analyze the pharmacokinetic profile to determine the bioavailability. If it is low, formulation optimization may be necessary.
Immunogenicity The development of neutralizing antibodies can reduce the efficacy of the modified peptide over time. Conduct immunogenicity testing to detect the presence of anti-drug antibodies in your animal subjects.
Issue 2: Variability in Pharmacokinetic (PK) Data
Possible Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent preparation and administration of the dosing solution. Use calibrated equipment and follow a standardized protocol.
Sample Handling and Processing Issues ACTH is prone to degradation in blood samples. Use appropriate collection tubes (e.g., containing protease inhibitors), and process the samples promptly at low temperatures.[5][6] Store plasma samples at -80°C until analysis.
Analytical Method Inaccuracy Validate your analytical method (e.g., ELISA, LC-MS/MS) for accuracy, precision, and specificity. Ensure that the method can distinguish the modified peptide from any potential metabolites.
Biological Variability Animal-to-animal variability is inherent in in vivo studies. Use a sufficient number of animals per group to achieve statistical power and consider using littermates or age- and weight-matched animals to reduce variability.

Data Presentation

Table 1: Comparison of In Vivo Half-Lives of ACTH and Analogs
Peptide Modification Reported Half-Life Species
Endogenous ACTHNone4 - 10 minutes (bioactivity)Not specified
Endogenous ACTHNone10 - 30 minutesHuman
Endogenous ACTHNone~22 minutesHuman
Synthetic ACTH(1-24)Depot formulation~2.8 hoursHuman
N25D porcine ACTH(1-39)Naturally sourced analog2.6 - 3.4 hoursHuman

This table summarizes available pharmacokinetic data for ACTH and its longer analogs. Specific half-life data for modified ACTH (1-16) is limited in the public domain, but the strategies outlined in this guide are expected to yield significant increases in half-life.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a modified ACTH (1-16) peptide in plasma.

Materials:

  • Test peptide (modified ACTH (1-16))

  • Control peptide (unmodified ACTH (1-16))

  • Human or animal plasma (e.g., rat, mouse)

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

  • Incubator or water bath at 37°C

  • Analytical instrument (e.g., LC-MS/MS or HPLC)

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test or control peptide to a final concentration of 10 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to the quenching solution to stop enzymatic degradation.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant using a validated LC-MS/MS or HPLC method to quantify the remaining peptide concentration.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½).

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the in vivo half-life of a modified ACTH (1-16) peptide.

Materials:

  • Test peptide formulated in a suitable vehicle (e.g., saline)

  • Sprague-Dawley rats or C57BL/6 mice

  • Intravenous (IV) or subcutaneous (SC) injection equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Administer a single dose of the test peptide via the desired route (IV or SC).

  • At predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of the test peptide in the plasma samples using a validated analytical method.

  • Plot the plasma concentration of the peptide versus time.

  • Calculate key pharmacokinetic parameters, including the elimination half-life (t½), area under the curve (AUC), and clearance (CL), using appropriate pharmacokinetic modeling software.

Visualizations

ACTH_Signaling_Pathway cluster_cell Adrenocortical Cell ACTH ACTH (1-16) MC2R MC2R ACTH->MC2R Binds G_Protein Gs Protein MC2R->G_Protein Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Steroidogenesis Steroidogenesis (e.g., Cortisol Production) PKA->Steroidogenesis Stimulates

Caption: ACTH (1-16) signaling pathway in adrenocortical cells.

Half_Life_Extension_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Studies Start Unmodified ACTH (1-16) Modification Select Modification Strategy (PEGylation, Fusion, Lipidation, etc.) Start->Modification Synthesis Synthesize Modified Peptide Modification->Synthesis Binding_Assay Receptor Binding Assay Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP production) Binding_Assay->Functional_Assay Stability_Assay Plasma Stability Assay Functional_Assay->Stability_Assay PK_Study Pharmacokinetic (PK) Study (Determine Half-Life) Stability_Assay->PK_Study PD_Study Pharmacodynamic (PD) Study (Assess Efficacy) PK_Study->PD_Study End Lead Candidate PD_Study->End Troubleshooting_Logic Start Low In Vivo Efficacy Check_PK Is Half-Life Extended? Start->Check_PK Check_Activity Is In Vitro Activity Retained? Check_PK->Check_Activity Yes Optimize_Modification Optimize Modification Strategy (e.g., different PEG size, linker) Check_PK->Optimize_Modification No Check_Activity->Optimize_Modification No Check_Bioavailability Assess Bioavailability/ Immunogenicity Check_Activity->Check_Bioavailability Yes

References

Technical Support Center: Optimizing ACTH (1-16) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and overcoming common challenges encountered during ACTH (1-16) binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of low or no signal in my ACTH (1-16) binding assay?

A1: Low or no signal can stem from several factors, primarily related to the integrity of the peptide and the assay components.

  • Peptide Degradation: ACTH (1-16), being a small peptide, is highly susceptible to degradation by proteases present in serum-containing media or cell preparations.[1] Aggregation of the peptide due to suboptimal storage conditions, pH, or high concentrations can also lead to a loss of activity.[1]

  • Reagent Issues: Ensure all reagents, including the labeled ligand and antibodies, are within their expiration dates and have been stored correctly.[2] For radiolabeled ligands like ¹²⁵I-ACTH, be mindful of the isotope's half-life.[3]

  • Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or buffer composition can significantly impact binding.[1][2] Reagents not being at room temperature before starting the assay can also be a factor.[2][4]

  • Cell Health and Receptor Expression: The cells used should be healthy, within a low passage number, and must express the melanocortin-2 receptor (MC2R).[1] Crucially, for functional MC2R expression and trafficking to the cell surface, the Melanocortin Receptor Accessory Protein (MRAP) is required.[5][6][7]

Q2: I'm observing high non-specific binding. How can I reduce it?

A2: High non-specific binding (NSB) can mask the specific signal. Here are several strategies to mitigate it:

  • Optimize Blocking Agents: Incorporate a blocking agent like Bovine Serum Albumin (BSA) into your assay buffer to saturate non-specific binding sites on the plate wells and other surfaces.[1]

  • Adjust Labeled Peptide Concentration: Reducing the concentration of the radiolabeled or fluorescently-labeled peptide can lower NSB.[1]

  • Enhance Washing Steps: Increase the number of washes and use ice-cold wash buffer to more effectively remove unbound ligand.[1] Ensure complete aspiration of wash solution after each step.[3]

  • Check for Contamination: Contamination of reagents or glassware with metal ions or oxidizing agents can lead to high background.[2]

Q3: How do buffer components like pH, ionic strength, and divalent cations affect the binding assay?

A3: The composition of the assay buffer is critical for optimal binding.

  • pH and Ionic Strength: The pH and ionic strength of the buffer can influence the conformation of both the peptide and the receptor, thereby affecting their interaction.[8][9] Deviations from the optimal pH can lead to reduced binding affinity.[9] It is recommended to maintain a physiological pH (around 7.4) unless empirical data suggests otherwise.

  • Divalent Cations: Divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) can play a role in ACTH receptor binding and signaling.[10][11] Their presence in the buffer can be crucial for maintaining the proper conformation of the receptor and for signal transduction.[12] The optimal concentrations should be determined empirically for your specific assay system.

Q4: My results are not reproducible. What are the likely causes of poor precision?

A4: Poor precision in an assay can be frustrating. Common culprits include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, standards, and samples is a major source of variability.[2] Calibrate your pipettes regularly and use fresh tips for each transfer.[2]

  • Inconsistent Incubation Times: Ensure that incubation times are consistent for all wells and plates. Staggering the addition of reagents can help maintain uniform incubation periods.

  • Temperature Fluctuations: Maintain a consistent temperature during incubations.[2] Variations in temperature across the plate can lead to differential binding.

  • Improper Mixing: Gently but thoroughly mix all solutions and the microplate after adding reagents to ensure a homogeneous reaction.[4]

  • Sample Handling: Minimize freeze-thaw cycles for samples and reagents, as this can degrade peptides and other proteins.[4][13] For plasma samples, it's recommended to use EDTA as an anticoagulant and to process them promptly.[14]

Quantitative Data Summary

The following tables summarize typical buffer components and troubleshooting parameters that can be optimized for an ACTH (1-16) binding assay.

Table 1: Recommended Buffer Components for Optimization

ComponentTypical Concentration RangePurpose
Buffer Salt 20-50 mM (e.g., HEPES, Tris-HCl)Maintain stable pH
pH 7.2 - 7.6Physiological pH for optimal binding
BSA 0.1% - 1% (w/v)Blocking agent to reduce NSB
MgCl₂ 1-5 mMDivalent cation, may be required for receptor conformation
CaCl₂ 1-2 mMDivalent cation, may be involved in signaling
Protease Inhibitors Varies (e.g., aprotinin, leupeptin)Prevent peptide degradation

Table 2: Troubleshooting Guide: Cause and Solution

IssuePotential CauseRecommended Action
Low Signal Peptide DegradationAdd a cocktail of protease inhibitors to the assay buffer.
Low Receptor ExpressionVerify MC2R and MRAP expression in the cell line.
Inactive Labeled LigandCheck the age and storage of the labeled ligand.
High NSB Insufficient BlockingIncrease BSA concentration in the assay buffer.
Excess Labeled LigandTitrate the labeled ligand to a lower concentration.
Inadequate WashingIncrease the number and volume of wash steps.
Poor Precision Inaccurate PipettingCalibrate pipettes; ensure proper technique.
Temperature VariationUse a temperature-controlled incubator.
Reagent DegradationAliquot reagents to avoid multiple freeze-thaw cycles.

Experimental Protocols & Visualizations

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity of unlabeled ACTH (1-16) by measuring its ability to displace a radiolabeled ACTH ligand.

  • Cell Membrane Preparation:

    • Culture cells expressing MC2R and MRAP.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a microplate, add a constant amount of cell membrane preparation to each well.[1]

    • Add increasing concentrations of unlabeled ACTH (1-16) (the competitor).[1]

    • Add a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-ACTH).[1]

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled full-length ACTH).[1]

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free ligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a gamma counter.[3]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[1]

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.[1]

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_cells Culture MC2R/MRAP Expressing Cells prep_membranes Prepare Cell Membranes prep_cells->prep_membranes add_membranes Add Membranes to Plate prep_membranes->add_membranes prep_reagents Prepare Reagents (Ligands, Buffers) add_competitor Add Unlabeled ACTH (1-16) prep_reagents->add_competitor add_radioligand Add Radiolabeled Ligand prep_reagents->add_radioligand add_membranes->add_competitor add_competitor->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter_wash Filter & Wash incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Calculate IC50 scintillation->analyze

Caption: Workflow for a competitive radioligand binding assay.

acth_signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular receptor_complex MC2R MRAP g_protein G Protein (Gs) receptor_complex->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates response Steroidogenesis (Chronic Response) pka->response Leads to acth ACTH acth->receptor_complex Binds

Caption: Simplified ACTH signaling pathway via the MC2R.

References

Technical Support Center: Dealing with Lot-to-Lot Variability of Synthetic ACTH (1-16)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting the lot-to-lot variability of synthetic Adrenocorticotropic Hormone (ACTH) (1-16). The following information is designed to help you ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in our assay results when using new batches of synthetic ACTH (1-16). What are the primary causes of this lot-to-lot variability?

A1: Lot-to-lot variability in synthetic peptides like ACTH (1-16) is a common issue that can arise from several factors during manufacturing and handling. Key causes include:

  • Peptide Purity and Impurities: Variations in the percentage of the full-length, correct peptide sequence are a primary cause. Impurities may include deletion sequences (missing amino acids), truncated sequences, or incompletely deprotected sequences from the synthesis process.[1][2]

  • Net Peptide Content (NPC): The lyophilized powder you receive is not 100% peptide. It also contains water and counter-ions (like trifluoroacetic acid, TFA) from the purification process.[1] The NPC can vary between batches, meaning the same weight of powder from two different lots can contain different amounts of the active peptide.

  • Counter-ion Effects (TFA): Trifluoroacetic acid (TFA) is commonly used in peptide purification. Residual TFA in the final product can be cytotoxic or inhibit cell proliferation in some in vitro assays, leading to inconsistent results.[1][3][4][5]

  • Handling and Storage: Peptides are sensitive to degradation. Improper storage conditions, such as incorrect temperatures, exposure to light, or repeated freeze-thaw cycles, can degrade the peptide and reduce its activity.[1][3][4]

  • Solubility Issues: Incomplete or improper solubilization of the peptide can lead to an inaccurate effective concentration in your experiments, causing variability.[1][3][4]

  • Oxidation: The ACTH (1-16) sequence contains a methionine (Met) residue, which is susceptible to oxidation. This can lead to a loss of biological activity.[4]

Q2: What are the critical quality attributes we should verify for each new lot of ACTH (1-16) before starting our experiments?

A2: To ensure consistency and mitigate variability, it is crucial to assess the following quality attributes for each new batch:

  • Identity: Confirm the correct molecular weight of the peptide using Mass Spectrometry (MS). This verifies that the correct sequence was synthesized.[1]

  • Purity: Determine the percentage of the correct, full-length peptide using High-Performance Liquid Chromatography (HPLC). For most cell-based assays, a purity of >95% is recommended.[1][6]

  • Net Peptide Content (NPC): Quantify the actual amount of peptide in the lyophilized powder. This is typically done via Amino Acid Analysis (AAA) and is essential for preparing accurate stock solutions.[1]

  • Endotoxin (B1171834) Levels: If using the peptide in immunological or cell-based assays, ensure that endotoxin levels are low (e.g., ≤ 0.01 EU/µg) to avoid unwanted biological responses.[4]

Q3: A new lot of ACTH (1-16) has a certificate of analysis showing >95% purity, but its bioactivity is much lower than the previous lot. What could be the problem?

A3: High purity does not always guarantee high activity. Several factors could be at play:

  • Low Net Peptide Content (NPC): The new lot may have a lower NPC than the previous one. This means that when you weigh out the same amount of lyophilized powder, you are actually using less of the active peptide.[1] Always prepare solutions based on NPC, not gross weight.

  • Counter-ion Interference: The new batch might have a higher concentration of residual TFA, which could be inhibiting your cellular assay.[4]

  • Improper Storage or Handling: The peptide may have degraded due to exposure to inappropriate temperatures, light, or moisture during shipping or storage.[3][4]

  • Solubility Problems: The peptide may not be fully dissolved in your assay buffer, reducing the effective concentration.[1][3]

Q4: How can residual trifluoroacetic acid (TFA) from the synthesis process affect my experiments?

A4: TFA is a strong acid used during peptide cleavage and HPLC purification. While most is removed during lyophilization, it can remain as a counter-ion bound to positively charged residues in the peptide sequence.[4] At certain concentrations, residual TFA can:

  • Inhibit cell proliferation or cause cytotoxicity, leading to misleading results in cell-based assays.[1][4][5]

  • Alter the pH of your assay medium, which can affect protein function and experimental outcomes. If you suspect TFA interference, consider requesting the peptide as an acetate (B1210297) or hydrochloride salt, or performing a counter-ion exchange.[1][3]

Q5: What are the best practices for storing and handling synthetic ACTH (1-16) to maintain its stability?

A5: Proper storage and handling are critical for preserving peptide integrity.[3][4]

  • Long-Term Storage (Lyophilized): Store the lyophilized powder at -20°C or, for maximum stability, at -80°C.[1][7] Keep it in a desiccated, dark environment.

  • Aliquoting: Upon receipt, aliquot the lyophilized peptide into single-use amounts based on your experimental needs. This prevents contamination and degradation from repeated freeze-thaw cycles and exposure to moisture.[4]

  • Stock Solutions: Once reconstituted, store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[7] For long-term storage in solution, adding a carrier protein like 0.1% BSA or HSA can help prevent degradation and adsorption to surfaces.[6][8]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution is a major cause of degradation.[1][4][6][8] Use freshly prepared dilutions from your single-use aliquots for each experiment.

Troubleshooting Guides

Inconsistent Results in Cell-Based Bioassays

If you are observing inconsistent activity with different lots of ACTH (1-16) in your cell-based assays, follow this troubleshooting workflow.

Troubleshooting_Workflow start Inconsistent Bioassay Results check_qc Review Certificate of Analysis (Purity, MS, NPC) start->check_qc qc_ok QC Specs OK? check_qc->qc_ok check_handling Verify Storage & Handling (-20°C/-80°C, Aliquoted, No Light) qc_ok->check_handling Yes contact_vendor Contact Vendor for Replacement or Further Analysis qc_ok->contact_vendor No handling_ok Handling OK? check_handling->handling_ok check_sol Confirm Complete Solubilization (Visual Inspection, Test Solubility) handling_ok->check_sol Yes re_evaluate Re-evaluate Storage Procedures handling_ok->re_evaluate No sol_ok Fully Dissolved? check_sol->sol_ok check_assay Evaluate Assay Parameters (Controls, Dose-Response, Incubation Time) sol_ok->check_assay Yes re_dissolve Re-dissolve Peptide using Optimized Protocol sol_ok->re_dissolve No assay_ok Assay Controls OK? check_assay->assay_ok consider_tfa Consider TFA Interference (Cytotoxicity Check) assay_ok->consider_tfa Yes optimize_assay Optimize Assay Conditions assay_ok->optimize_assay No tfa_exchange Perform TFA Exchange or Order Acetate/HCl Salt consider_tfa->tfa_exchange

A workflow for troubleshooting inconsistent bioassay results.

Data Presentation: Impact of Lot Variability

The table below illustrates how differences in quality control parameters between two hypothetical lots of ACTH (1-16) can lead to different experimental outcomes, even when the peptide purity is identical.

ParameterLot ALot BImpact on Experiment
Purity (by HPLC) 96.5%96.8%Both lots appear to be of high and comparable purity.
Identity (by MS) 1937.2 Da (Correct)1937.3 Da (Correct)Both lots contain the peptide with the correct molecular weight.
Net Peptide Content (NPC) 85%65%Critical Difference: For every 1 mg weighed, Lot B contains ~24% less active peptide than Lot A.
Residual TFA 10%25%Lot B has a higher TFA content, which may cause cytotoxicity in sensitive cell lines.
Experimental Result
Stock Solution (1 mg/mL)0.85 mg/mL (850 µg/mL)0.65 mg/mL (650 µg/mL)A stock solution made from Lot B is significantly less concentrated than one made from Lot A.
EC50 in Bioassay1.2 nM1.6 nM (Apparent)The apparent EC50 for Lot B is higher because the actual concentration is lower than calculated from gross weight.

Key Experimental Protocols

Protocol 1: Quality Control Workflow for a New ACTH (1-16) Lot

This protocol outlines the essential steps to qualify a new lot of synthetic ACTH (1-16) before its use in critical experiments.

QC_Workflow start Receive New Lot of Lyophilized ACTH (1-16) step1 1. Prepare Stock Solution Accurately weigh peptide. Solubilize in appropriate sterile buffer (e.g., sterile water or 0.1% acetic acid). start->step1 step2 2. Confirm Identity Perform Mass Spectrometry (MS). Verify molecular weight matches theoretical value (1937.23 g/mol). step1->step2 step3 3. Determine Purity Perform Reverse-Phase HPLC (RP-HPLC). Integrate peak area to calculate purity. Target: >95%. step2->step3 step4 4. Quantify Net Peptide Content Perform Amino Acid Analysis (AAA). Calculate actual peptide concentration to correct stock solution. step3->step4 decision Identity, Purity, & NPC Meet Specifications? step4->decision step5 5. Qualify for Use If all specs are met, calculate NPC-adjusted concentration. Aliquot and store at -80°C. fail FAIL: Do Not Use Contact Vendor decision->step5 Yes decision->fail No

A quality control workflow for new synthetic peptide lots.

Methodology:

  • Peptide Solubilization:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount quickly.

    • Reconstitute the peptide in a small amount of sterile, distilled water or a buffer appropriate for your peptide sequence (e.g., 0.1% acetic acid for basic peptides) to create a concentrated stock solution. Vortex briefly to ensure complete dissolution.

  • Mass Spectrometry (MS) for Identity:

    • Dilute the stock solution to an appropriate concentration (e.g., 10-100 µM).

    • Analyze using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.

    • Confirm that the major peak corresponds to the expected molecular weight of ACTH (1-16) (C₈₉H₁₃₃N₂₅O₂₂S, MW = 1937.23).

  • RP-HPLC for Purity:

    • Use a C18 column.

    • Employ a gradient of two mobile phases: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

    • Inject a known amount of the peptide solution.

    • Monitor the elution profile at a wavelength of 214-220 nm.

    • Calculate purity by dividing the area of the main peptide peak by the total area of all peaks.

  • Amino Acid Analysis (AAA) for Net Peptide Content:

    • Submit a precisely weighed sample of the lyophilized powder to a core facility or use an in-house analyzer.

    • The sample is hydrolyzed to its constituent amino acids, which are then separated and quantified.

    • The NPC is calculated by comparing the measured quantity of amino acids to the initial total weight of the sample.

Protocol 2: In Vitro Bioactivity Assay via cAMP Measurement

This protocol assesses the biological activity of different ACTH (1-16) lots by measuring the production of cyclic AMP (cAMP) in cells expressing the melanocortin 2 receptor (MC2R).

Materials:

  • MC2R-expressing cell line (e.g., Y1 mouse adrenal tumor cells or a transfected HEK293 line).

  • Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.

  • Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • NPC-adjusted stock solutions of different ACTH (1-16) lots.

  • A commercial cAMP detection kit (e.g., competitive ELISA or HTRF-based).

Methodology:

  • Cell Seeding: Seed MC2R-expressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a serial dilution of each ACTH (1-16) lot in assay buffer to create a dose-response curve (e.g., from 1 pM to 1 µM). Include a "no peptide" control.

  • Cell Stimulation:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted peptide solutions to the appropriate wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[9]

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by removing the peptide solution and adding the lysis buffer provided in the cAMP detection kit.

    • Follow the manufacturer's instructions for the cAMP assay to measure the amount of cAMP produced in each well.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the ACTH (1-16) concentration for each lot.

    • Fit the data to a four-parameter logistic curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) for each lot.

    • Compare the EC₅₀ values and the maximum response levels between lots to quantify differences in bioactivity.

ACTH (1-16) Signaling Pathway

ACTH (1-16) exerts its primary biological effects by binding to melanocortin receptors, which are G-protein coupled receptors (GPCRs). The canonical pathway involves the activation of adenylyl cyclase and the production of the second messenger cAMP.[9][10][11]

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol acth ACTH (1-16) mc2r MC2R acth->mc2r Binds g_protein Gs Protein mc2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors (e.g., CREB, Steroidogenic Enzymes) pka->downstream Phosphorylates response Biological Response (e.g., Steroidogenesis) downstream->response

Simplified signaling pathway of ACTH (1-16) via the MC2R.

References

Technical Support Center: Measurement of ACTH (1-16) in Complex Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the measurement of ACTH (1-16) in complex biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring ACTH (1-16) in biological samples?

The accurate measurement of ACTH, a 39-amino-acid peptide, and its fragments like ACTH (1-16) is challenging due to several factors. The inherent instability of ACTH in whole blood because of proteolytic degradation is a major concern.[1][2][3] Additionally, immunoassays, a common measurement method, can be affected by cross-reactivity with other ACTH-related peptides and interferences from the sample matrix.[4][5][6]

Q2: What is the recommended procedure for collecting and handling blood samples for ACTH measurement?

To ensure sample integrity, it is crucial to follow a strict collection and handling protocol. Whole blood should be collected in tubes containing EDTA.[1][7][8] The plasma must be separated from the cells promptly, ideally through centrifugation immediately after collection.[9][10] Following separation, the plasma should be frozen immediately and stored at -20°C or lower if not analyzed within a few hours.[7][8]

Q3: How stable is ACTH in whole blood and plasma under different storage conditions?

ACTH is highly unstable in whole blood at room temperature.[2] Its stability is significantly improved by storing the samples at 4°C and by prompt centrifugation.[1][2] Studies have shown that ACTH in EDTA whole blood is stable for up to 8 hours when stored at 4°C.[1] Once plasma is separated, it can be stored for more extended periods when frozen.[7][9]

Q4: What are common sources of interference in ACTH immunoassays?

Interferences in ACTH immunoassays can lead to inaccurate results and may stem from several sources.[11] Cross-reactivity with ACTH precursors, such as pro-opiomelanocortin (POMC), and other ACTH fragments is a significant issue.[12][13] The presence of heterophilic antibodies in patient samples can also interfere with the assay, causing falsely elevated or decreased ACTH concentrations.[14][15] Furthermore, different immunoassay platforms may yield discordant results for the same sample.[11]

Q5: Are there alternative methods to immunoassays for measuring ACTH (1-16)?

Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive alternative for the measurement of ACTH and its fragments.[4][15] This method can overcome some of the limitations of immunoassays, such as antibody cross-reactivity, and can distinguish between intact ACTH and its various fragments.[16]

Troubleshooting Guides

Issue 1: Low or Undetectable ACTH Levels
Possible Cause Troubleshooting Step
Sample Degradation Review sample collection and handling procedures. Ensure that blood samples were collected in EDTA tubes, immediately placed on ice, and centrifuged in a refrigerated centrifuge as soon as possible.[1][2][17] Verify that plasma was promptly frozen and stored at -20°C or below.[7][8]
Improper Sample Type Confirm that EDTA plasma was used for the assay. Serum is not recommended for ACTH measurement due to its instability.[7][18]
Assay Sensitivity Check the lower limit of detection (LLOD) of your assay kit to ensure it is sensitive enough for the expected concentration range.[18]
Reagent Issues Ensure all assay reagents were prepared correctly and stored at the recommended temperatures. Check the expiration dates of the kit and reagents.
Issue 2: High or Inconsistent ACTH Levels
Possible Cause Troubleshooting Step
Cross-reactivity Consider the possibility of cross-reactivity with ACTH precursors or fragments, especially if using a polyclonal antibody-based immunoassay.[12][13] If possible, confirm results with a more specific assay, such as a two-site sandwich ELISA or LC-MS/MS.[16][18]
Heterophile Antibody Interference To test for heterophile antibody interference, perform a sample dilution series. A non-linear response upon dilution may indicate interference.[11][15] Using blocking agents or re-assaying on a different platform can also help mitigate this issue.[14]
Time of Sample Collection ACTH levels exhibit a diurnal rhythm, with peak levels in the early morning.[19][20] Ensure that samples were collected at a consistent and appropriate time, typically between 7 a.m. and 10 a.m.[9][10][17]
Patient Stress Physical or emotional stress can elevate ACTH levels.[19] Note any potential stressors at the time of sample collection.

Data Summary

Table 1: Stability of ACTH in Whole Blood

AnticoagulantStorage TemperatureDuration of StabilityReference
EDTA4°C8 hours[1]
EDTA + Aprotinin4°C4 hours[1]
EDTA + Aprotinin22°C (Room Temp)2 hours[1]
EDTARoom TemperatureSignificant decrease after 2 hours[2]

Table 2: Typical Performance Characteristics of an ACTH ELISA Kit

ParameterTypical ValueReference
Assay Range 15.625 - 1000 pg/mL[21]
Sensitivity < 9.375 pg/mL[21]
Sample Type EDTA Plasma[7][18]
Intra-Assay Precision < 10%[18]
Inter-Assay Precision < 15%[18]

Experimental Protocols

Protocol 1: ACTH Measurement by ELISA (Sandwich Method)

This protocol provides a general outline for a sandwich ELISA. Specific details may vary based on the commercial kit used.

  • Reagent Preparation : Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions.[8][22] Allow all reagents to reach room temperature before use.[7][21]

  • Sample Preparation : Collect blood in EDTA tubes and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[22] Aliquot the plasma and store at -20°C or -80°C if not used immediately.[21][22]

  • Assay Procedure :

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[7]

    • Add the HRP-conjugated detection antibody to each well.[18]

    • Incubate the plate for the time and temperature specified in the kit manual (e.g., 45 minutes at 37°C).[22]

    • Wash the wells multiple times with the prepared wash buffer to remove unbound reagents.[7][22]

    • Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes at 37°C).[22]

    • Stop the reaction by adding the stop solution.[22]

  • Data Analysis : Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[8] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of ACTH in the samples by interpolating their absorbance values from the standard curve.[8][19]

Protocol 2: ACTH (1-24) Measurement by Hybrid Immunoaffinity-LC-MS/MS

This protocol outlines a fit-for-purpose method for the sensitive measurement of ACTH (1-24).[16]

  • Bead Conjugation :

    • Combine biotinylated anti-ACTH antibody with streptavidin-coated magnetic microparticles.

    • Incubate to allow for binding.

    • Wash the beads to remove unbound antibody.[16]

  • Sample Preparation (Immunoaffinity Capture) :

    • Add the antibody-conjugated magnetic beads to the plasma sample.

    • Incubate to allow the beads to capture ACTH (1-24).

    • Use a magnet to immobilize the beads and wash them to remove non-specifically bound proteins.

    • Elute the captured ACTH (1-24) from the beads.[16]

  • LC-MS/MS Analysis :

    • Inject the eluted sample into an LC-MS/MS system.

    • Separate ACTH (1-24) from other components using liquid chromatography.

    • Detect and quantify ACTH (1-24) using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode.[16]

  • Data Analysis :

    • Use a surrogate matrix for the calibration curve.

    • Quantify ACTH (1-24) in the samples by comparing its peak area to that of an internal standard and referencing the calibration curve.[16]

Visualizations

ACTH_Measurement_Workflow cluster_collection Sample Collection & Handling cluster_analysis Analysis cluster_data Data Interpretation BloodDraw Whole Blood Collection (EDTA Tube) Centrifuge Immediate Centrifugation (Refrigerated) BloodDraw->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Freeze Freeze Plasma (-20°C or lower) Plasma->Freeze Analysis Sample Analysis Freeze->Analysis ELISA Immunoassay (ELISA) Analysis->ELISA LCMS LC-MS/MS Analysis->LCMS Data Results ELISA->Data LCMS->Data

Caption: Workflow for ACTH Measurement.

Troubleshooting_High_ACTH Start High/Inconsistent ACTH Results CheckTime Verify Sample Collection Time (7-10 a.m.) Start->CheckTime CheckHandling Review Sample Handling & Storage Start->CheckHandling Dilution Perform Serial Dilution Series Start->Dilution TimeResult Consistent Timing? CheckTime->TimeResult HandlingResult Proper Handling? CheckHandling->HandlingResult DilutionResult Linear Results? Dilution->DilutionResult Interference Suspect Interference (Heterophile Antibodies) DilutionResult->Interference No CrossReactivity Consider Cross-Reactivity (ACTH fragments/precursors) DilutionResult->CrossReactivity Yes Confirm Confirm with Alternative Method (e.g., LC-MS/MS) Interference->Confirm CrossReactivity->Confirm

Caption: Troubleshooting High ACTH Results.

References

Technical Support Center: Receptor Saturation Kinetics with ACTH (1-16)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the receptor saturation kinetics of Adrenocorticotropic Hormone (ACTH) (1-16). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which receptors does ACTH (1-16) bind to?

ACTH (1-16) is a fragment of the full-length ACTH (1-39) peptide and is known to interact with melanocortin receptors (MCRs). While ACTH (1-39) is the primary endogenous ligand for the melanocortin-2 receptor (MC2R), shorter fragments can exhibit different binding profiles.[1] ACTH (1-16) is expected to bind to various MCR subtypes, though its affinity and potency may vary significantly compared to the full-length peptide.[2]

Q2: What are the expected binding affinity (Kd) and receptor density (Bmax) values for ACTH (1-16)?

Direct saturation binding studies determining the Kd and Bmax for ACTH (1-16) on specific melanocortin receptors are not extensively reported in publicly available literature. However, functional data suggests that the N-terminal region of ACTH is crucial for receptor interaction. For instance, one study reported a significantly decreased potency (EC50) of 165 nM for ACTH (1-16) at the human MC2R in a cAMP assay, indicating a much lower affinity than full-length ACTH.[2] Researchers should experimentally determine the Kd and Bmax for their specific system.

Q3: Can I perform a direct saturation binding assay with radiolabeled ACTH (1-16)?

Commercially available radiolabeled ACTH (1-16) is not common. Therefore, a direct saturation binding assay is often not feasible. A more practical approach is to perform a competitive binding assay using a commercially available radiolabeled melanocortin receptor ligand, such as [125I]-[Nle4, D-Phe7]-α-MSH (NDP-α-MSH), and unlabeled ACTH (1-16) as the competitor.[3]

Quantitative Data Summary

Due to the limited availability of direct binding data for ACTH (1-16), this table includes functional potency data which can provide an initial estimate of its interaction with the MC2R.

LigandReceptorAssay TypeParameterValue
ACTH (1-16)Human MC2RcAMP formationEC50165 nM[2]

Experimental Protocols

Protocol 1: Cell Membrane Preparation for Receptor Binding Assays

This protocol describes the preparation of crude cell membranes from cells overexpressing a specific melanocortin receptor subtype.

Materials:

  • Cells expressing the target melanocortin receptor (e.g., HEK293-hMC2R/MRAP1)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2), ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest cells and wash twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.[3]

Protocol 2: Competitive Radioligand Binding Assay for ACTH (1-16)

This protocol outlines a competitive binding experiment to determine the binding affinity (Ki) of ACTH (1-16).

Materials:

  • Prepared cell membranes expressing the target melanocortin receptor

  • Radiolabeled ligand (e.g., [125I]-NDP-α-MSH)

  • Unlabeled ACTH (1-16)

  • Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA)[3]

  • Wash Buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl), ice-cold[3]

  • 96-well filter plates (e.g., glass fiber C) pre-coated with 0.33% polyethyleneimine[3]

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, set up the assay in triplicate:

    • Total Binding: Add a fixed concentration of radiolabeled ligand (typically at or below its Kd) and Binding Buffer.

    • Non-specific Binding: Add the same concentration of radiolabeled ligand and a high concentration of an unlabeled reference ligand (e.g., 1 µM unlabeled NDP-α-MSH).

    • Competition: Add the same concentration of radiolabeled ligand and serial dilutions of unlabeled ACTH (1-16) (e.g., from 1 pM to 100 µM).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.[3]

  • Terminate the reaction by rapid filtration through the pre-coated filter plate using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[3]

  • Dry the filter plate and add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of ACTH (1-16) and fit the data using non-linear regression to determine the IC50.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide

Q4: I am observing high non-specific binding in my assay. What can I do?

  • Optimize Blocking Agents: Include Bovine Serum Albumin (BSA) in your binding buffer to reduce binding to the plate and filter.[4]

  • Reduce Radioligand Concentration: Use the lowest possible concentration of radiolabeled ligand that still provides a good signal-to-noise ratio.

  • Optimize Washing: Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound ligand.[4]

  • Choose an Appropriate Competitor for NSB: Use a structurally different, high-affinity unlabeled ligand to define non-specific binding.[5]

Q5: My ACTH (1-16) peptide seems to be degrading during the experiment. How can I improve its stability?

  • Include Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your binding buffer.

  • Optimize Incubation Time and Temperature: Shorter incubation times at lower temperatures (e.g., 4°C) can reduce proteolytic degradation, but ensure equilibrium is still reached.

  • Check Peptide Quality: Ensure the purity and integrity of your ACTH (1-16) stock by analytical methods like HPLC.[6]

Q6: I am not seeing any specific binding of my radioligand.

  • Verify Receptor Expression: Confirm the presence and integrity of the target receptor in your membrane preparation using methods like Western blotting.

  • Check Radioligand Integrity: Ensure your radiolabeled ligand has not degraded. Follow the manufacturer's storage and handling instructions.

  • Optimize Membrane Concentration: Use an adequate amount of membrane protein per well to ensure a detectable specific binding signal.

Visualizations

Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular ACTH (1-16) ACTH (1-16) MCR Melanocortin Receptor (MCR) ACTH (1-16)->MCR Binds G_protein Gαs MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: ACTH (1-16) signaling pathway via a Gs-coupled melanocortin receptor.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Cell_Culture 1. Culture cells expressing melanocortin receptor Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Reagent_Prep 3. Prepare radioligand, competitor (ACTH 1-16), and buffers Membrane_Prep->Reagent_Prep Incubation 4. Incubate membranes with radioligand and varying concentrations of ACTH (1-16) Reagent_Prep->Incubation Filtration 5. Separate bound and free ligand by rapid filtration Incubation->Filtration Washing 6. Wash filters to remove non-specifically bound radioligand Filtration->Washing Counting 7. Quantify bound radioactivity using a scintillation counter Washing->Counting Calculation 8. Calculate specific binding Counting->Calculation Curve_Fitting 9. Plot data and perform non-linear regression to determine IC50 and Ki Calculation->Curve_Fitting

Caption: Experimental workflow for a competitive receptor binding assay.

References

Technical Support Center: Stabilizing ACTH (1-16) During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the proteolytic cleavage of Adrenocorticotropic Hormone (ACTH) (1-16) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ACTH (1-16) degradation in my samples?

A1: ACTH (1-16), like the full-length ACTH (1-39), is a peptide and is highly susceptible to degradation by proteases present in biological samples such as plasma and tissue homogenates. The primary causes of degradation are:

  • Proteolytic Cleavage: Blood and tissues contain various proteases, including serine proteases, cysteine proteases, and metalloproteases, that can cleave the peptide bonds of ACTH (1-16).[1]

  • Temperature Instability: Higher temperatures can increase the activity of proteases, leading to accelerated degradation of the peptide.[1]

  • Time Delays: Prolonged time between sample collection and processing (e.g., centrifugation and freezing) allows more time for proteases to act on the peptide.[1][2][3]

  • Hemolysis: The rupture of red blood cells (hemolysis) releases proteases that can degrade ACTH.[4]

  • pH variations: The activity of certain proteases is pH-dependent. For instance, at a pH of 8.5, ACTH (1-39) can be converted into fragments including ACTH (1-16).[5]

Q2: Which proteases are known to cleave ACTH and its fragments?

A2: Several classes of proteases can degrade ACTH. While specific studies on ACTH (1-16) are limited, information on the cleavage of full-length ACTH (1-39) provides strong indications of the enzymes to be aware of:

  • Serine Proteases: This is a major class of proteases found in blood.[1] Prohormone convertases, a type of serine protease, are involved in the natural processing of pro-opiomelanocortin (POMC) into ACTH and other peptides.[6][7] A Ca2+-activated serine protease has been identified to cleave ACTH (1-39).[8]

  • Cysteine Proteases: Cathepsins are examples of cysteine proteases present in blood.[1]

  • Metalloproteases: These proteases are dependent on metal ions for their activity and are present in blood. Their activity can be inhibited by chelating agents like EDTA.[1]

  • Carboxypeptidases: These enzymes cleave amino acids from the C-terminus of a peptide. A carboxypeptidase B-like enzyme has been shown to process ACTH (1-17) to ACTH (1-14) by removing C-terminal basic residues.[9]

Q3: What are the recommended protease inhibitors for stabilizing ACTH (1-16)?

A3: A cocktail of protease inhibitors is often the most effective approach to prevent degradation by multiple classes of proteases. Key recommended inhibitors include:

  • Aprotinin (B3435010): A serine protease inhibitor that is commonly used to prevent the degradation of peptide hormones like ACTH.[1][2][3]

  • EDTA: Ethylenediaminetetraacetic acid is a chelating agent that inhibits metalloproteases by sequestering the metal ions they require for activity. It is the standard anticoagulant for blood collection for ACTH measurement.[1][10]

  • N-phenyl maleimide (B117702) (NPM): A cysteine protease inhibitor that has been shown to stabilize ACTH in plasma.[1][4] However, it can induce hemolysis in whole blood and is therefore more suitable for use in separated plasma.[1][4]

Q4: Can chemical modifications to the ACTH (1-16) peptide itself improve its stability?

A4: Yes, chemical modifications can significantly enhance the stability of peptide fragments like ACTH (1-16) by making them more resistant to proteolytic cleavage. Common strategies include:

  • N-terminal Acetylation and C-terminal Amidation: Capping the ends of the peptide protects it from degradation by exopeptidases, which cleave amino acids from the ends of a peptide chain.

  • D-Amino Acid Substitution: Replacing naturally occurring L-amino acids at cleavage sites with their D-isomers can make the peptide unrecognizable to many proteases, thereby increasing its half-life.

  • Cyclization: Creating a cyclic version of the peptide can make its structure more rigid and less accessible to proteases.

Troubleshooting Guides

Problem: I am observing a significant loss of ACTH (1-16) in my plasma samples, even with the use of EDTA tubes.

Possible Cause Troubleshooting Step
Delayed Processing Centrifuge blood samples as soon as possible after collection, ideally within one hour. If immediate centrifugation is not possible, store the whole blood at 4°C for no longer than 8 hours.[1][2][3]
Inadequate Cooling Collect blood in pre-chilled tubes and keep them on ice or in an ice/water slurry until centrifugation.[4][11] Centrifuge at a refrigerated temperature (e.g., 4°C).[11]
Hemolysis Inspect plasma for any pink or red discoloration, which indicates hemolysis. If hemolysis is present, the sample may not be suitable for accurate ACTH (1-16) measurement. To minimize hemolysis, use proper venipuncture techniques and avoid vigorous mixing of the blood tubes.
Insufficient Protease Inhibition While EDTA inhibits metalloproteases, other proteases (e.g., serine proteases) are still active. Consider adding a broad-spectrum protease inhibitor cocktail or a specific inhibitor like aprotinin to your collection tubes or immediately after plasma separation.[1] For plasma samples, N-phenyl maleimide can be added to inhibit cysteine proteases.[4]
Repeated Freeze-Thaw Cycles Aliquot plasma samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles, which can lead to peptide degradation.[10]

Problem: My ACTH (1-16) standard curve is inconsistent and shows poor reproducibility.

Possible Cause Troubleshooting Step
Standard Degradation Reconstitute peptide standards in a buffer containing protease inhibitors. Aliquot the reconstituted standard and store at -80°C to avoid repeated freeze-thaw cycles. Thaw aliquots on ice immediately before use.
Adsorption to Surfaces Peptides can adsorb to the surfaces of plastic tubes and plates. Use low-protein-binding microplates and pipette tips. The addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your buffers can help prevent adsorption.
Improper Storage of Reagents Ensure that all kit components, including standards and antibodies, are stored at the recommended temperatures.[10] Allow all reagents to come to room temperature before use.[10]

Quantitative Data Summary

Table 1: Stability of Endogenous ACTH in Whole Blood Samples

Storage Condition Stability Duration Reference
EDTA tube at 4°C8 hours[1][2][3]
EDTA tube + Aprotinin at 4°C4 hours[1][2][3]
EDTA tube + Aprotinin at 22°C (Room Temperature)2 hours[1][2][3]
EDTA tube at Room TemperatureAt least 6 hours[4]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for ACTH (1-16) Analysis

  • Collection: Collect whole blood into pre-chilled lavender-top (EDTA) tubes. For enhanced stability, tubes containing aprotinin can be used.

  • Immediate Cooling: Immediately place the collected blood tubes in an ice/water slurry.

  • Centrifugation: Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[12][13]

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean, pre-chilled polypropylene (B1209903) tube.

  • Protease Inhibitor Addition (Optional but Recommended): If not already in the collection tube, add a broad-spectrum protease inhibitor cocktail or specific inhibitors (e.g., aprotinin, N-phenyl maleimide for plasma) to the separated plasma.

  • Storage: If the assay is not performed immediately, aliquot the plasma and store it at -20°C for short-term storage or -80°C for long-term storage.[10] Avoid repeated freeze-thaw cycles.[10]

Protocol 2: Preparation of Tissue Homogenates for ACTH (1-16) Analysis

  • Tissue Excision: Excise the tissue of interest and immediately place it on ice to minimize proteolytic activity.

  • Homogenization Buffer: Prepare a homogenization buffer (e.g., PBS) containing a cocktail of protease inhibitors.[14][15]

  • Homogenization: Weigh the tissue and homogenize it in the prepared buffer on ice. The volume of buffer should be appropriate for the tissue weight (e.g., 9 mL of buffer per 1 gram of tissue).[14][15]

  • Cell Lysis: To ensure complete lysis, sonicate the homogenate on ice or perform freeze-thaw cycles.[14][15]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[14]

  • Supernatant Collection: Carefully collect the supernatant, which contains the tissue proteins.

  • Storage: Use the supernatant immediately for analysis or aliquot and store at -80°C.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis blood_collection Collect Blood in Pre-chilled EDTA Tube add_inhibitors Add Protease Inhibitors (e.g., Aprotinin) blood_collection->add_inhibitors cool_sample Immediate Cooling (Ice/Water Slurry) add_inhibitors->cool_sample centrifuge Centrifuge at 4°C (within 1 hour) cool_sample->centrifuge separate_plasma Separate Plasma centrifuge->separate_plasma aliquot Aliquot Plasma separate_plasma->aliquot store Store at -80°C aliquot->store analyze Analyze ACTH (1-16) store->analyze

Caption: Recommended workflow for blood sample handling to prevent ACTH (1-16) degradation.

degradation_pathway cluster_proteases Proteases cluster_inhibitors Inhibitors ACTH_1_16 ACTH (1-16) degraded_fragments Degraded Fragments ACTH_1_16->degraded_fragments Cleavage serine_proteases Serine Proteases serine_proteases->ACTH_1_16 cysteine_proteases Cysteine Proteases cysteine_proteases->ACTH_1_16 metalloproteases Metalloproteases metalloproteases->ACTH_1_16 carboxypeptidases Carboxypeptidases carboxypeptidases->ACTH_1_16 aprotinin Aprotinin aprotinin->serine_proteases Inhibits npm N-phenyl maleimide npm->cysteine_proteases Inhibits edta EDTA edta->metalloproteases Inhibits cocktail Protease Inhibitor Cocktail cocktail->serine_proteases Inhibits cocktail->cysteine_proteases Inhibits cocktail->metalloproteases Inhibits

Caption: Proteolytic degradation pathways of ACTH (1-16) and the action of common inhibitors.

References

Technical Support Center: Interpreting Dose-Response Curves for ACTH (1-16)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting dose-response curves for the adrenocorticotropic hormone fragment, ACTH (1-16). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-16) and how does it differ from full-length ACTH?

A1: ACTH (1-16) is a peptide fragment consisting of the first 16 amino acids of the N-terminus of the full-length adrenocorticotropic hormone (ACTH (1-39)). While full-length ACTH is the primary physiological ligand for the melanocortin-2 receptor (MC2R) and a potent stimulator of steroidogenesis in the adrenal cortex, ACTH (1-16) represents the minimal sequence required for binding to the MC2R.[1] However, it lacks the full sequence necessary for robust receptor activation and subsequent steroid production.[1][2]

Q2: What is the expected outcome of a dose-response experiment measuring cortisol or corticosterone (B1669441) production in response to ACTH (1-16)?

A2: In a typical in vitro assay using adrenal cells, ACTH (1-16) is not expected to stimulate cortisol or corticosterone production.[2] The amino acid sequence between residues 17 and 24 of ACTH is critical for the activation of the MC2R that leads to steroidogenesis.[3] Therefore, a dose-response curve of ACTH (1-16) with steroid production as the endpoint will likely show a flat line, indicating no agonist activity.

Q3: If ACTH (1-16) does not stimulate steroidogenesis, what is its biological activity?

A3: While deficient in stimulating steroidogenesis, ACTH (1-16) can still bind to the MC2R and may elicit other downstream signaling events, such as the production of cyclic adenosine (B11128) monophosphate (cAMP).[1] Additionally, ACTH (1-16) can bind to other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) with varying affinities, where it may have agonist or other modulatory effects.[4][5] Some studies have also explored its potential role in cardiovascular function.[6]

Q4: Can ACTH (1-16) act as an antagonist to full-length ACTH?

A4: While some shorter fragments of ACTH have been shown to act as competitive antagonists of full-length ACTH at the MC2R, the antagonist activity of ACTH (1-16) is not definitively established with robust quantitative data in the form of an IC50. However, given that it can bind to the receptor without causing maximal activation for steroidogenesis, it is plausible that it could competitively inhibit the binding of full-length ACTH. Researchers should consider this possibility when designing and interpreting experiments.

Troubleshooting Guides

Issue 1: No response observed in a steroidogenesis assay with ACTH (1-16).

  • Explanation: This is the expected outcome. ACTH (1-16) lacks the necessary amino acid residues (17-24) to efficiently activate the MC2R to the point of stimulating cortisol or corticosterone synthesis.[2][3]

  • Recommendation:

    • Confirm the integrity and concentration of your ACTH (1-16) peptide.

    • To confirm that your cell system is responsive, include a positive control with full-length ACTH (1-39) or ACTH (1-24) (cosyntropin).

    • Consider measuring a more proximal signaling event, such as cAMP production, where ACTH (1-16) may show activity.

Issue 2: Unexpected or inconsistent results in cell-based assays.

  • Explanation: Inconsistent results can arise from several factors related to the peptide or the assay system.

  • Recommendations:

    • Peptide Solubility and Aggregation: Ensure the ACTH (1-16) peptide is fully dissolved in a compatible buffer. Hydrophobic peptides can aggregate, leading to inconsistent concentrations. Perform a solubility test if necessary.

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.

    • Assay Conditions: Optimize cell seeding density, incubation times, and reagent concentrations.

Issue 3: Observing a response in a non-adrenal cell line.

  • Explanation: ACTH (1-16) can bind to other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) which may be expressed in various cell lines.[4][5] The observed response may be mediated by one of these other receptors.

  • Recommendation:

    • Characterize the melanocortin receptor expression profile of your cell line using techniques like RT-qPCR or Western blotting.

    • Use selective antagonists for other MCRs to determine if the observed effect is mediated through them.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of ACTH (1-16).

Table 1: Receptor Binding Affinity of ACTH (1-16)

ReceptorSpeciesKᵢ (nM)
MC1RNot Specified0.267
MC3RNot Specified19
MC4RNot Specified698
MC5RNot Specified2,600
(Data sourced from Cayman Chemical product information based on published research)[4][5]

Table 2: Functional Potency of ACTH (1-16) in a cAMP Assay

ReceptorSpeciesAssay EndpointEC₅₀ (nM)
hMC2RHumancAMP Production165
(Data sourced from a study on ACTH analogues)[7]

Experimental Protocols

1. Protocol for cAMP Production Assay in Adrenal Cells

This protocol outlines a method to measure the dose-dependent effect of ACTH (1-16) on intracellular cAMP levels in a suitable adrenal cell line (e.g., Y1 mouse adrenal tumor cells or CHO cells stably expressing the human MC2R and MRAP).

  • Materials:

    • Adrenal cell line expressing MC2R and MRAP

    • Cell culture medium and supplements

    • ACTH (1-16) peptide

    • Full-length ACTH (1-39) or ACTH (1-24) as a positive control

    • Phosphodiesterase inhibitor (e.g., IBMX)

    • cAMP assay kit (e.g., ELISA or HTRF-based)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the adrenal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Pre-incubation: The following day, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C. This step prevents the degradation of newly synthesized cAMP.

    • Peptide Stimulation: Prepare serial dilutions of ACTH (1-16) and the positive control (ACTH 1-39 or 1-24) in serum-free medium. Add the different concentrations of the peptides to the wells. Include a vehicle control (medium with no peptide).

    • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your specific cAMP assay kit.

    • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve. Calculate the EC₅₀ value for each peptide.

2. Protocol for Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of ACTH (1-16) for the MC2R.

  • Materials:

    • Cell membranes prepared from cells overexpressing MC2R and MRAP

    • Radiolabeled ACTH (e.g., ¹²⁵I-ACTH)

    • Unlabeled ACTH (1-16)

    • Unlabeled full-length ACTH (1-39) for determining non-specific binding

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ACTH, and increasing concentrations of unlabeled ACTH (1-16).

    • Controls:

      • Total Binding: Wells containing only radiolabeled ACTH and cell membranes.

      • Non-specific Binding: Wells containing radiolabeled ACTH, cell membranes, and a high concentration of unlabeled full-length ACTH (1-39) (e.g., 1 µM).

    • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the concentration of ACTH (1-16).

      • Determine the IC₅₀ value (the concentration of ACTH (1-16) that inhibits 50% of the specific binding of the radioligand).

      • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizations

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH (1-16) ACTH (1-16) MC2R MC2R ACTH (1-16)->MC2R Binds MRAP MRAP MC2R->MRAP Requires for function Gs Gαs MC2R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation Steroidogenesis Steroidogenesis (Cortisol/Corticosterone) Downstream->Steroidogenesis Weak or No Activation by ACTH (1-16) Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Adrenal Cells in 96-well Plate pre_incubate Pre-incubate with Phosphodiesterase Inhibitor seed_cells->pre_incubate add_peptide Add Serial Dilutions of ACTH (1-16) pre_incubate->add_peptide incubate Incubate at 37°C add_peptide->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_cAMP Measure cAMP (ELISA/HTRF) lyse_cells->measure_cAMP plot_curve Plot Dose-Response Curve and Calculate EC50 measure_cAMP->plot_curve

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of ACTH (1-16) and ACTH (1-39)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the full-length Adrenocorticotropic Hormone, ACTH (1-39), and its N-terminal fragment, ACTH (1-16). This analysis is supported by experimental data to assist researchers and professionals in the fields of endocrinology, pharmacology, and drug development in understanding the functional differences between these two peptides.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC)[1]. It is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, with its primary function being the stimulation of glucocorticoid synthesis and secretion from the adrenal cortex[1][2]. The biological actions of ACTH are mediated through a family of five G protein-coupled receptors known as the melanocortin receptors (MCRs), designated MC1R through MC5R[3]. While ACTH can bind to all MCRs, its classical steroidogenic effect is mediated specifically through the MC2R, which is uniquely activated by ACTH[1][2]. The N-terminal region of ACTH is crucial for its biological activity, and various fragments have been studied to understand the structure-function relationships. This guide focuses on comparing the full-length peptide, ACTH (1-39), with the shorter N-terminal fragment, ACTH (1-16).

Comparative Biological Activity

The primary biological activities of ACTH (1-16) and ACTH (1-39) are compared based on their ability to bind and activate the different melanocortin receptors, leading to downstream signaling and physiological effects such as steroidogenesis.

Melanocortin Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical determinant of its biological potency. The following table summarizes the available data on the binding affinities (Ki) of ACTH (1-16) and ACTH (1-39) for the five melanocortin receptors.

ReceptorACTH (1-16) Ki (nM)ACTH (1-39) Ki (nM)Reference
MC1R Data not available2.95[4]
MC2R 10.74.3[5]
MC3R Data not available11.1[4]
MC4R Data not available38.6[4]
MC5R Data not available106[4]
Functional Potency: Steroidogenesis and cAMP Production

The functional potency of these peptides is assessed by their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the MCR signaling pathway, and to induce steroidogenesis, the primary physiological response to ACTH in the adrenal glands. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Biological ResponseReceptorACTH (1-16) EC50 (nM)ACTH (1-39) EC50 (nM)Reference
cAMP Production MC2R7.91.8[5]
Steroidogenesis MC2RInactivePotent Agonist[1]

A key finding is that while ACTH (1-16) can bind to MC2R and stimulate cAMP production, it is unable to induce steroidogenesis[1]. Studies have indicated that the critical region of ACTH for activating adrenal cells resides between amino acid residues 17 and 24[1]. More recent research has identified ACTH (1-15) as the minimal sequence required for MC2R activation, although with significantly reduced potency[6][8]. The basic tetrapeptide sequence Lys-Lys-Arg-Arg (residues 15-18) is crucial for potent agonist activity at the MC2R[6][7].

Signaling Pathways

Both ACTH (1-16) and ACTH (1-39) exert their effects through the melanocortin receptors, which are coupled to the Gs alpha subunit of the G protein complex. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

ACTH_Signaling_Pathway ACTH ACTH (1-16) or ACTH (1-39) MCR Melanocortin Receptor (MCR) ACTH->MCR Binds to G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Steroidogenesis via MC2R) PKA->Downstream Phosphorylates targets leading to

Caption: ACTH signaling pathway via melanocortin receptors.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. Below are overviews of the methodologies commonly employed.

Melanocortin Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand to a specific receptor.

Binding_Assay_Workflow start Start cells Cells expressing a specific Melanocortin Receptor (MCR) start->cells radioligand Add radiolabeled ligand (e.g., [125I]-ACTH) cells->radioligand competitor Add increasing concentrations of unlabeled competitor ligand (ACTH (1-16) or ACTH (1-39)) radioligand->competitor incubation Incubate to allow binding equilibrium competitor->incubation separation Separate bound from free radioligand (filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology Overview:

  • Cell Culture: Cells engineered to express a specific melanocortin receptor subtype are cultured.

  • Assay Setup: The cells or cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]-ACTH) and varying concentrations of the unlabeled competitor ligand (ACTH (1-16) or ACTH (1-39)).

  • Incubation: The mixture is incubated to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the cells/membranes is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a ligand to stimulate the production of intracellular cAMP upon binding to its receptor.

cAMP_Assay_Workflow start Start cells Culture cells expressing a specific Melanocortin Receptor start->cells stimulation Stimulate cells with varying concentrations of ACTH peptide cells->stimulation incubation Incubate for a defined period stimulation->incubation lysis Lyse the cells to release intracellular contents incubation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine the EC50 value detection->analysis end End analysis->end

References

Validation of ACTH Analogs in Animal Models of Neuroinflammation: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of Adrenocorticotropic Hormone (ACTH) and its synthetic analogs in preclinical animal models of neuroinflammatory diseases, with a primary focus on Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for Multiple Sclerosis. While the therapeutic potential of various ACTH fragments is an active area of research, this guide synthesizes the available experimental data for longer ACTH peptides, such as ACTH (1-39) and its synthetic equivalent ACTH (1-24), due to a notable lack of published comparative studies on the shorter fragment, ACTH (1-16) human. The data presented herein offers insights into the mechanisms of action and therapeutic efficacy of melanocortin receptor agonists in the context of neuroinflammation.

Performance Comparison in Experimental Autoimmune Encephalomyelitis (EAE)

The following table summarizes the quantitative outcomes from a key study investigating the efficacy of orally administered ACTH (1-39) in a mouse model of EAE. This data provides a benchmark for the potential therapeutic effects of ACTH-related peptides in neuroinflammatory conditions.

Table 1: Efficacy of Oral ACTH (1-39) in the EAE Mouse Model

Treatment GroupMaximum Clinical Score (Mean ± SEM)Key Cytokine Alterations in the Central Nervous System (CNS)Key Cytokine Alterations in the Gut Lamina Propria
Control (Scrambled Peptide)2.2 ± 0.3--
ACTH (1-39) (10 µg, oral gavage)1.2 ± 0.3Decreased CD4+ and γδ IL-17 production[1]Decreased IL-6 production, Increased T regulatory cells[1]

Clinical Score: A standardized scale to measure the severity of EAE symptoms, where a lower score indicates less severe disease.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below is a representative experimental protocol for inducing EAE in mice and assessing the therapeutic effects of ACTH analogs.

Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J Mice

1. Animals: Female SJL/J mice are used for this model.

2. Induction of EAE:

  • Antigen Emulsion: Mice are immunized with proteolipid protein (PLP) peptide 139–151 emulsified in Complete Freund's Adjuvant (CFA).

  • Administration: The emulsion is typically administered subcutaneously.

  • Pertussis Toxin: In some protocols, pertussis toxin is administered intraperitoneally at the time of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the CNS.

3. Treatment Administration:

  • Test Article: ACTH (1-39) or a control peptide (e.g., scrambled ACTH) is administered.

  • Route of Administration: In the cited study, oral gavage was used.[1]

  • Dosing Regimen: Daily administration of the test article, often commencing upon the appearance of initial clinical signs (e.g., a clinical score of ~1).[1]

4. Outcome Measures:

  • Clinical Scoring: Mice are monitored and scored daily for clinical signs of EAE based on a scale ranging from 0 (no signs) to 5 (moribund).

  • Immunological Analysis: At the end of the study, tissues such as the spleen, gut lamina propria, and CNS are harvested for analysis of immune cell populations and cytokine levels using techniques like flow cytometry and ELISA.[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of ACTH and its analogs in neuroinflammatory models are believed to be mediated, at least in part, through their interaction with melanocortin receptors (MCRs), leading to corticosteroid-independent immunomodulation. The following diagram illustrates the proposed anti-inflammatory signaling pathway.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane (Immune Cell / Glial Cell) cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response ACTH_Peptide ACTH (1-39) / Analogs MCR Melanocortin Receptor (e.g., MC1R, MC3R, MC4R) ACTH_Peptide->MCR AC Adenylate Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Cytokine_Modulation Decreased Pro-inflammatory Cytokines (IL-17, IL-6, TNF-α) Increased Anti-inflammatory Cytokines (IL-10) CREB->Cytokine_Modulation Modulates Gene Transcription NFkB_Inhibition->Cytokine_Modulation Treg_Induction Induction of Regulatory T-cells (Tregs) Cytokine_Modulation->Treg_Induction Promotes

Proposed anti-inflammatory signaling pathway of ACTH analogs.

Discussion and Future Directions

The available preclinical data suggests that longer ACTH peptides, such as ACTH (1-39), can ameliorate disease severity in animal models of neuroinflammation like EAE.[1][2] These effects appear to be mediated through the modulation of the immune response, including the reduction of pro-inflammatory cytokines and the induction of regulatory T-cells, via mechanisms that may be independent of steroidogenesis.[3]

A significant gap in the literature exists regarding the specific in vivo efficacy of the shorter fragment, ACTH (1-16) human, in these models. While ACTH (1-16) contains the core melanocortin-binding motif, its comparative potency and unique pharmacological profile in a complex disease setting remain to be elucidated. Future research should focus on direct, head-to-head comparisons of ACTH (1-16) with full-length ACTH, synthetic analogs like ACTH (1-24), and current standard-of-care treatments in well-characterized animal models of neuroinflammatory and neurodegenerative diseases. Such studies are essential to determine the therapeutic potential of this specific peptide fragment and to advance the development of novel melanocortin-based therapies.

References

A Comparative Guide to ACTH (1-16) Human and Other Melanocortin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the human adrenocorticotropic hormone fragment ACTH (1-16) with other key melanocortin peptides, including the full-length ACTH (1-39), alpha-melanocyte-stimulating hormone (α-MSH), and the synthetic analog [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH). The comparative analysis is supported by experimental data on binding affinities and functional potencies at the five melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). Detailed experimental methodologies and visualizations of relevant signaling pathways are also presented to provide a comprehensive resource for researchers in the field.

Introduction to the Melanocortin System

The melanocortin system is a pivotal signaling network involved in a wide array of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation.[1][2] This system comprises five distinct G protein-coupled receptors (GPCRs), designated MC1R through MC5R, and a family of endogenous peptide ligands derived from the pro-opiomelanocortin (POMC) prohormone.[3][4] The primary endogenous ligands include adrenocorticotropic hormone (ACTH) and the melanocyte-stimulating hormones (α-, β-, and γ-MSH).[3] These peptides share a conserved core amino acid sequence, His-Phe-Arg-Trp, which is crucial for their interaction with and activation of the melanocortin receptors.[5]

Comparative Analysis of Melanocortin Peptides

The binding affinity (Ki) and functional potency (EC50) of melanocortin peptides at their receptors are critical determinants of their biological activity. This section provides a quantitative comparison of ACTH (1-16) with full-length ACTH, α-MSH, and the potent synthetic agonist NDP-MSH.

Data Presentation

The following tables summarize the binding affinities and functional potencies of the selected melanocortin peptides at human and mouse melanocortin receptors. The data has been compiled from various published studies.

Table 1: Binding Affinities (Ki, nM) of Melanocortin Peptides at Melanocortin Receptors

PeptidehMC1RhMC2RhMC3RhMC4RhMC5R
ACTH (1-17) human 0.21[1][6]----
ACTH (1-39) human 2.95[7]0.13 (Kd)[7]3.95[7]3.95[7]-
α-MSH 0.96 (IC50)[7]No Activity1.4 (IC50)[7]1.4 (IC50)[7]-
NDP-MSH 0.18[8]No Activity0.22[8]0.29[8]-

Note: A dash (-) indicates that data was not available in the cited sources. Ki values represent the concentration of the competing ligand that displaces 50% of the specific binding of a radioligand. Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) of Melanocortin Peptides at Melanocortin Receptors

PeptidemMC1RhMC2RmMC3RmMC4RmMC5R
ACTH (1-16) human 1.9[8]165[8]1.8[8]2.8[8]2.5[8]
ACTH (1-24) human 0.44[8]1.45[8]0.33[8]0.44[8]0.44[8]
α-MSH 0.29[8]No Activity0.58[8]0.77[8]0.42[8]
NDP-MSH 0.04[8]No Activity0.08[8]0.12[8]0.07[8]

Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response. Lower EC50 values indicate higher potency. Data for ACTH fragments and other peptides at mouse MCRs (except hMC2R) are from a 2024 study.[8]

Key Observations:

  • ACTH (1-16) and MC2R: ACTH (1-16) is the minimal N-terminal fragment of ACTH required for the activation of the human MC2 receptor, albeit with significantly lower potency compared to longer fragments like ACTH (1-24).[5][8] The basic residues between positions 15 and 18 are critical for high-affinity binding and potent activation of MC2R.[9]

  • Receptor Selectivity: The MC2R is unique among the melanocortin receptors as it is selectively activated by ACTH and its longer fragments, while it does not bind α-MSH or NDP-MSH.[3][5] Conversely, MC1R, MC3R, MC4R, and MC5R are activated by a broader range of melanocortin peptides.

  • Potency of Synthetic Analogs: The synthetic peptide NDP-MSH consistently demonstrates the highest potency across MC1R, MC3R, MC4R, and MC5R, highlighting its utility as a potent research tool.[8]

  • ACTH Fragments at Other MCRs: ACTH (1-16) displays nanomolar potency at mMC1R, mMC3R, mMC4R, and mMC5R, with potencies comparable to, though slightly less than, α-MSH.[8] This suggests that even this shorter fragment of ACTH can have biological effects mediated by melanocortin receptors other than MC2R.

Experimental Protocols

The characterization of melanocortin peptides relies on standardized in vitro assays to determine their binding and functional properties.

Radioligand Binding Assay

This assay quantifies the affinity of a peptide for a specific melanocortin receptor.

Objective: To determine the inhibition constant (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to a specific melanocortin receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R) are cultured to confluence.

    • Cells are harvested and subjected to homogenization and centrifugation to isolate a crude membrane fraction.

    • The membrane pellet is resuspended in a suitable binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4).

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Binding buffer.

      • A fixed concentration of a radiolabeled ligand, typically [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.

      • Increasing concentrations of the unlabeled test peptide (e.g., ACTH (1-16)).

      • Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are included.

      • The prepared cell membrane suspension.

    • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a peptide to activate a melanocortin receptor and stimulate the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the half-maximal effective concentration (EC50) of a test peptide for stimulating cAMP production through a specific melanocortin receptor.

Methodology:

  • Cell Culture:

    • HEK293 or CHO cells stably expressing the melanocortin receptor of interest are seeded into 96-well plates and grown to a desired confluency.

  • Cell Stimulation:

    • The culture medium is removed, and the cells are washed with a stimulation buffer (e.g., serum-free DMEM or HBSS).

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Increasing concentrations of the test peptide are added to the wells.

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for receptor activation and cAMP production.

  • cAMP Detection:

    • The stimulation is terminated, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).

  • Data Analysis:

    • The results are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 value of the test peptide.

Signaling Pathways and Visualizations

Melanocortin receptors primarily signal through the Gs protein-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Melanocortin Melanocortin Peptide (e.g., ACTH, α-MSH) MCR Melanocortin Receptor (MCR) Melanocortin->MCR Binding G_protein G Protein (Gs) MCR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Transcription Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Canonical Melanocortin Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay b1 Prepare Receptor Membranes b2 Incubate with Radioligand & Competitor Peptide b1->b2 b3 Filter and Wash b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Culture Receptor- Expressing Cells f2 Stimulate with Test Peptide f1->f2 f3 Lyse Cells f2->f3 f4 Measure cAMP Levels f3->f4 f5 Calculate EC50 f4->f5 start Peptide Characterization start->b1 start->f1

Caption: General Experimental Workflow for Peptide Characterization.

Conclusion

This guide provides a comparative overview of ACTH (1-16) and other significant melanocortin peptides. The data presented underscores the unique selectivity of MC2R for ACTH and its longer fragments, while also highlighting the activity of ACTH (1-16) at other melanocortin receptors. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers investigating the complex pharmacology of the melanocortin system. This information is crucial for the rational design and development of novel therapeutics targeting specific melanocortin receptors for a variety of clinical applications.

References

A Guide to the Reproducibility of Experiments with Human ACTH(1-16)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of experimental data related to human Adrenocorticotropic Hormone (1-16), ACTH(1-16), a significant peptide fragment of ACTH. We will delve into its signaling pathways, compare its performance with alternatives, and provide detailed experimental protocols to aid in the design of robust and reproducible studies.

Introduction to ACTH(1-16)

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the pituitary gland that primarily stimulates the adrenal cortex to release cortisol.[1] The fragment ACTH(1-16) is a biologically active portion of the full-length hormone.[2] Studies have shown that ACTH(1-16) is the minimal sequence required for binding to the melanocortin 2 receptor (MC2R) and initiating downstream signaling.[2] Its biological activities include improving cardiovascular function in experimental hemorrhagic shock and involvement in the body's response to stress.[3][4]

Signaling Pathway of ACTH(1-16)

ACTH(1-16) exerts its effects by binding to melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs).[4] While it can bind to several MCR subtypes, its primary effects in the adrenal gland are mediated through the MC2R.[5] Upon binding, it triggers a signaling cascade that leads to the production of cortisol.

The binding of ACTH to its receptor, MC2R, activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[6][7] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of glucocorticoids like cortisol.[2][6]

ACTH_Signaling_Pathway ACTH ACTH(1-16) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to G_Protein G Protein (Gαs) MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Stimulates

ACTH(1-16) signaling cascade.

Reproducibility of Experiments with ACTH Peptides

The reproducibility of experiments involving peptides like ACTH(1-16) can be influenced by several factors, from the purity of the peptide to the specifics of the experimental design.

Factors Affecting Reproducibility:

  • Peptide Quality: The purity and correct sequence of synthetic peptides are critical. Lot-to-lot variability in commercially available peptides can be a significant source of inconsistent results.[8] Researchers should obtain a certificate of analysis for each batch.

  • Storage and Handling: ACTH peptides are sensitive to degradation. Proper storage, typically at -20°C or -80°C, and minimizing freeze-thaw cycles are essential.[3][9]

  • Experimental Conditions: Factors such as temperature, pH, and incubation times can all impact the outcome of an experiment.

  • Biological System: The response to ACTH can vary between different cell lines, animal models, and of course, in human subjects.

Quantitative Data on Reproducibility

One of the most common applications of ACTH and its analogues is in adrenal stimulation tests. The reproducibility of the cortisol response to a low dose (1 µg) of ACTH has been studied in healthy volunteers and patients with secondary adrenal insufficiency.

Parameter Healthy Subjects Patients with Secondary Adrenal Insufficiency Reference
Intra-individual Coefficient of Variation (CV) of Peak Cortisol Response 3.0% - 16.4%10.0% - 34.4%[10]

These data indicate that while the test is reproducible, there is inherent biological variability, which is more pronounced in a patient population.[10]

Comparison with Other Melanocortin Receptor Agonists

ACTH(1-16) is one of several fragments of ACTH and other molecules that can activate melanocortin receptors. Its activity is often compared to the full-length ACTH(1-39), the synthetic ACTH(1-24), and α-Melanocyte-Stimulating Hormone (α-MSH).

Ligand MC1R Ki (nM) MC3R Ki (nM) MC4R Ki (nM) MC5R Ki (nM) MC2R Activity Reference
ACTH(1-16) 0.267196982,600Agonist[4]
ACTH(1-24) ----Potent Agonist[11]
α-MSH ----No Activity[12]
Acthar Gel High BindingModerate BindingModerate BindingLow BindingPartial Agonist[12]

Note: Ki values represent the binding affinity, where a lower value indicates a higher affinity. A dash (-) indicates that specific data was not available in the cited sources.

ACTH(1-16) shows high affinity for MC1R but significantly lower affinity for other MCRs.[4] While ACTH(1-24) is a potent agonist at MC2R, α-MSH shows no activity at this receptor, highlighting the specificity of the C-terminal portion of ACTH for MC2R activation.[11][12]

Key Experimental Protocols

To ensure reproducibility, it is crucial to follow well-defined experimental protocols. Below are generalized protocols for common in vitro and in vivo assays involving ACTH(1-16).

In Vitro cAMP Functional Assay

This assay measures the ability of ACTH(1-16) to stimulate cAMP production in cells expressing the MC2R.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay cAMP Measurement Cell_Culture Culture MC2R-expressing cells Plating Plate cells in a multi-well plate Cell_Culture->Plating Incubation1 Incubate overnight Plating->Incubation1 Treatment Add peptide dilutions to cells Peptide_Prep Prepare serial dilutions of ACTH(1-16) Peptide_Prep->Treatment Incubation2 Incubate for a defined period (e.g., 30 min) Treatment->Incubation2 Lysis Lyse cells ELISA Perform cAMP ELISA Lysis->ELISA Readout Measure absorbance ELISA->Readout In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_shock_induction Hemorrhagic Shock Induction cluster_treatment_monitoring Treatment and Monitoring Anesthesia Anesthetize the animal (e.g., rat) Cannulation Cannulate the femoral artery and vein Anesthesia->Cannulation Baseline Record baseline blood pressure Hemorrhage Induce hypotension by controlled bleeding Baseline->Hemorrhage Stabilization Maintain low blood pressure for a set period Hemorrhage->Stabilization Treatment Administer ACTH(1-16) or vehicle intravenously Monitoring Continuously monitor blood pressure and heart rate Treatment->Monitoring Data_Collection Collect data at regular intervals Monitoring->Data_Collection

References

A Comparative Guide to the Differential Effects of ACTH Fragments on Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various Adrenocorticotropic Hormone (ACTH) fragments on adrenal steroidogenesis. The information presented is supported by experimental data to aid in research and drug development focused on the hypothalamic-pituitary-adrenal (HPA) axis.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is the primary regulator of glucocorticoid and adrenal androgen synthesis in the adrenal cortex. The biological activity of ACTH is not solely confined to the full-length peptide. Various fragments of ACTH, both naturally occurring and synthetic, exhibit distinct effects on steroidogenesis, ranging from full agonism to antagonism. Understanding these differential effects is crucial for elucidating the structure-function relationships of ACTH and for the development of novel therapeutics targeting the ACTH receptor (melanocortin-2 receptor, MC2R).

Comparative Analysis of ACTH Fragment Activity

The steroidogenic activity of ACTH fragments is primarily determined by their ability to bind and activate the MC2R. The N-terminal region is crucial for receptor activation, while other regions modulate potency and stability. Below is a summary of the steroidogenic effects of key ACTH fragments.

Quantitative Comparison of Steroidogenic Potency and Efficacy

The following tables summarize the available quantitative data on the potency (EC50) and maximal steroid production (Emax) of various ACTH fragments. It is important to note that these values can vary depending on the experimental system (e.g., cell type, species).

Table 1: Comparative Potency (EC50) of ACTH Fragments on Steroidogenesis and cAMP Production

ACTH FragmentTarget ParameterCell TypeEC50 (nM)Citation
ACTH(1-39)cAMP ProductionHEK293 (hMC2R)1.22
ACTH(1-24)CorticosteroneRat Adrenal Cells~0.1[1]
ACTH(1-17)CortisolHuman (in vivo)More potent than ACTH(1-24)[2][3]
ACTH(5-24)CorticosteroneRat Adrenal CellsLess potent than ACTH(1-39)[1][4]
ACTH(1-13)cAMP ProductionCHO (hMC2R)>1000

Table 2: Antagonistic Activity of ACTH Fragments

Antagonist FragmentAgonistTarget ParameterCell TypeKi (nM)Citation
ACTH(6-24)ACTH(1-39)CorticosteroneRat Adrenal Cells13.4[1][5]
ACTH(6-24)ACTH(5-24)CorticosteroneRat Adrenal Cells3.4[1][5]
ACTH(7-38)ACTH(1-39)SteroidogenesisAdrenal CellsPotent Antagonist[6]
ACTH(11-24)ACTH(1-39)SteroidogenesisAdrenal CellsAntagonist at high conc.[6]

Key ACTH Fragments and their Steroidogenic Effects

  • ACTH(1-39): The full-length, endogenous hormone, serves as the benchmark for steroidogenic activity. It stimulates the production of glucocorticoids (cortisol and corticosterone), mineralocorticoids (aldosterone), and adrenal androgens.[7]

  • ACTH(1-24) (Cosyntropin/Tetracosactide): This synthetic fragment contains the core sequence required for full biological activity and is considered equipotent to ACTH(1-39) in stimulating steroidogenesis.[6] It is widely used in diagnostic tests of adrenal function.

  • ACTH(1-17): This fragment has been shown to have a more pronounced and prolonged stimulatory effect on cortisol secretion compared to ACTH(1-24) in humans.[2][3]

  • ACTH(1-13) (α-Melanocyte-Stimulating Hormone, α-MSH): While it shares the N-terminal sequence with ACTH, it has negligible steroidogenic activity.

  • ACTH(5-24): This fragment can stimulate steroidogenesis, but its mechanism may differ from that of ACTH(1-39), with a suggested lesser dependence on cAMP.[1][4]

  • ACTH(4-10): This shorter fragment has been reported to have some steroidogenic activity, although significantly less potent than the longer fragments.

  • ACTH(7-38) (Corticotropin-Inhibiting Peptide, CIP): This C-terminal fragment acts as a competitive antagonist at the MC2R, inhibiting ACTH-stimulated steroidogenesis without possessing intrinsic agonist activity.[6]

  • ACTH(11-24) and ACTH(6-24): These fragments also exhibit antagonistic properties, competing with full-length ACTH for receptor binding.[1][5][6]

Signaling Pathways

The primary signaling pathway for ACTH-induced steroidogenesis involves the activation of the MC2R, a G-protein coupled receptor, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein and key steroidogenic enzymes. Some ACTH fragments, like ACTH(5-24), may utilize cAMP-independent pathways to a greater extent.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH Fragments (e.g., ACTH 1-39, 1-24) MC2R MC2R ACTH->MC2R Binding G_protein Gs MC2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activation StAR StAR (inactive) PKA->StAR Phosphorylation Enzymes Steroidogenic Enzymes (inactive) PKA->Enzymes Phosphorylation StAR_active StAR-P (active) StAR->StAR_active Cholesterol Cholesterol StAR_active->Cholesterol Mitochondrial Transport Enzymes_active Steroidogenic Enzymes-P (active) Enzymes->Enzymes_active Pregnenolone Pregnenolone Enzymes_active->Pregnenolone Conversion Cholesterol->Pregnenolone Steroids Steroid Hormones (Cortisol, etc.) Pregnenolone->Steroids

Caption: ACTH signaling pathway for steroidogenesis.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of ACTH fragment activity. Below are outlines of key experimental protocols.

Primary Adrenal Cell Culture

This protocol describes the isolation and culture of primary adrenal cells, which provide a physiologically relevant model for studying steroidogenesis.

Adrenal_Cell_Culture_Workflow cluster_workflow Primary Adrenal Cell Culture Workflow start Euthanize Animal (e.g., Rat, Mouse) dissect Dissect Adrenal Glands start->dissect mince Mince Tissue dissect->mince digest Enzymatic Digestion (e.g., Collagenase) mince->digest disperse Mechanical Dispersal digest->disperse filter_wash Filter and Wash Cells disperse->filter_wash plate Plate Cells in Culture Medium filter_wash->plate incubate Incubate (37°C, 5% CO2) plate->incubate stimulate Stimulate with ACTH Fragments incubate->stimulate collect Collect Supernatant and/or Cells stimulate->collect end Analyze Steroids/Proteins collect->end

References

A Comparative Analysis of ACTH (1-16) Binding Affinity to Melanocortin Receptors MC1R, MC3R, MC4R, and MC5R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the N-terminal fragment of Adrenocorticotropic Hormone, ACTH (1-16), to four of the five melanocortin receptor subtypes: MC1R, MC3R, MC4R, and MC5R. The information presented is based on available experimental data to facilitate research and development in therapeutic areas targeting the melanocortin system.

Adrenocorticotropic hormone (ACTH) is a peptide hormone that, along with melanocyte-stimulating hormones (α-MSH, β-MSH, and γ-MSH), belongs to the melanocortin family. These peptides are derived from the precursor protein pro-opiomelanocortin (POMC) and exert their effects by binding to a family of five G-protein coupled receptors (GPCRs), designated MC1R through MC5R. While ACTH is the exclusive endogenous ligand for MC2R, it also demonstrates varying affinities for the other four receptor subtypes, playing a role in a diverse range of physiological processes including pigmentation, inflammation, and energy homeostasis.[1][2][3] The N-terminal fragment, ACTH (1-16), contains the core pharmacophore responsible for melanocortin receptor binding and activation.

Quantitative Comparison of Binding Affinity

Direct comparative binding affinity data for ACTH (1-16) across human MC1R, MC3R, MC4R, and MC5R is limited in the current scientific literature. However, a study conducted on chicken melanocortin receptors provides valuable insight into the relative affinities of this peptide fragment. The following table summarizes the inhibition constants (Ki) of ACTH (1-16) for the chicken orthologs of these receptors. It is important to note that inter-species differences in receptor pharmacology may exist.

ReceptorLigandKi (nmol/L)
cMC1RACTH (1-16)37.0 ± 11.8
cMC3RACTH (1-16)4.38 ± 0.93
cMC4RACTH (1-16)16.5 ± 2.60
cMC5RACTH (1-16)1.83 ± 0.35

Data sourced from a study on chicken melanocortin receptors and may not be directly extrapolated to human receptors.

Qualitative assessments in mammalian systems suggest that full-length ACTH and α-MSH, which shares the initial 13 amino acids with ACTH, exhibit comparable affinities for MC1R and MC4R.[4]

Experimental Protocols

The following section details a representative methodology for a competitive radioligand binding assay used to determine the binding affinity of ligands to melanocortin receptors. This protocol is a composite of methodologies reported in the scientific literature.

Radioligand Binding Assay

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with the cDNA encoding the human melanocortin receptor of interest (hMC1R, hMC3R, hMC4R, or hMC5R).

  • After reaching confluency, cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format in a total volume of 200 µL per well.

  • The assay buffer typically consists of 25 mM HEPES (pH 7.4), 1.5 mM CaCl2, 1 mM MgSO4, and 100 mM NaCl, often supplemented with protease inhibitors.

  • A fixed concentration of a radiolabeled ligand, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]-NDP-α-MSH), is used.

  • Increasing concentrations of the unlabeled competitor ligand, in this case, ACTH (1-16), are added to the wells.

  • The reaction is initiated by the addition of the cell membrane preparation (typically 5-10 µg of protein per well).

  • The plates are incubated for 60-90 minutes at room temperature or 37°C to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The data are analyzed using a non-linear regression analysis program (e.g., GraphPad Prism).

  • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Ki) for the competitor ligand is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflows

Melanocortin Receptor Signaling Pathway

Upon binding of an agonist such as ACTH (1-16), the melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) undergo a conformational change. This activates the associated heterotrimeric Gs protein, leading to the dissociation of the Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological response.

Melanocortin_Signaling cluster_membrane Cell Membrane MCR MC Receptor (MC1R, MC3R, MC4R, MC5R) Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ACTH ACTH (1-16) ACTH->MCR Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets

Figure 1. Simplified signaling pathway of melanocortin receptors upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound to a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand ([¹²⁵I]-NDP-α-MSH) Radioligand_Prep->Incubation Competitor_Prep Unlabeled Competitor (ACTH 1-16) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting of Radioactivity Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Ki determination) Counting->Data_Analysis

Figure 2. General workflow of a competitive radioligand binding assay.

References

A Researcher's Guide to the Validation of a Novel ACTH (1-16) Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of new antibodies is paramount for ensuring accurate and reproducible results. This guide provides a comprehensive comparison of a new, high-affinity anti-ACTH (1-16) monoclonal antibody (Clone 7B4) against two established commercially available antibodies (Competitor A and Competitor B).

The adrenocorticotropic hormone (ACTH) is a crucial polypeptide hormone involved in the regulation of steroidogenesis. The N-terminal fragment, ACTH (1-16), retains biological activity, making it a key target for research in endocrinology and drug development. This guide presents supporting experimental data from various applications to objectively assess the performance of this novel antibody.

Comparative Performance Data

The performance of the novel anti-ACTH (1-16) antibody (Clone 7B4) was evaluated against two leading competitors in a series of head-to-head assays. The following tables summarize the quantitative data obtained.

Table 1: Enzyme-Linked Immunosorbent Assay (ELISA) Performance

FeatureNew Anti-ACTH (1-16) (Clone 7B4)Competitor ACompetitor B
Detection Method Competitive ELISACompetitive ELISASandwich ELISA
Sensitivity (LLOD) < 1 pg/mL[1]5 pg/mL10 pg/mL
Assay Range 1.56 - 100 pg/mL10 - 500 pg/mL20 - 1000 pg/mL
Intra-assay Precision (CV%) < 5%< 8%< 10%
Inter-assay Precision (CV%) < 7%< 12%< 15%
Cross-reactivity (POMC) < 0.1%< 1%< 0.5%
Cross-reactivity (α-MSH) < 0.1%< 0.5%Not Specified

Table 2: Western Blot (WB) Analysis

FeatureNew Anti-ACTH (1-16) (Clone 7B4)Competitor ACompetitor B
Recommended Dilution 1:20001:10001:500
Signal-to-Noise Ratio HighModerateLow
Specificity Single band at ~4.5 kDaMinor cross-reactive bandsMultiple cross-reactive bands
Sample Type Pituitary lysate, PlasmaPituitary lysatePituitary lysate

Table 3: Immunohistochemistry (IHC) Performance on Formalin-Fixed Paraffin-Embedded (FFPE) Pituitary Tissue

FeatureNew Anti-ACTH (1-16) (Clone 7B4)Competitor ACompetitor B
Recommended Dilution 1:500 - 1:10001:2001:100
Staining Intensity Strong and specificModerateWeak
Background Staining MinimalLowModerate
Cellular Localization Cytoplasmic staining of corticotrophsCytoplasmic stainingDiffuse cytoplasmic staining

Visualizing Key Biological and Experimental Processes

To further elucidate the context and application of this novel antibody, the following diagrams illustrate the ACTH signaling pathway and a standard antibody validation workflow.

ACTH_Signaling_Pathway cluster_adrenal Adrenal Cortex Cell Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH releases AnteriorPituitary Anterior Pituitary CRH->AnteriorPituitary stimulates ACTH ACTH AnteriorPituitary->ACTH releases MC2R MC2R (ACTH Receptor) ACTH->MC2R binds to AdrenalCortex Adrenal Cortex Cortisol Cortisol AdrenalCortex->Cortisol produces Gs Gs Protein MC2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Steroidogenesis Stimulation of Steroidogenesis PKA->Steroidogenesis Cortisol->Hypothalamus - Cortisol->AnteriorPituitary - NegativeFeedback1 Negative Feedback NegativeFeedback2 Negative Feedback

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis and the intracellular signaling cascade initiated by ACTH binding to the MC2R receptor.

Antibody_Validation_Workflow Start New Antibody (Clone 7B4) ELISA ELISA Start->ELISA WB Western Blot Start->WB IHC Immunohistochemistry Start->IHC Specificity Specificity Testing (e.g., Peptide Blocking) ELISA->Specificity WB->Specificity IHC->Specificity Comparison Comparison with Existing Antibodies Specificity->Comparison DataAnalysis Data Analysis and Performance Evaluation Comparison->DataAnalysis Publication Publication of Comparison Guide DataAnalysis->Publication

Caption: A streamlined workflow for the validation of a new antibody, from initial characterization to comparative analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive ELISA Protocol
  • Plate Coating: A microtiter plate was pre-coated with a fixed amount of ACTH (1-16) peptide.

  • Sample/Standard Incubation: 50 µL of either standard ACTH (1-16) at various concentrations or the unknown sample was added to the wells. Immediately, 50 µL of the biotinylated anti-ACTH (1-16) antibody (Clone 7B4) was added. The plate was incubated for 45 minutes at 37°C.[2][3]

  • Washing: The plate was washed three times with a wash buffer to remove unbound antibody and sample components.[2]

  • Secondary Reagent: 100 µL of HRP-Streptavidin (SABC) was added to each well and incubated for 30 minutes at 37°C.[2][3]

  • Substrate Addition: After another wash step, 90 µL of TMB substrate solution was added to each well and incubated in the dark for 15-20 minutes at 37°C.[2][3]

  • Reaction Termination and Measurement: The reaction was stopped by adding 50 µL of an acidic stop solution. The optical density (OD) was measured at 450 nm. The concentration of ACTH (1-16) in the samples is inversely proportional to the OD value and was determined by comparison to the standard curve.[2]

Western Blot Protocol
  • Sample Preparation: Human pituitary tissue lysate was prepared in RIPA buffer with protease inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis: 20 µg of total protein per lane was separated on a 4-20% Tris-Glycine gel.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibodies at their respective optimal dilutions (Clone 7B4 at 1:2000, Competitor A at 1:1000, Competitor B at 1:500).

  • Washing: The membrane was washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After a final wash, the signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Immunohistochemistry (IHC) Protocol
  • Deparaffinization and Rehydration: FFPE human pituitary tissue sections were deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) was performed using a citrate (B86180) buffer (pH 6.0) in a pressure cooker.[4]

  • Blocking: Endogenous peroxidase activity was blocked with a 3% hydrogen peroxide solution for 15 minutes.[4]

  • Primary Antibody Incubation: The slides were incubated with the primary antibodies at their optimal dilutions for 60 minutes at room temperature.[4]

  • Detection System: An HRP-conjugated secondary antibody was applied for 30 minutes, followed by a DAB chromogen substrate.[4]

  • Counterstaining and Mounting: Slides were counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The slides were analyzed by a qualified pathologist to assess staining intensity, specificity, and cellular localization.[4]

Conclusion

The data presented in this guide demonstrates that the new anti-ACTH (1-16) monoclonal antibody (Clone 7B4) exhibits superior performance characteristics compared to the tested alternatives. Its high sensitivity, specificity, and robust performance in ELISA, Western Blot, and IHC make it an excellent candidate for a wide range of research applications in the study of the HPA axis and related pathologies. Researchers are encouraged to consider this new antibody for their future studies requiring reliable and accurate detection of ACTH (1-16).

References

A Comparative Guide to the Efficacy of ACTH (1-16) and Full-Length ACTH (1-39)

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses the comparative efficacy of the adrenocorticotropic hormone fragment ACTH (1-16) and the full-length native peptide ACTH (1-39). A thorough review of the scientific literature indicates that there are no established experimental models where ACTH (1-16) demonstrates efficacy while full-length ACTH (1-39) is ineffective. In contrast, the evidence consistently shows that for the canonical function of ACTH—stimulating steroidogenesis via the melanocortin 2 receptor (MC2R)—the full-length peptide and the fragment ACTH (1-24) are potent, whereas fragments shorter than 20 amino acids, including ACTH (1-16), are largely considered inactive or possess significantly reduced potency[1][2].

This document provides a detailed comparison based on available data, explaining the structural and mechanistic basis for the observed differences in activity.

Overview of Structure-Activity Relationships

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from pro-opiomelanocortin (POMC)[2]. Its biological activity is primarily mediated by melanocortin receptors (MCRs). The interaction of ACTH with its receptors is governed by distinct sequences within the peptide:

  • "Message" Sequence (Residues 6-9: His-Phe-Arg-Trp): This core motif is essential for activating MCRs and inducing downstream signaling. It is common to ACTH and other melanocortins like α-melanocyte-stimulating hormone (α-MSH)[1][2].

  • "Address" Sequence (Residues 15-18: Lys-Lys-Arg-Arg): This highly basic region is critical for specific and high-affinity binding to the MC2R, the primary ACTH receptor in the adrenal cortex[2][3]. Its interaction with the MC2R accessory protein (MRAP) is crucial for receptor activation[1].

The fragment ACTH (1-16) contains the full "message" sequence but only a portion of the "address" sequence (Lys-Lys). The absence of Arg-Arg at positions 17 and 18 dramatically reduces its ability to effectively bind and activate the MC2R complex, explaining its lack of steroidogenic activity[2]. While full-length ACTH can activate other MCR subtypes (MC1R, MC3-5R), ACTH (1-16) shows minimal differences in potency at these receptors compared to other fragments, as they do not rely on the same "address" sequence for activation[4].

Comparative Receptor Activity Data

The following table summarizes the relative functional potency of ACTH fragments at the five human melanocortin receptors. Data is presented as EC₅₀ values (the concentration required to elicit a half-maximal response), where a lower value indicates higher potency.

Peptide FragmentMC1R (EC₅₀)MC2R (EC₅₀)MC3R (EC₅₀)MC4R (EC₅₀)MC5R (EC₅₀)
ACTH (1-39) High PotencyHigh PotencyHigh PotencyHigh PotencyHigh Potency
ACTH (1-24) ~1.3 nM~1.45 nM~1.6 nM~0.65 nM~16 nM
ACTH (1-16) ~2.1 nM~165 nM~3.3 nM~1.8 nM~26 nM
α-MSH (ACTH 1-13) ~0.2 nMNo Activity~2.5 nM~0.7 nM~1.7 nM

Data compiled from multiple sources; absolute values may vary by assay system. The key takeaway is the relative difference in potency, especially at MC2R. ACTH (1-16) exhibits a dramatic, ~114-fold decrease in potency at the MC2R compared to ACTH (1-24), while its activity at other MCRs remains largely comparable[4].

Signaling Pathways and Mechanisms

The differential efficacy of ACTH fragments is rooted in their interaction with the MCR signaling cascade.

Canonical ACTH Signaling at the Adrenal Cortex (MC2R)

Full-length ACTH (1-39) binds specifically to the MC2R on the surface of adrenocortical cells. This interaction, facilitated by the accessory protein MRAP, activates a G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of key proteins that promote the uptake of cholesterol and its conversion to pregnenolone, the rate-limiting step in steroidogenesis[5]. The severely reduced affinity of ACTH (1-16) for the MC2R-MRAP complex results in a failure to initiate this cascade effectively.

cluster_EC Extracellular cluster_Membrane cluster_IC Intracellular ACTH_1_39 ACTH (1-39) MC2R MC2R Melanocortin 2 Receptor ACTH_1_39->MC2R High Affinity (Address Seq. 15-18) ACTH_1_16 ACTH (1-16) ACTH_1_16->MC2R Very Low Affinity Gs Gs Protein MC2R->Gs Activation MRAP MRAP Accessory Protein MRAP->MC2R Required for Function AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis

Figure 1. Canonical ACTH signaling pathway at the MC2 receptor.

General Melanocortin Signaling (MC1, 3, 4, 5R)

At other melanocortin receptors found in tissues like skin, immune cells, and the brain, the binding is less dependent on the 15-18 "address" sequence. Here, the 6-9 "message" sequence is sufficient for binding and activation. Consequently, both full-length ACTH and fragments like ACTH (1-16) can act as agonists, typically leading to cAMP production and other downstream effects relevant to that cell type (e.g., pigmentation, anti-inflammatory responses). In these models, both peptides would be expected to show activity.

Experimental Protocols

To empirically determine and compare the efficacy of ACTH (1-16) and ACTH (1-39), a series of standardized in vitro and in vivo experiments would be required.

A. In Vitro Receptor Activation Assay

This experiment measures the ability of each peptide to stimulate cAMP production in cells engineered to express a specific melanocortin receptor.

  • Cell Lines: HEK293 or CHO cells stably transfected to express human MC1R, MC2R (with MRAP), MC3R, MC4R, or MC5R.

  • Protocol:

    • Culture cells to ~90% confluency in 96-well plates.

    • Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 15 minutes.

    • Add varying concentrations of ACTH (1-16) or ACTH (1-39) (e.g., 10⁻¹² M to 10⁻⁵ M). Include a vehicle control.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot cAMP concentration against peptide concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for each peptide at each receptor.

start Seed MCR-expressing cells in 96-well plates preincubate Pre-incubate with phosphodiesterase inhibitor start->preincubate treat Add serial dilutions of ACTH (1-39) or ACTH (1-16) preincubate->treat incubate Incubate 30 min at 37°C treat->incubate lyse Lyse cells and measure intracellular cAMP incubate->lyse analyze Plot dose-response curve and calculate EC50 lyse->analyze end Compare Potency & Efficacy analyze->end

Figure 2. Workflow for in vitro cAMP functional assay.

B. In Vivo Steroidogenesis Assay (Rat Model)

This experiment assesses the primary biological function of ACTH: stimulating cortisol (or corticosterone (B1669441) in rats) production.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Protocol:

    • Acclimate animals for at least one week. To increase sensitivity, animals may be pre-treated with dexamethasone (B1670325) to suppress endogenous ACTH and cortisol production.

    • Divide animals into three groups: Vehicle (saline), ACTH (1-39) (e.g., 10 µg/kg), and ACTH (1-16) (e.g., 10 µg/kg). Administer via intravenous (IV) injection.

    • Collect blood samples via a tail vein or cannula at baseline (0 min) and at 15, 30, 60, and 120 minutes post-injection.

    • Centrifuge blood to separate plasma and store at -80°C.

    • Measure plasma corticosterone concentrations using a validated ELISA or LC-MS/MS method.

  • Data Analysis: Plot mean corticosterone concentration over time for each treatment group. Use ANOVA with post-hoc tests to compare the responses between groups.

Conclusion

The established pharmacology of ACTH and its fragments does not support the premise of ACTH (1-16) being effective in models where full-length ACTH (1-39) is inactive. The structural requirement of the "address" sequence (residues 15-18) for MC2R activation renders ACTH (1-16) a very weak agonist for the canonical function of steroidogenesis. While both peptides may show activity at other melanocortin receptors, full-length ACTH is not expected to be "ineffective" in those systems. For drug development professionals, this distinction is critical: targeting the adrenal MC2R requires peptide structures containing the intact 1-18 region, whereas targeting extra-adrenal MCRs may allow for the use of smaller fragments, such as α-MSH analogues.

References

A Comparative Guide to the Pharmacology of N-terminal ACTH Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of various N-terminal fragments of Adrenocorticotropic Hormone (ACTH). The data presented herein is compiled from peer-reviewed scientific literature to facilitate research and development in the field of melanocortin receptor pharmacology.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). While full-length ACTH(1-39) is the primary endogenous ligand for the melanocortin-2 receptor (MC2R), its N-terminal fragments exhibit a range of affinities and activities across the five known melanocortin receptors (MC1R-MC5R). These fragments, including α-melanocyte-stimulating hormone (α-MSH, or ACTH(1-13)), ACTH(1-17), ACTH(1-24), and ACTH(4-10), are implicated in diverse physiological processes beyond steroidogenesis, such as inflammation, appetite regulation, and neuronal function.[1][2][3] This guide offers a comparative analysis of their receptor binding, signaling pathways, and physiological effects.

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and functional potencies (EC50) of various N-terminal ACTH fragments at human and rodent melanocortin receptors. These values are critical for understanding the selectivity and potential therapeutic applications of these peptides.

Table 1: Comparative Binding Affinities (Ki/Kd in nM) of N-terminal ACTH Fragments

FragmentMC1RMC2RMC3RMC4RMC5RSpeciesReference
ACTH(1-24)-0.94 (Kd)---Mouse[4]
ACTH(1-39)-0.84 (Kd)---Mouse[4]
α-MSH (ACTH(1-13))0.67>1000346.646Human
ACTH(1-17)-5.5 (IC50)---Human[5]
ACTH(1-15)-1450 (EC50)---Human[6]
ACTH(4-10)-->1000>1000--

Note: "-" indicates data not available in the cited sources.

Table 2: Comparative Functional Potencies (EC50 in nM) of N-terminal ACTH Fragments (cAMP Accumulation)

FragmentMC1RMC2RMC3RMC4RMC5RSpeciesReference
ACTH(1-24)-0.0075---Mouse[4]
ACTH(1-39)-0.057---Mouse[4]
ACTH(1-17)-0.049---Mouse[4]
α-MSH (ACTH(1-13))0.2>10001.30.71.8Human[7]
ACTH(1-15)-1450---Human[6]
ACTH(4-10)-->1000>1000--[3]

Note: "-" indicates data not available in the cited sources.

Signaling Pathways

N-terminal ACTH fragments primarily signal through Gs-protein coupled melanocortin receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8] However, evidence suggests that signaling can also diverge to other pathways, including the activation of Protein Kinase C (PKC) via Gq/11 coupling, and the modulation of calcium (Ca2+) channels and the mitogen-activated protein kinase (MAPK) pathway.[8][9][10]

Melanocortin Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACTH_Fragment N-terminal ACTH Fragment MCR Melanocortin Receptor (MC1,3,4,5R) ACTH_Fragment->MCR Binds Gs Gs MCR->Gs Activates Gq Gq/11 MCR->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Gs->AC Stimulates Gq->PLC Stimulates ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ release (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Gene_Transcription Gene Transcription MAPK->Gene_Transcription Regulates CREB->Gene_Transcription Regulates

Caption: Generalized signaling pathways for N-terminal ACTH fragments at melanocortin receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of N-terminal ACTH fragments to melanocortin receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the melanocortin receptor of interest.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.2% BSA, pH 7.4).

  • Determine protein concentration using a standard method (e.g., BCA assay).[11]

2. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) to each well.

  • Add increasing concentrations of the unlabeled N-terminal ACTH fragment (competitor).

  • To determine non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 1 µM α-MSH).[12]

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11][12]

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Radioligand - Competitor (ACTH fragment) - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to reach equilibrium Setup_Assay->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - IC50 determination - Ki calculation Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay

This protocol outlines a common method to measure the functional potency of N-terminal ACTH fragments by quantifying their ability to stimulate intracellular cAMP production.

1. Cell Culture and Plating:

  • Culture cells expressing the melanocortin receptor of interest (e.g., CHO-K1 or HEK293) in appropriate media.

  • Plate the cells in 96- or 384-well plates and allow them to adhere overnight.[14]

2. Agonist Stimulation:

  • Wash the cells with a suitable buffer (e.g., serum-free media or HBSS).

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the N-terminal ACTH fragment to the wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.[2]

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells using a lysis buffer provided with a cAMP detection kit.

  • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an enzyme-linked immunosorbent assay (ELISA).[14][15]

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Plot the measured cAMP levels against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

cAMP Accumulation Assay Workflow Start Start Plate_Cells Plate Receptor-Expressing Cells Start->Plate_Cells Pre_Incubate Pre-incubate with Phosphodiesterase Inhibitor Plate_Cells->Pre_Incubate Stimulate Stimulate with ACTH Fragment Pre_Incubate->Stimulate Incubate Incubate for cAMP Accumulation Stimulate->Incubate Lyse Lyse Cells Incubate->Lyse Measure_cAMP Measure cAMP (e.g., HTRF, ELISA) Lyse->Measure_cAMP Analyze Data Analysis: - EC50 determination Measure_cAMP->Analyze End End Analyze->End

Caption: Workflow for a cAMP accumulation assay.

Comparative Physiological Effects

N-terminal ACTH fragments have distinct physiological effects mediated by their interactions with different melanocortin receptors.

  • ACTH(1-13) (α-MSH): This fragment is a potent agonist at MC1R, MC3R, MC4R, and MC5R. It is known for its anti-inflammatory properties and its role in regulating appetite and energy homeostasis.[1][7]

  • ACTH(4-10): This shorter fragment exhibits a range of effects on the central nervous system, including improving attention and memory.[16][17] It also has cardiovascular effects, such as increasing blood pressure and heart rate, which appear to be mediated by the release of catecholamines.[18] Its anti-inflammatory and anxiolytic effects have also been reported.[19]

Conclusion

The N-terminal fragments of ACTH represent a diverse group of peptides with distinct pharmacological profiles. Their varying affinities and potencies at the different melanocortin receptors translate into a wide array of physiological effects. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the rational design and development of novel therapeutics targeting the melanocortin system for a variety of clinical applications.

References

Validating the Specificity of ACTH (1-16) for its Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Adrenocorticotropic Hormone (ACTH) fragment (1-16) and its specificity for the melanocortin receptors. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the receptor specificity of this and related compounds.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC). It is the endogenous ligand for the melanocortin 2 receptor (MC2R), playing a crucial role in stimulating the adrenal cortex to produce corticosteroids. ACTH and its fragments also interact with other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which are involved in a wide range of physiological processes, including pigmentation, inflammation, and energy homeostasis. The N-terminal region of ACTH shares homology with α-melanocyte-stimulating hormone (α-MSH), a potent agonist for MC1R, MC3R, MC4R, and MC5R.

The specificity of ACTH fragments is of significant interest in research and drug development to minimize off-target effects. This guide focuses on ACTH (1-16), a fragment that has been investigated for its activity at the MC2R and other melanocortin receptors.

Quantitative Comparison of Ligand-Receptor Interactions

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional activity (EC50) of ACTH (1-16) and comparator peptides for the five melanocortin receptors. It is important to note that the data are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

LigandReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
ACTH (1-16) hMC2R-165[1]
hMC1R, hMC3R, hMC4R, hMC5RData not availableData not available
ACTH (1-24) hMC2R-Significantly more potent than ACTH(1-16)[1]
hMC1R, hMC3R, hMC4R, hMC5R-Full agonist[2]
α-MSH hMC1R0.12[3]0.17 (mouse)[4]
hMC3R31[3]0.88 (mouse)[4]
hMC4R660[3]1.05 (mouse)[4]
hMC5R5700[3]1.34 (mouse)[4]
hMC2RNo activityNo activity[2]

Note: "-" indicates that specific quantitative data was not found in the searched literature. "h" refers to human receptor, and "mouse" refers to the species in which the EC50 was determined.

Experimental Protocols

To validate the specificity of ACTH (1-16), two primary in vitro assays are commonly employed: competitive radioligand binding assays and functional cAMP production assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To quantify the affinity of ACTH (1-16) for each of the five melanocortin receptors (MC1R-MC5R).

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing one of the human melanocortin receptors (MC1R, MC2R, MC3R, MC4R, or MC5R).

  • Radioligand: A high-affinity, non-selective melanocortin receptor agonist, typically [¹²⁵I]NDP-α-MSH. For MC2R, [¹²⁵I]ACTH(1-39) can be used.

  • Test Compound: ACTH (1-16) at a range of concentrations.

  • Reference Compound: A known high-affinity ligand for the respective receptor (e.g., unlabeled NDP-α-MSH or ACTH (1-24)).

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Culture the receptor-expressing cells and harvest them. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (ACTH (1-16)) or the reference compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Production Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. All five melanocortin receptors are Gs-coupled and their activation leads to an increase in intracellular cAMP levels.

Objective: To determine the functional potency (EC50) and efficacy of ACTH (1-16) at each of the five melanocortin receptors.

Materials:

  • Cell Lines: HEK293 or CHO cells expressing one of the human melanocortin receptors (MC1R-MC5R).

  • Test Compound: ACTH (1-16) at a range of concentrations.

  • Reference Agonist: A known potent agonist for the respective receptor (e.g., α-MSH for MC1R, MC3-5R; ACTH (1-24) for MC2R).

  • Cell Culture Medium: Appropriate for the cell line.

  • Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.

  • cAMP Assay Kit: Commercially available kits based on various detection methods (e.g., HTRF, ELISA, luminescence).

Procedure:

  • Cell Seeding: Seed the receptor-expressing cells in a 96-well plate and culture overnight.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor in a serum-free medium.

  • Stimulation: Add varying concentrations of the test compound (ACTH (1-16)) or the reference agonist to the cells and incubate for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of ACTH and a typical experimental workflow for validating receptor specificity.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH MC2R MC2R ACTH->MC2R Binds to G_protein Gs MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for expression & function AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates target proteins

Caption: ACTH signaling pathway via the MC2R.

Experimental_Workflow cluster_ligand_prep Ligand Preparation cluster_cell_culture Cell Culture cluster_assays Assays cluster_data_analysis Data Analysis Prepare_ACTH_1_16 Prepare ACTH (1-16) (serial dilutions) Binding_Assay Competitive Binding Assay Prepare_ACTH_1_16->Binding_Assay Functional_Assay cAMP Functional Assay Prepare_ACTH_1_16->Functional_Assay Prepare_Comparator Prepare Comparator (e.g., ACTH (1-24), α-MSH) Prepare_Comparator->Binding_Assay Prepare_Comparator->Functional_Assay Culture_Cells Culture cells expressing MC1R, MC2R, MC3R, MC4R, MC5R Culture_Cells->Binding_Assay Culture_Cells->Functional_Assay Calculate_Ki Calculate Ki values Binding_Assay->Calculate_Ki Calculate_EC50 Calculate EC50 values Functional_Assay->Calculate_EC50 Compare_Specificity Compare Specificity Profile Calculate_Ki->Compare_Specificity Calculate_EC50->Compare_Specificity

Caption: Experimental workflow for receptor specificity validation.

Discussion and Conclusion

The available data indicates that ACTH (1-16) retains the ability to activate the human MC2R, albeit with significantly lower potency compared to longer ACTH fragments like ACTH (1-24). The region between amino acids 15 and 24, particularly the Lys-Lys-Arg-Arg sequence, is critical for high-affinity binding and potent activation of the MC2R. Peptides shorter than 16 amino acids show a dramatic loss of activity at the MC2R.

While ACTH is a non-selective agonist at the other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), specific quantitative binding and functional data for ACTH (1-16) at these receptors are lacking in the publicly available literature. To comprehensively validate the specificity of ACTH (1-16), it is essential to perform head-to-head comparative studies against a panel of all five melanocortin receptors.

The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary data to accurately characterize the specificity profile of ACTH (1-16) and other novel melanocortin receptor ligands. Such studies are critical for the development of selective therapeutics with improved efficacy and reduced off-target effects.

References

Cross-Species Comparison of ACTH (1-16) Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activity of adrenocorticotropic hormone (ACTH) fragments across different species is critical for preclinical and translational research. This guide provides an objective comparison of the bioactivity of ACTH (1-16), a significant N-terminal fragment, with supporting experimental data and detailed methodologies.

The adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide that plays a central role in the stress response by stimulating the adrenal cortex to produce corticosteroids. The N-terminal region of ACTH is highly conserved across various species, suggesting its fundamental role in the hormone's biological activity.[1] The fragment ACTH (1-16) has been identified as the minimal sequence required for binding to the melanocortin 2 receptor (MC2R), the primary receptor for ACTH in the adrenal gland, and for initiating downstream signaling.[2][3] However, its potency is significantly lower compared to the full-length ACTH (1-39) or ACTH (1-24).[4] This guide explores the available data on the cross-species activity of ACTH (1-16), focusing on its effects on steroidogenesis, cyclic adenosine (B11128) monophosphate (cAMP) production, and melanocortin receptor binding.

Quantitative Data Summary

The following table summarizes the known activity of ACTH (1-16) in various species. It is important to note that direct comparative studies are limited, and data has been compiled from multiple sources.

SpeciesAssay TypeKey FindingsReference
Human Steroidogenesis (Adrenal Cells)ACTH (1-16) is unable to induce glucocorticoid production in cultured human adrenal cells.[5]
MC2R Activation (hMC2R-expressing cells)ACTH (1-15) is the minimal sequence for stimulation, suggesting very low potency for ACTH (1-16).
Mouse Steroidogenesis & Glycolysis (Adrenal Cells)ACTH (1-16) shows a progressive reduction in both glycolytic and steroidogenic potency compared to ACTH (1-24).[4]
Rat Steroidogenesis (Adrenal Cells)ACTH (1-16) shows significantly reduced potency in stimulating aldosterone (B195564) production compared to ACTH (1-24).[6]
CardiovascularIntravenous administration of ACTH (1-16) can increase mean arterial blood pressure in a model of hemorrhagic shock.
Bovine Steroidogenesis (Adrenal Cells)While direct data for ACTH (1-16) is limited, full-length ACTH induces different morphological and steroidogenic responses in bovine versus human adrenal cells, suggesting species-specific differences in ACTH signaling.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to characterize ACTH (1-16) activity, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.

ACTH_Signaling_Pathway ACTH_1_16 ACTH (1-16) MC2R MC2R ACTH_1_16->MC2R Binds to G_Protein Gαs MC2R->G_Protein Activates MRAP MRAP MRAP->MC2R Required for trafficking and function AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Regulates gene transcription for

ACTH (1-16) signaling pathway via MC2R.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Adrenal_Cells Adrenal Cells (e.g., Human, Bovine, Rat) Culture Culture to Confluence Adrenal_Cells->Culture ACTH_Treatment Treat with ACTH (1-16) (Dose-response) Culture->ACTH_Treatment cAMP_Assay cAMP Assay ACTH_Treatment->cAMP_Assay Steroid_Assay Steroidogenesis Assay (e.g., Cortisol ELISA) ACTH_Treatment->Steroid_Assay Binding_Assay Receptor Binding Assay (Ki determination) ACTH_Treatment->Binding_Assay Data_Analysis Analyze and Compare EC50, Ki, Steroid Output cAMP_Assay->Data_Analysis Steroid_Assay->Data_Analysis Binding_Assay->Data_Analysis

Experimental workflow for cross-species comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Steroidogenesis Assay

This assay measures the production of steroid hormones, such as cortisol or corticosterone, from adrenal cells in response to ACTH (1-16) stimulation.

  • Cell Culture:

    • Plate primary adrenal cells or a suitable cell line (e.g., human H295R) in 24-well plates and culture until they reach approximately 80-90% confluency.[7]

    • Prior to the experiment, replace the growth medium with a serum-free medium and incubate for a specified period (e.g., 24 hours) to starve the cells.

  • ACTH (1-16) Treatment:

    • Prepare a dilution series of ACTH (1-16) in the serum-free medium.

    • Remove the starvation medium from the cells and add the different concentrations of ACTH (1-16). Include a vehicle control (medium without ACTH).

    • Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.[8]

  • Steroid Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of the steroid of interest (e.g., cortisol, corticosterone) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for more comprehensive steroid profiling.[9]

  • Data Analysis:

    • Normalize the steroid production to the total protein content of the cells in each well.

    • Plot the steroid concentration against the log of the ACTH (1-16) concentration to generate a dose-response curve and determine the EC50 value.

cAMP Production Assay

This assay quantifies the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the ACTH signaling pathway.

  • Cell Culture and Treatment:

    • Culture adrenal cells or MC2R-expressing cells in 12-well or 24-well plates until confluent.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for a short period (e.g., 30 minutes) to prevent cAMP degradation.[10]

    • Stimulate the cells with various concentrations of ACTH (1-16) for a short duration (e.g., 15-30 minutes) at 37°C.[10]

  • cAMP Extraction and Quantification:

    • Stop the reaction by adding ice-cold ethanol (B145695) or a specific lysis buffer provided in a commercial kit.[11]

    • Lyse the cells and collect the lysate.

    • Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's protocol.[11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in the samples based on the standard curve.

    • Plot the cAMP concentration against the log of the ACTH (1-16) concentration to determine the EC50 value.

Melanocortin Receptor Binding Assay

This assay determines the binding affinity (Ki) of ACTH (1-16) to specific melanocortin receptors.

  • Cell Preparation:

    • Use cells transiently or stably expressing the melanocortin receptor of interest (e.g., MC1R, MC2R, MC3R, MC4R, MC5R).[12]

  • Binding Reaction:

    • Incubate the cells or cell membranes with a radiolabeled ligand (e.g., [125I]NDP-α-MSH) of a known concentration.[12]

    • Add increasing concentrations of unlabeled ACTH (1-16) to compete with the radiolabeled ligand for receptor binding.

    • Incubate the reaction mixture at a specific temperature and for a duration that allows for binding equilibrium to be reached.[12]

  • Separation and Detection:

    • Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log of the concentration of ACTH (1-16).

    • Determine the IC50 value (the concentration of ACTH (1-16) that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

A Comparative Analysis of ACTH (1-16) and Synthetic Melanocortin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research and drug development, the melanocortin system presents a rich field of study due to its involvement in a wide array of physiological processes. This guide provides a detailed comparison between the endogenous peptide fragment ACTH (1-16) and various synthetic agonists that target the five known melanocortin receptors (MCRs): MC1R, MC2R, MC3R, MC4R, and MC5R. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.

The melanocortin receptors, a family of G-protein coupled receptors (GPCRs), are integral to functions including pigmentation, steroidogenesis, energy homeostasis, inflammation, and sexual function.[1][2] While adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (MSHs) are the natural ligands, a plethora of synthetic agonists have been developed to achieve greater receptor selectivity and therapeutic efficacy.

Comparative Performance: Binding Affinity and Functional Potency

The interaction of ACTH (1-16) and synthetic agonists with melanocortin receptors is characterized by their binding affinity (often measured as Ki or IC50) and their functional potency (EC50), which is the concentration required to elicit a half-maximal response, typically cyclic AMP (cAMP) production.

ACTH (1-16) represents the minimal sequence of the full-length ACTH (1-39) required for binding to the MC2R and initiating downstream signaling.[3] Full-length ACTH is the exclusive endogenous ligand for MC2R, but it can also activate the other four MCR subtypes.[4][5] Synthetic agonists, on the other hand, have been engineered for varied selectivity profiles, with some targeting specific receptors like MC4R for obesity treatment, or MC1R for pigmentation disorders.[1][4]

Below is a summary of the binding affinities and functional potencies of ACTH and selected synthetic melanocortin receptor agonists.

Table 1: Comparative Binding Affinities (Ki, nM) of Melanocortin Receptor Agonists

LigandMC1RMC3RMC4RMC5RReference
α-MSH~0.2~20~10~1[4]
ACTH (1-39)HighModerateModerateLow[6][7]
NDP-MSHHighModerateHighModerate[8]
THIQ--1.2 (IC50)-[4]
SetmelanotideSome Activity-Potent Agonist-[9]
Melanotan IIHighHighHighHigh[2][10]

Table 2: Comparative Functional Potencies (EC50, nM) of Melanocortin Receptor Agonists (cAMP Production)

LigandMC1RMC2RMC3RMC4RMC5RReference
α-MSHPotentNo ActivityPotentPotentPotent[6]
ACTH (1-24)PotentMost PotentPotentPotentPotent[6]
pACTH (1-39)PotentVery PotentPotentPotentPotent[6]
Acthar GelPotentLeast Potent (Full Agonist)PotentMost PotentPartial Agonist[6][7]
THIQ--2.1--[4]

Note: Data for Acthar Gel, a preparation of porcine ACTH, shows a distinct functional profile compared to synthetic ACTH fragments. α-MSH, which is structurally similar to the initial portion of ACTH, does not activate MC2R.[6]

Signaling Pathways

Upon agonist binding, melanocortin receptors primarily couple to the Gαs protein, activating adenylyl cyclase to increase intracellular cAMP levels.[1] This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response.[1] While this is the canonical pathway, evidence suggests that MCRs can also signal through other pathways, including the MAPK/ERK pathway and β-arrestin-mediated signaling.[11][12]

Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist MCR Melanocortin Receptor Agonist->MCR Binds G_Protein Gαs MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response

Canonical Gs-cAMP signaling pathway for melanocortin receptors.

Experimental Protocols

Accurate comparison of these compounds relies on standardized experimental procedures. Below are detailed methodologies for key assays.

Receptor Binding Assay (Competitive Displacement)

This assay determines the affinity of a test compound for a specific melanocortin receptor.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R) are cultured to confluency.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, membrane preparations are incubated with a radiolabeled ligand (e.g., [¹²⁵I]NDP-MSH) and varying concentrations of the unlabeled test compound (e.g., ACTH (1-16) or a synthetic agonist).

  • Incubation: The mixture is incubated, typically for 1-2 hours at room temperature, to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to activate the receptor and stimulate intracellular cAMP production.

  • Cell Plating: Cells expressing the target MCR are seeded in 96-well plates and grown overnight.

  • Pre-incubation: The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and cells are incubated for a short period.

  • Agonist Stimulation: Varying concentrations of the test agonist are added to the wells, and the plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit, often based on competitive immunoassay principles such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[9][13]

  • Data Analysis: A dose-response curve is generated, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined.

cAMP Functional Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Plating Plate MCR-expressing cells in 96-well plate Incubation_1 Incubate overnight Cell_Plating->Incubation_1 Pre_incubation Add stimulation buffer with IBMX Incubation_1->Pre_incubation Agonist_Addition Add varying concentrations of agonist Pre_incubation->Agonist_Addition Incubation_2 Incubate at 37°C Agonist_Addition->Incubation_2 Lysis Stop reaction and lyse cells Incubation_2->Lysis Detection Measure cAMP levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Generate dose-response curve and calculate EC50 Detection->Analysis

References

Establishing the Minimal Effective In Vivo Dose of ACTH (1-16): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Adrenocorticotropic Hormone (ACTH) fragment (1-16), focusing on establishing its minimal effective dose. We will compare its performance with other ACTH analogues, supported by experimental data, and provide detailed methodologies for key experiments.

Comparative Efficacy of ACTH Fragments in vivo

Studies have demonstrated that ACTH (1-16) possesses significant biological activity in vivo, particularly in improving cardiovascular function during hemorrhagic shock. While ACTH (1-24) is often considered the standard for full agonist activity, research indicates that shorter fragments, including ACTH (1-16), can elicit potent physiological responses.

A key study in a rat model of hemorrhagic shock revealed that intravenous administration of ACTH (1-16) at a dose of 160 µg/kg effectively increases mean arterial blood pressure.[1] This dose was shown to be maximally effective for ACTH (1-24) in reversing the life-threatening effects of severe blood loss.[2] Further research has indicated that pharmacological doses of ACTH in the range of 40-160 µg/kg can reverse hemorrhagic shock, suggesting a potential range for the minimal effective dose.[3]

Interestingly, another study comparing various ACTH fragments in the same experimental model found that ACTH (1-10) exhibited activity similar to that of ACTH (1-24), while other shorter fragments were less potent.[4] This highlights the complex structure-activity relationship of ACTH fragments in vivo.

The following table summarizes the effective doses of various ACTH fragments in the rat hemorrhagic shock model.

ACTH FragmentEffective Dose (in vivo)Animal ModelPrimary OutcomeReference
ACTH (1-16) 160 µg/kg (i.v.) RatIncreased mean arterial pressure[1]
ACTH (1-24)160 µg/kg (i.v.) (maximally effective)RatReversal of hemorrhagic shock[2]
ACTH (various)40-160 µg/kg (i.v.)RatReversal of hemorrhagic shock[3]
ACTH (1-10)Similar to ACTH (1-24)RatImproved mean arterial pressure and survival[4]

Experimental Protocols

Rat Model of Hemorrhagic Shock

The following protocol is a synthesis of methodologies described in the cited literature for inducing hemorrhagic shock in rats to test the efficacy of ACTH fragments.[2][5][6]

1. Animal Preparation:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Anesthesia: Urethane or isoflurane (B1672236) administration to maintain a stable plane of anesthesia.

  • Cannulation: Insertion of cannulas into the femoral artery for blood pressure monitoring and blood withdrawal, and into the femoral vein for drug administration.

2. Induction of Hemorrhagic Shock:

  • A volume of blood corresponding to a specific percentage of the estimated total blood volume (e.g., 30-50%) is withdrawn from the femoral artery.[5][6]

  • Blood is withdrawn over a set period (e.g., 15 minutes) to achieve a target mean arterial pressure (MAP) of 20-25 mmHg, indicative of severe shock.[2][5]

3. Treatment Administration:

  • Following stabilization of the shock state (typically 5 minutes after the end of bleeding), a bolus intravenous injection of the test substance (e.g., ACTH (1-16), ACTH (1-24), or saline control) is administered through the femoral vein.[2]

4. Monitoring and Endpoints:

  • Continuous monitoring of mean arterial pressure (MAP), heart rate, and respiratory rate.

  • The primary endpoints are the restoration of cardiovascular function (increase in MAP) and survival rate over a defined observation period (e.g., 3 hours).[2]

Signaling Pathways and Workflow

ACTH Signaling Pathway

Adrenocorticotropic hormone and its fragments primarily exert their effects by binding to melanocortin receptors (MCRs). The canonical pathway for ACTH's action on steroidogenesis in the adrenal cortex involves the melanocortin 2 receptor (MC2R). However, the cardiovascular effects observed in hemorrhagic shock may also involve other MCRs located in the central nervous system.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-16) MC2R MC2R ACTH->MC2R Binds G_Protein G Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis & Other Cellular Responses PKA->Steroidogenesis CREB->Steroidogenesis Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_induction Phase 2: Induction cluster_treatment Phase 3: Treatment cluster_monitoring Phase 4: Monitoring & Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Baseline Data Collection (MAP, HR, RR) Animal_Prep->Baseline Hemorrhage Induction of Hemorrhagic Shock (Controlled Bleeding) Baseline->Hemorrhage Stabilization Shock Stabilization Period Hemorrhage->Stabilization Treatment_Admin Intravenous Administration (ACTH (1-16) or Control) Stabilization->Treatment_Admin Data_Collection Continuous Data Collection (Post-treatment) Treatment_Admin->Data_Collection Analysis Data Analysis (Cardiovascular Parameters, Survival) Data_Collection->Analysis

References

Safety Operating Guide

Proper Disposal Procedures for ACTH (1-16) (Human)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of ACTH (1-16) (human), a peptide fragment of the adrenocorticotropic hormone. Adherence to these procedures is critical for laboratory safety and environmental compliance.

Waste Classification and Handling Summary

Due to its human origin and biological activity, ACTH (1-16) and all materials contaminated with it should be handled as potentially hazardous biological and chemical waste.[1][2] Institutional and local regulations must be followed for proper disposal.[3][4][5]

Waste TypeDescriptionRecommended Container
Solid Waste Empty vials, contaminated gloves, pipette tips, absorbent materials, and other disposable labware that has come into contact with ACTH (1-16).[1][6]Designated, leak-proof, and clearly labeled hazardous or biological waste container.[1][6]
Liquid Waste Unused or expired ACTH (1-16) solutions, experimental buffers containing the peptide, and the initial rinse of any contaminated non-disposable labware.[1][6]Dedicated, leak-proof, and chemically compatible hazardous waste container.[1][6]

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of ACTH (1-16) waste.

Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing appropriate PPE:

  • Safety goggles with side shields[5]

  • Protective gloves (nitrile or latex)[2][7]

  • Impervious clothing, such as a lab coat[5]

Waste Segregation and Collection

Proper segregation of waste is crucial to ensure safe and compliant disposal.[3]

For Solid Waste:

  • Collect all solid materials that have come into contact with ACTH (1-16) in a designated hazardous waste container.[8][6]

  • This includes items such as gloves, wipes, empty vials, and other contaminated disposables.[1]

  • Ensure the container is clearly labeled as "Hazardous Waste" or "Biological Waste" and specifies "ACTH (1-16) (human) contaminated materials."[8][6]

For Liquid Waste:

  • Never pour peptide solutions down the sink. [1][3][4]

  • Collect all liquid waste containing ACTH (1-16) in a separate, leak-proof container.[8]

  • This includes unused stock solutions and the first rinse of any glassware.[6]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "ACTH (1-16) (human)," and any other components in the solution.[6]

Decontamination and Spill Management

In the event of a spill, follow these procedures:

  • Absorb the spilled material with an appropriate absorbent material.[2]

  • Clean the spill area with a suitable disinfectant, followed by a water rinse.[2]

  • Treat all absorbent materials used for cleanup as biological waste and dispose of them in the designated solid waste container.[2]

Final Disposal
  • Seal all waste containers securely before removal from the laboratory.[1]

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and final disposal of the hazardous waste.[3][8]

  • Disposal must be carried out by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of ACTH (1-16) waste.

ACTH_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: ACTH (1-16) Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Vials, PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid seal_container Securely Seal Containers collect_solid->seal_container collect_liquid->seal_container contact_ehs Contact EHS for Pickup seal_container->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of ACTH (1-16) waste.

References

Personal protective equipment for handling ACTH (1-16) (human)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ACTH (1-16) (Human)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ACTH (1-16) (human). Adherence to these protocols is essential for ensuring personal safety, maintaining research integrity, and preventing environmental contamination. While specific hazard data for ACTH (1-16) (human) is not fully established, it should be handled as a potentially hazardous chemical.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling ACTH (1-16) (human). A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][2] Must meet appropriate national standards (e.g., ANSI Z87.1).[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[1][4] Gloves should be inspected before use and changed immediately after contact with the peptide.[1]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2][5] A risk assessment should determine the appropriate type of respirator.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]
Operational Plan: Handling and Storage

Proper handling and storage are vital to maintain the integrity of ACTH (1-16) (human) and to ensure the safety of laboratory personnel.[2]

Storage of Lyophilized Peptide:

  • Upon receipt, store the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[6][7]

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[5][7]

Reconstitution:

  • Work in a Designated Area: All handling of the peptide should be confined to a designated clean and organized laboratory area, such as a chemical fume hood or a biosafety cabinet, to avoid cross-contamination and inhalation.[3][8]

  • Solvent Selection: There is no universal solvent for all peptides.[2][7] For ACTH (1-16) (human), which is a fragment of a water-soluble hormone, sterile, distilled water or an appropriate buffer is a likely solvent.[9] It is recommended to consult the manufacturer's specific instructions.

  • Dissolution: To dissolve the peptide, add the appropriate solvent to the vial. Gentle vortexing or sonication may aid in dissolution.[5] Avoid excessive warming of the sample.[5]

Storage of Peptide Solutions:

  • For short-term storage, keep the reconstituted solution at 2-8°C.[10]

  • For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][8][11]

  • Peptide solutions have a limited shelf life.[7] Using sterile buffers at a pH of 5-6 can prolong storage life.[7]

Disposal Plan

Treat all peptide waste as laboratory chemical waste to ensure safe handling and disposal.[11] Never pour peptide solutions down the sink or dispose of them in regular trash.[3][4][11]

Waste Segregation and Collection:

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][3][4]

  • Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1][3] Do not mix with incompatible waste streams.[1]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled as "Hazardous Waste" and identify the contents.[2][4]

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area.[4]

  • Institutional Protocols: Contact your institution's Environmental Health & Safety (EHS) department for pickup and to ensure compliant disposal through a licensed hazardous waste management service.[3][8]

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate steps:[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[9] Seek immediate medical attention.[9][12]

  • Inhalation: Move to fresh air. If any adverse effects occur, seek medical attention.[12]

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[12]

  • Spill: Wear appropriate PPE.[12] Absorb any liquid with an inert material like sand or vermiculite.[12] Sweep up any solid material and place it in a closed container for disposal.[12] Ventilate the area and wash the spill site thoroughly after material pickup is complete.[12]

  • Reporting: Notify laboratory management and the EHS office to document the incident.[3]

Visual Workflow for Handling ACTH (1-16) (human)

The following diagram illustrates the general workflow for safely handling ACTH (1-16) (human) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling and Reconstitution cluster_disposal Waste Disposal start Start: Receive Lyophilized ACTH (1-16) storage_lyo Store Lyophilized Peptide (-20°C or -80°C) start->storage_lyo ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) storage_lyo->ppe Before use workspace Prepare Clean Workspace (e.g., Fume Hood) ppe->workspace equilibrate Equilibrate Vial to Room Temp in Desiccator workspace->equilibrate weigh Weigh Peptide (if necessary) equilibrate->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute collect_solid Collect Solid Waste (Tips, Gloves, Vials) weigh->collect_solid Generate solid waste storage_sol Store Solution (Aliquot and Freeze at -20°C/-80°C) reconstitute->storage_sol For long-term use collect_liquid Collect Liquid Waste (Peptide Solutions) reconstitute->collect_liquid Generate liquid waste storage_sol->collect_solid Empty aliquots label_waste Label Waste Containers ('Hazardous Waste') collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End of Process ehs_pickup->end

Caption: General experimental workflow for handling ACTH (1-16) (human).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.